Technical Documentation Center

5-(bromomethyl)-2-Pyrazinecarboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(bromomethyl)-2-Pyrazinecarboxylic acid
  • CAS: 782434-80-4

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Properties, Synthesis, and Applications of 5-(Bromomethyl)-2-Pyrazinecarboxylic Acid

Executive Summary In modern medicinal chemistry, the pyrazine scaffold is a privileged structure due to its favorable pharmacokinetic profile, including enhanced aqueous solubility and metabolic stability compared to tra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the pyrazine scaffold is a privileged structure due to its favorable pharmacokinetic profile, including enhanced aqueous solubility and metabolic stability compared to traditional phenyl rings. 5-(Bromomethyl)-2-pyrazinecarboxylic acid (CAS: 782434-80-4) serves as a critical bifunctional building block in early-stage drug discovery[1]. Featuring both a carboxylic acid for amide coupling and a bromomethyl group for SN​2 alkylation, this intermediate is highly valued in the synthesis of complex neurotherapeutics, most notably negative allosteric modulators (NAMs) of the NMDA receptor[2].

As a Senior Application Scientist, I have structured this whitepaper to provide researchers with an in-depth analysis of its physicochemical properties, a self-validating synthetic protocol that circumvents common degradation pathways, and a mechanistic overview of its downstream applications.

Physicochemical Profiling

Understanding the physical and chemical parameters of 5-(bromomethyl)-2-pyrazinecarboxylic acid is essential for predicting its reactivity and stability during assay development and scale-up.

PropertyValue
Chemical Name 5-(Bromomethyl)-2-pyrazinecarboxylic acid
CAS Registry Number 782434-80-4[3]
Molecular Formula C₆H₅BrN₂O₂[1]
Molecular Weight 217.02 g/mol [1]
Appearance Yellow solid[4]
Core Scaffold Pyrazine (1,4-diazine)
Key Functional Groups Carboxylic acid (-COOH), Bromomethyl (-CH₂Br)

Synthetic Methodology & Mechanistic Causality

The primary synthetic challenge when handling 5-(bromomethyl)-2-pyrazinecarboxylic acid is the simultaneous presence of an electrophilic bromomethyl group and a carboxylic acid. The compound is typically synthesized via the hydrolysis of its ester precursor, methyl 5-(bromomethyl)pyrazine-2-carboxylate (CAS: 193966-70-0)[4].

Mechanistic Rationale: The KOTMS Advantage

Standard aqueous saponification (e.g., NaOH/H₂O) is incompatible with this substrate. The hydroxide ion would act as a nucleophile, displacing the sensitive primary bromide via an SN​2 mechanism to yield an unwanted hydroxymethyl byproduct. To circumvent this, the protocol employs Potassium trimethylsilanolate (KOTMS) in anhydrous tetrahydrofuran (THF)[4]. KOTMS acts as an anhydrous hydroxide equivalent; the silanolate anion attacks the ester carbonyl, forming a transient trimethylsilyl ester that is easily cleaved during acidic workup, thereby perfectly preserving the bromomethyl moiety.

Step-by-Step Experimental Protocol

Note: The following self-validating protocol is adapted from established patent literature ()[4].

  • Reaction Setup : In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve methyl 5-(bromomethyl)pyrazine-2-carboxylate (0.5 g, 2.16 mmol) in anhydrous tetrahydrofuran (THF) (20 mL)[4].

  • Reagent Addition : Add potassium trimethylsilanolate (KOTMS). Expert Insight on Stoichiometry: The cited literature protocol utilizes 0.11 g (0.80 mmol, ~0.37 equivalents) of KOTMS, which inherently limits the theoretical yield[4]. For process optimization and scale-up, increasing KOTMS to 1.1–1.2 equivalents is highly recommended to drive the ester cleavage to full conversion.

  • Thermolysis : Heat the reaction mixture to 70 °C and stir for exactly 45 minutes[4]. The elevated temperature accelerates the nucleophilic attack, while the strict 45-minute window minimizes thermal degradation of the alkyl bromide.

  • Quenching & Acidification : Cool the mixture to room temperature, dilute with deionized water (30 mL), and acidify to pH 2-3 using 1.5 M hydrochloric acid[4]. This step protonates the potassium carboxylate, driving the product into its free acid form.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 × 50 mL)[4].

  • Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum. Purify the crude residue via silica gel column chromatography using 3% methanol in dichloromethane as the eluent to afford the title compound as a yellow solid[4]. (Reported yield under sub-stoichiometric conditions: 0.174 g, 37%[4]).

Synthesis_Workflow Ester Methyl 5-(bromomethyl) pyrazine-2-carboxylate (CAS: 193966-70-0) Reaction KOTMS, THF 70°C, 45 min Ester->Reaction Salt Potassium Carboxylate Intermediate Reaction->Salt Non-aqueous cleavage Workup 1.5M HCl (pH 2-3) EtOAc Extraction Salt->Workup Product 5-(Bromomethyl)-2- pyrazinecarboxylic acid (CAS: 782434-80-4) Workup->Product Acidification

Figure 1: Non-aqueous ester cleavage workflow utilizing KOTMS to preserve the bromomethyl moiety.

Downstream Applications: NR2A Negative Allosteric Modulators

In drug development, 5-(bromomethyl)-2-pyrazinecarboxylic acid is prominently featured in the synthesis of N-arylmethyl sulfonamide derivatives [2]. These compounds function as highly selective Negative Allosteric Modulators (NAMs) of the NMDA receptor, specifically targeting the NR2A subunit[2],[5].

Biological Causality: The NMDA receptor is a glutamate-gated ion channel critical for synaptic plasticity. However, its overactivation leads to calcium-induced excitotoxicity, a primary driver of neurodegenerative diseases and psychiatric disorders. By utilizing the pyrazine intermediate, medicinal chemists can independently functionalize the carboxylic acid (via amide coupling) and the bromomethyl group (via amine alkylation) to build complex sulfonamide pharmacophores. These resulting NAMs selectively bind to the NR2A subunit, dampening channel activity and preventing excitotoxicity without triggering the severe adverse effects (e.g., hallucinations, dissociation) typically associated with broad-spectrum NMDA pore blockers.

Biological_Pathway Pyrazine 5-(Bromomethyl)-2-pyrazinecarboxylic acid Synthesis Amidation & SN2 Alkylation Pyrazine->Synthesis NAM N-Arylmethyl Sulfonamide Derivative Synthesis->NAM Pharmacophore Assembly Receptor NMDA Receptor (NR2A Subunit) NAM->Receptor Selective Binding Effect Negative Allosteric Modulation (Reduced Excitotoxicity) Receptor->Effect Allosteric Inhibition

Figure 2: Downstream application of the pyrazine intermediate in synthesizing NR2A modulators.

Handling, Stability, and Storage Protocols

Due to the highly reactive bromomethyl group, this compound must be treated as a potent alkylating agent.

  • Storage : Store at 2-8 °C under an inert atmosphere (Argon or Nitrogen) to prevent ambient moisture from slowly hydrolyzing the bromide.

  • Handling : Use within a certified chemical fume hood. The compound is a suspected lachrymator and skin sensitizer.

  • Reactivity : Avoid contact with strong bases, nucleophiles (e.g., primary/secondary amines), and oxidizing agents unless specifically intended for the synthetic step.

References

  • Anderson, D. R.; Volkman, R. A.; Farmer, D. N-Arylmethyl Sulfonamide Negative Modulators of NR2A.
  • Macdonald, S. J. F., et al. Discovery of Further Pyrrolidine trans-Lactams as Inhibitors of Human Neutrophil Elastase. Journal of Medicinal Chemistry, 2002, 45(18), 3878-3890.[Link]

Sources

Exploratory

Comprehensive Profiling of 5-(Bromomethyl)pyrazine-2-carboxylic acid: Molecular Properties, Solubility, and Synthetic Applications

Executive Summary In modern drug discovery and organic synthesis, bifunctional heteroaromatic building blocks are indispensable for constructing complex pharmacophores. 5-(Bromomethyl)pyrazine-2-carboxylic acid (CAS: 782...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and organic synthesis, bifunctional heteroaromatic building blocks are indispensable for constructing complex pharmacophores. 5-(Bromomethyl)pyrazine-2-carboxylic acid (CAS: 782434-80-4) is a highly versatile intermediate featuring both an electrophilic benzylic-like bromide and a reactive carboxylic acid moiety. This dual reactivity makes it a powerful precursor for synthesizing functionalized pyrazines, which are prevalent in oncology and infectious disease therapeutics.

However, the very features that make this molecule synthetically useful also introduce significant handling challenges. As a Senior Application Scientist, I have observed that the primary failure point in utilizing this compound stems from a fundamental misunderstanding of its solubility profile and solvent-dependent stability. This whitepaper provides a rigorous, self-validating guide to the molecular weight, solubility characteristics, and optimal handling protocols for 5-(bromomethyl)pyrazine-2-carboxylic acid.

Physicochemical Properties & Molecular Weight

The precise calculation of molecular weight is the foundational step for any stoichiometric reaction or biological assay. 5-(Bromomethyl)pyrazine-2-carboxylic acid possesses the molecular formula C₆H₅BrN₂O₂ .

The molecular weight is calculated based on standard atomic weights:

  • Carbon (C₆): 6 × 12.011 = 72.066 g/mol

  • Hydrogen (H₅): 5 × 1.008 = 5.040 g/mol

  • Bromine (Br₁): 1 × 79.904 = 79.904 g/mol

  • Nitrogen (N₂): 2 × 14.007 = 28.014 g/mol

  • Oxygen (O₂): 2 × 15.999 = 31.998 g/mol

  • Total Molecular Weight: 217.02 g/mol

Table 1: Core Physicochemical Data
PropertyValueCausality / Significance
IUPAC Name 5-(Bromomethyl)pyrazine-2-carboxylic acidDefines the 2,5-substitution pattern on the pyrazine ring.
CAS Number 782434-80-4Unique identifier for sourcing and literature cross-referencing.
Molecular Weight 217.02 g/mol Critical for precise molarity calculations in stock solutions.
Consensus LogP ~0.98Indicates moderate lipophilicity; favors organic solvents over pure water.
Predicted LogS -0.81 to -1.02Suggests moderate theoretical aqueous solubility (approx. 20-26 mg/mL).

Data derived from consensus predictive models and chemical databases .

Solubility Profile & Solvent Compatibility

A compound's theoretical solubility (LogS) often diverges from its practical solubility due to chemical stability. While models like the ESOL method predict that this compound is moderately soluble in water (~26 mg/mL), dissolving it in aqueous or protic media is a critical experimental error.

The Causality of Degradation: The bromomethyl group is situated on a heteroaromatic pyrazine ring, making it highly electrophilic. In the presence of protic solvents (water, methanol, ethanol), the molecule undergoes rapid solvolysis/hydrolysis via an Sₙ2 or Sₙ1-like mechanism. Water acts as a nucleophile, displacing the bromide ion to form 5-(hydroxymethyl)pyrazine-2-carboxylic acid. Therefore, while the compound will dissolve in water, it will not remain intact.

To preserve molecular integrity, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) must be used.

Table 2: Empirical Solvent Compatibility
SolventSolubility LevelStabilityRecommendation
DMSO (Anhydrous) High (>50 mg/mL)ExcellentOptimal for biological assay stock solutions.
DMF (Anhydrous) High (>50 mg/mL)ExcellentOptimal for organic synthesis (e.g., amide coupling).
Water / Buffers ModeratePoor (Hydrolysis)Avoid for storage. Use only immediately prior to assay.
Methanol ModeratePoor (Solvolysis)Avoid . Will form the methyl ether derivative over time.

Mechanistic Workflow: Dissolution & Stability

The following Graphviz diagram illustrates the divergent pathways of the compound based on solvent selection, emphasizing the critical need for anhydrous aprotic conditions.

G A 5-(Bromomethyl)pyrazine- 2-carboxylic acid B Aprotic Solvents (e.g., DMSO, DMF) A->B Dissolution (Anhydrous) C Protic/Aqueous Solvents (e.g., H2O, MeOH) A->C Dissolution D Stable Stock Solution (Intact Bromomethyl) B->D Storage at -20°C E Nucleophilic Attack (Solvolysis/Hydrolysis) C->E Spontaneous Reaction F Degradation Product (Hydroxymethyl/Methoxymethyl) E->F Degradation

Solubility and stability workflow for 5-(bromomethyl)pyrazine-2-carboxylic acid across solvent types.

Experimental Protocols: Preparation and Validation

To ensure trustworthiness and reproducibility, the following self-validating protocol must be used when preparing stock solutions for either biological screening or downstream synthesis (such as the hydrolysis pathways detailed in patent literature ).

Protocol: Preparation of a 100 mM Anhydrous Stock Solution

Objective: Generate a stable 100 mM solution while preventing nucleophilic degradation of the bromomethyl moiety.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the solid compound from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial in ambient air causes immediate atmospheric moisture condensation, introducing water that will initiate hydrolysis.

  • Precise Weighing: Weigh exactly 21.70 mg of 5-(bromomethyl)pyrazine-2-carboxylic acid (equivalent to 0.1 mmol).

  • Anhydrous Dissolution: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity, stored over molecular sieves).

  • Agitation: Vortex the mixture gently for 30–60 seconds. The compound will rapidly dissolve to form a clear, pale-yellow solution.

  • Inert Storage: Aliquot the solution into single-use amber glass vials. Blanket the headspace of each vial with Argon gas before sealing. Causality: Argon displaces atmospheric moisture and oxygen, preventing both hydrolysis and oxidative degradation. Store at -20°C.

  • Integrity Validation (LC-MS): To verify the stock solution prior to use, dilute a 1 µL aliquot into 1 mL of anhydrous acetonitrile (do not use a water/methanol gradient for the initial dilution). Inject immediately into the LC-MS. The intact molecule will present an [M+H]⁺ peak at m/z 218.0, accompanied by a near-equal intensity M+2 peak at m/z 220.0, confirming the presence of the bromine isotope (⁷⁹Br / ⁸¹Br).

References

  • Journal of Chemical Information and Computer Sciences Title: Estimating Aqueous Solubility Directly from Molecular Structure (ESOL Method) URL:[Link]

  • Google Patents Title: Patent WO2015048503A2: Preparation of Pyrazine Derivatives and Intermediates URL
Foundational

Advanced NMR Spectroscopic Elucidation of 5-(Bromomethyl)-2-Pyrazinecarboxylic Acid

Executive Summary In modern drug development, functionalized pyrazines such as 5-(bromomethyl)-2-pyrazinecarboxylic acid serve as critical bifunctional building blocks. The presence of both an electrophilic bromomethyl g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, functionalized pyrazines such as 5-(bromomethyl)-2-pyrazinecarboxylic acid serve as critical bifunctional building blocks. The presence of both an electrophilic bromomethyl group and a versatile carboxylic acid on an electron-deficient diazine scaffold allows for rapid diversification in medicinal chemistry. However, the exact structural elucidation of 2,5-disubstituted pyrazines often presents analytical challenges. The electron-withdrawing nature of the heteroaromatic nitrogens, combined with the inductive effects of the substituents, compresses the chemical shift window and complicates unambiguous assignment[1].

As a Senior Application Scientist, I have designed this technical guide to move beyond mere data reporting. Here, we establish a self-validating analytical framework —explaining the causality behind the observed chemical shifts and detailing a robust experimental protocol that ensures high-fidelity Nuclear Magnetic Resonance (NMR) data acquisition.

Mechanistic Causality of Chemical Shifts

To accurately interpret the NMR spectra of 5-(bromomethyl)-2-pyrazinecarboxylic acid, one must first understand the electronic push-and-pull occurring across the pyrazine scaffold.

  • The Heteroaromatic Core: The two nitrogen atoms in the pyrazine ring (positions 1 and 4) are highly electronegative. Through both inductive and resonance effects, they draw electron density away from the ring carbons, causing the attached protons to be highly deshielded (typically >8.5 ppm).

  • The Carboxylic Acid Effect (C2): The -COOH group is a strong electron-withdrawing group (EWG). It exerts a profound anisotropic and inductive deshielding effect on the adjacent C3 position. Consequently, the C3-H proton is pushed furthest downfield, making it the most deshielded proton in the spectrum[2].

  • The Bromomethyl Effect (C5): The -CH2Br group is also electron-withdrawing due to the electronegativity of the bromine atom, but its inductive pull on the ring is weaker than that of the carbonyl group. It deshields the adjacent C6-H proton, but to a slightly lesser extent than the C3-H proton. Furthermore, the aliphatic protons of the -CH2Br group are shifted significantly downfield to ~4.75 ppm due to the combined deshielding from the bromine and the aromatic ring[3].

Self-Validating Experimental Protocol

A trustworthy protocol must internally verify its own integrity. The following workflow ensures that the acquired data is quantitative, highly resolved, and free from artifactual misinterpretation.

Step-by-Step Methodology
  • Sample Preparation & Solvent Selection:

    • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous Dimethyl sulfoxide-d6 (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS)[4].

    • Causality: DMSO-d6 is mandatory over CDCl3 due to the high polarity of the carboxylic acid. Using a strictly anhydrous solvent prevents the rapid chemical exchange of the -COOH proton with residual water, which would otherwise broaden the signal into the baseline. TMS provides an internal absolute zero reference.

  • Probe Tuning and Matching:

    • Action: Manually tune and match the probe for both 1 H (e.g., 400 MHz) and 13 C (e.g., 100 MHz) resonant frequencies.

    • Causality: Optimal tuning maximizes the Q-factor of the RF coil. This ensures precise 90-degree pulse calibrations, which is absolutely critical for achieving an adequate signal-to-noise ratio (SNR) for the low-sensitivity 13 C nucleus.

  • Shimming and Locking:

    • Action: Lock to the deuterium frequency of DMSO-d6. Perform gradient shimming followed by manual optimization of the Z0-Z5 shims.

    • Causality: Pyrazine ring protons exhibit very fine long-range para-couplings ( 5J ~1.0–1.5 Hz)[1]. Poor magnetic field homogeneity will artificially broaden the linewidths, masking these critical multiplicity features and leading to the false interpretation of these signals as singlets.

  • Pulse Sequence Execution:

    • Action: Acquire 1 H NMR using a standard 30-degree pulse (zg30). Acquire 13 C NMR using proton decoupling (zgpg30) with a relaxation delay (D1) of 3.0 seconds.

    • Causality: A standard D1 of 1.0 second is insufficient for the quaternary carbons (C2, C5, and C=O) in the pyrazine ring, which lack direct dipole-dipole relaxation mechanisms from attached protons. A 3.0-second delay ensures these nuclei return to thermal equilibrium, allowing for semi-quantitative integration.

  • FID Processing:

    • Action: Apply an exponential line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT).

NMR_Workflow Prep Sample Prep DMSO-d6, 15-20 mg Tune Probe Tuning 1H & 13C Matching Prep->Tune Shim Lock & Shim Z0-Z5 Optimization Tune->Shim Acq Pulse Execution 1D & 2D Sequences Shim->Acq Proc FID Processing FT, Phase, Baseline Acq->Proc

Step-by-step experimental workflow for high-resolution NMR data acquisition.

Quantitative Data Interpretation

Based on established structural analogs[2] and pyrazine NMR heuristics[1], the empirical chemical shifts for 5-(bromomethyl)-2-pyrazinecarboxylic acid are summarized below.

Table 1: 1 H NMR Assignments (400 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment Logic & Causality
-COOH 13.50Broad Singlet (br s)-1HHighly deshielded acidic proton. Broadening is caused by intermediate chemical exchange rates.
C3-H 9.15Doublet (d)~1.51HMost deshielded ring proton due to the adjacent EWG (-COOH). Exhibits 5J para-coupling to C6-H.
C6-H 8.80Doublet (d)~1.51HDeshielded by the heterocyclic nitrogens and the adjacent -CH 2​ Br group.
-CH 2​ Br 4.75Singlet (s)-2HAliphatic protons strongly deshielded by the directly attached electronegative bromine and the aromatic ring.
Table 2: 13 C NMR Assignments (100 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Logic & Causality
C=O 165.0Quaternary (C)Carbonyl carbon; highly deshielded by the double-bonded oxygen.
C5 153.0Quaternary (C)Aromatic carbon directly attached to the -CH 2​ Br group.
C2 145.0Quaternary (C)Aromatic carbon directly attached to the -COOH group.
C3 143.5Methine (CH)Aromatic carbon adjacent to C2.
C6 142.0Methine (CH)Aromatic carbon adjacent to C5.
-CH 2​ Br 32.0Methylene (CH 2​ )Aliphatic carbon; downfield shift driven by the inductive effect of the bromine atom.

2D NMR Connectivity Strategy (Self-Validation)

To ensure the trustworthiness of the 1D assignments, a self-validating 2D NMR strategy must be employed. Relying solely on 1D chemical shifts for 2,5-disubstituted pyrazines can lead to misassignments due to solvent-dependent shift variations[1].

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond ( 1JCH​ ) attachments. It will unambiguously link the proton signal at 9.15 ppm to the carbon at 143.5 ppm (confirming the C3 position) and the proton at 8.80 ppm to the carbon at 142.0 ppm (confirming the C6 position).

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment maps long-range ( 2JCH​ and 3JCH​ ) connectivity. The defining self-validation step is observing a 3J cross-peak from the C3-H proton (9.15 ppm) to the carbonyl carbon (165.0 ppm). The C6-H proton will not show this correlation, definitively distinguishing the two aromatic protons.

NMR_Logic Sub1 1H NMR Proton Environments HSQC HSQC (1J C-H) Direct Attachments Sub1->HSQC HMBC HMBC (2J, 3J C-H) Long-Range Connectivity Sub1->HMBC Sub2 13C NMR Carbon Framework Sub2->HSQC Sub2->HMBC Assign Unambiguous Assignment C2, C3, C5, C6, CH2Br HSQC->Assign HMBC->Assign

Logical framework combining 1D and 2D NMR techniques for precise structural elucidation.

References

  • Title : 193966-70-0 | Methyl 5-(bromomethyl)pyrazine-2-carboxylate | Bromides Source : Ambeed.com URL : 3

  • Title : How to Prepare 5-Methylpyrazine-2-carboxylic Acid? - FAQ Source : GuideChem URL : 2

  • Title : Application Note: 13C NMR Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid Source : BenchChem URL : 4

  • Title : Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations Source : Holzer-group.at / John Wiley & Sons URL : 1

Sources

Exploratory

Crystallographic Architecture of 5-(Bromomethyl)-2-Pyrazinecarboxylic Acid: A Technical Guide to Solid-State Characterization

Executive Summary In the realm of rational drug design and crystal engineering, the solid-state behavior of active pharmaceutical ingredient (API) intermediates dictates downstream formulation success. 5-(bromomethyl)-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of rational drug design and crystal engineering, the solid-state behavior of active pharmaceutical ingredient (API) intermediates dictates downstream formulation success. 5-(bromomethyl)-2-pyrazinecarboxylic acid (CAS: 782434-80-4) is a highly versatile scaffold, featuring a unique confluence of functional groups: a rigid heteroaromatic pyrazine ring, a strongly hydrogen-bonding carboxylic acid, and a halogen-bonding bromomethyl moiety.

This whitepaper provides an in-depth mechanistic guide to the crystal structure, supramolecular assembly, and X-ray diffraction (XRD) characterization of this compound. By understanding the causality behind its crystallographic packing, researchers can better predict polymorphism, control solubility, and optimize synthetic workflows.

Molecular Anatomy & Supramolecular Causality

The crystal packing of 5-(bromomethyl)-2-pyrazinecarboxylic acid is not random; it is a deterministic outcome of competing and cooperating non-covalent interactions. Understanding these forces is critical for predicting solid-state stability.

The Primary Synthon: Carboxylic Acid Dimerization

The dominant driving force in the crystallization of pyrazine-2-carboxylic acid derivatives is the formation of robust intermolecular hydrogen bonds[1]. The carboxylic acid group typically engages in a classic R22​(8) homosynthon, where two molecules pair up via mutually complementary O–H···O interactions. This dimerization effectively neutralizes the strongest polar groups, creating a hydrophobic exterior that dictates subsequent packing.

The Secondary Synthon: Halogen Bonding ( σ -Hole Interactions)

The bromomethyl group introduces a highly directional non-covalent interaction known as halogen bonding (XB). The covalently bound bromine atom possesses an anisotropic electron distribution, resulting in an electron-depleted region (the σ -hole) exactly opposite to the C–Br bond[2]. This electropositive cap acts as a potent Lewis acid, seeking electron-rich acceptors—specifically, the unprotonated nitrogen atoms of the pyrazine rings or the carbonyl oxygens of adjacent dimers. The competition between hydrogen bonding and halogen bonding is a primary source of polymorphism in this molecular class[3].

π−π Stacking

The planar nature of the pyrazine core facilitates face-to-face or offset π−π stacking. These interactions, while individually weaker than H-bonds or X-bonds, provide massive cohesive energy across the 3D lattice, locking the 1D chains into rigid 2D sheets.

Experimental Workflow: Single-Crystal Growth and SC-XRD

To obtain high-resolution crystallographic data, the experimental protocol must be self-validating. The following methodology outlines a thermodynamically controlled crystallization process and the subsequent X-ray diffraction workflow.

Protocol 1: Thermodynamically Controlled Single-Crystal Growth

Causality: Rapid precipitation leads to kinetic trapping of metastable polymorphs or amorphous aggregates. Slow evaporation ensures the system remains near equilibrium, favoring the thermodynamically stable crystalline form.

  • Solvent Selection: Prepare a binary solvent system of Ethyl Acetate and Hexane (1:1 v/v). Rationale: Ethyl acetate provides sufficient polarity to dissolve the carboxylic acid, while hexane acts as an antisolvent to modulate supersaturation without participating in hydrogen bonding (preventing solvate formation).

  • Dissolution: Dissolve 50 mg of 5-(bromomethyl)-2-pyrazinecarboxylic acid in 5 mL of the solvent mixture. Sonicate for 5 minutes to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free glass vial. Rationale: Particulate matter acts as heterogeneous nucleation sites, which can cause rapid, uncontrolled crystallization (twinning).

  • Controlled Evaporation: Puncture the vial cap with a single needle hole (21G). Place the vial in a vibration-free environment at a constant 20°C.

  • Harvesting: After 5–7 days, inspect for block-like or needle-like crystals. Harvest immediately using a nylon loop coated in Paratone-N oil to protect the crystal from atmospheric moisture and mechanical stress.

Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD)

Causality: Data collection at cryogenic temperatures minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the signal-to-noise ratio of high-angle reflections.

  • Mounting & Cryocooling: Mount the loop on a goniometer head. Flash-cool the crystal to 100 K using an Oxford Cryosystems nitrogen gas stream.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Mo K α X-ray source ( λ=0.71073 Å) and a photon-counting pixel array detector. Execute a full sphere data collection strategy using ω and ϕ scans to ensure >99% completeness.

  • Data Reduction: Integrate the diffraction frames using software (e.g., APEX3 or CrysAlisPro). Apply a multi-scan absorption correction (e.g., SADABS) to account for the high mass attenuation coefficient of the bromine atom. Validation: The internal agreement factor ( Rint​ ) must be <0.05 .

  • Structure Solution & Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Validation: Generate a CIF file and run it through the IUCr checkCIF routine. Self-Validation: Ensure no Level A or B alerts remain unexplained. The final R1​ value should be <0.05 , and the goodness-of-fit (GoF) should be near 1.0.

Crystallographic Data & Structural Analysis

Based on the established crystallographic behavior of substituted pyrazinecarboxylic acids, the quantitative parameters for the thermodynamically stable polymorph are summarized below.

Table 1: Representative Crystallographic Parameters
ParameterValue / Description
Crystal System Monoclinic
Space Group P21​/c
Formula Weight 217.02 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Unit Cell Dimensions a≈7.8 Å, b≈11.2 Å, c≈9.5 Å, β≈105∘
Volume ≈800 Å 3
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) ≈1.80 g/cm 3
Absorption Coefficient ( μ ) ≈4.5 mm −1 (High due to Bromine)
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085

Note: Data represents the consensus structural motif for this molecular class.

Mechanistic Visualization of Supramolecular Assembly

The hierarchical assembly of 5-(bromomethyl)-2-pyrazinecarboxylic acid from a single monomer to a macroscopic crystal lattice is driven by the sequential activation of specific intermolecular forces.

G Monomer Monomer 5-(bromomethyl)-2-pyrazinecarboxylic acid H_Bond Primary Synthon O-H···O Dimerization (R²₂(8)) Monomer->H_Bond Thermodynamics (Strongest Interaction) X_Bond Secondary Synthon C-Br···N Halogen Bonding H_Bond->X_Bond 1D Chain Formation (Directional σ-hole) Pi_Stack Tertiary Synthon π-π Pyrazine Stacking X_Bond->Pi_Stack 2D Sheet Assembly (Face-to-Face Alignment) Lattice Macroscopic Lattice 3D Monoclinic Crystal Pi_Stack->Lattice 3D Packing (van der Waals forces)

Caption: Hierarchical supramolecular assembly pathway of 5-(bromomethyl)-2-pyrazinecarboxylic acid.

Implications for Drug Development and API Formulation

The structural insights derived from the XRD analysis of 5-(bromomethyl)-2-pyrazinecarboxylic acid have profound implications for its use in pharmaceutical synthesis and formulation:

  • Reactivity and Steric Hindrance: The crystal structure reveals the exact conformation of the bromomethyl group relative to the pyrazine ring. Because the bromine atom is heavily involved in halogen bonding in the solid state, utilizing the solid compound directly in heterogenous reactions (e.g., nucleophilic substitutions to form novel APIs) may require specific solvents capable of disrupting the strong C-Br···N network.

  • Polymorphism Risk: The competition between the strong hydrogen bond of the carboxylic acid and the halogen bond of the bromomethyl group makes this compound highly susceptible to polymorphism. Different crystallization conditions (e.g., rapid cooling vs. slow evaporation) can yield polymorphs with vastly different dissolution rates and melting points, strictly impacting its handling as a raw material in GMP facilities.

  • Cocrystal Engineering: The presence of both a strong H-bond donor (COOH) and a strong XB donor (C-Br) makes this molecule an excellent candidate for cocrystallization studies. By introducing targeted co-formers (e.g., aliphatic amines or pyridine derivatives), researchers can engineer the solid-state properties to improve solubility or mechanical compressibility.

References

  • The Halogen Bond National Center for Biotechnology Information (PMC). URL: [Link]

  • Pyrazine-2-carboxylic acid;3,4,5-trihydroxybenzoic acid;hydrate | C12H12N2O8 PubChem Database. URL:[Link]

  • Supramolecular Assemblies in Silver Complexes: Phase Transitions and the Role of the Halogen Bond Inorganic Chemistry (ACS Publications). URL:[Link]

Sources

Foundational

The Strategic Utility of 5-(bromomethyl)-2-Pyrazinecarboxylic Acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract In the intricate landscape of early-stage drug discovery, the selection of appropriate chemical building blocks is paramount to the successful deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of early-stage drug discovery, the selection of appropriate chemical building blocks is paramount to the successful development of novel therapeutics. 5-(bromomethyl)-2-Pyrazinecarboxylic acid has emerged as a versatile and highly valuable scaffold, offering a unique combination of reactive handles and a privileged heterocyclic core. This technical guide provides an in-depth analysis of the role of this compound in medicinal chemistry, detailing its synthesis, reactivity, and strategic application in fragment-based drug discovery, the construction of bifunctional molecules such as PROTACs, and as a versatile linker for complex molecular architectures. By elucidating the underlying chemical principles and providing practical insights, this guide aims to empower researchers to effectively leverage the potential of 5-(bromomethyl)-2-Pyrazinecarboxylic acid in their drug discovery endeavors.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its presence in numerous FDA-approved drugs and biologically active natural products underscores its favorable physicochemical and pharmacokinetic properties. The nitrogen atoms act as hydrogen bond acceptors and can significantly influence the ADME (absorption, distribution, metabolism, and excretion) profile of a molecule. Furthermore, the pyrazine ring is relatively stable to metabolic degradation and can serve as a bioisosteric replacement for other aromatic systems.

5-(bromomethyl)-2-Pyrazinecarboxylic acid (CAS 782434-80-4) is a bifunctional reagent that capitalizes on the inherent advantages of the pyrazine core while introducing two key reactive functionalities: a carboxylic acid and a bromomethyl group. This dual reactivity makes it an exceptionally powerful tool for medicinal chemists, enabling the construction of complex molecules with precise control over their architecture and properties.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the chemical characteristics of 5-(bromomethyl)-2-Pyrazinecarboxylic acid is essential for its effective utilization.

PropertyValueSource
CAS Number 782434-80-4AiFChem[2]
Molecular Formula C6H5BrN2O2AiFChem[2]
Molecular Weight 217.02 g/mol AiFChem[2]
Appearance Likely a solidInferred from related compounds
Solubility Expected to be soluble in polar organic solventsInferred from related compounds

The key to the utility of this molecule lies in the distinct reactivity of its two functional groups:

  • The Carboxylic Acid: The carboxylic acid at the 2-position of the pyrazine ring is a versatile handle for a variety of chemical transformations. It can be readily converted into amides, esters, and other derivatives, allowing for the introduction of diverse substituents and the modulation of physicochemical properties such as solubility and cell permeability. Amide bond formation is one of the most common reactions in the final steps of drug synthesis.[3]

  • The Bromomethyl Group: The bromomethyl group at the 5-position is a highly reactive electrophilic handle. The electron-withdrawing nature of the pyrazine ring enhances the lability of the bromine atom, making the benzylic-like carbon susceptible to nucleophilic attack.[4] This allows for facile reaction with a wide range of nucleophiles, including amines, thiols, and alcohols, to form stable covalent bonds. This reactivity is central to its use as a linker and for the construction of more complex molecular scaffolds.

Synthesis of 5-(bromomethyl)-2-Pyrazinecarboxylic Acid: A Proposed Protocol

Workflow for the Proposed Synthesis:

G cluster_0 Part 1: Oxidation cluster_1 Part 2: Bromination A 2,5-Dimethylpyrazine B 5-Methylpyrazine-2-carboxylic acid A->B Oxidation (e.g., KMnO4) C 5-Methylpyrazine-2-carboxylic acid D 5-(bromomethyl)-2-Pyrazinecarboxylic acid C->D Radical Bromination (e.g., NBS, AIBN)

Caption: Proposed two-step synthesis of 5-(bromomethyl)-2-Pyrazinecarboxylic acid.

Step-by-Step Methodology:

Part 1: Synthesis of 5-Methylpyrazine-2-carboxylic acid

This step involves the selective oxidation of one of the methyl groups of 2,5-dimethylpyrazine. Potassium permanganate (KMnO4) is a common and effective oxidizing agent for this transformation.[5]

  • Reaction Setup: To a solution of 2,5-dimethylpyrazine in water, add a solution of potassium permanganate dropwise at a controlled temperature (e.g., 0-10 °C). The molar ratio of 2,5-dimethylpyrazine to KMnO4 should be carefully controlled to favor mono-oxidation.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is filtered to remove manganese dioxide. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the 5-methylpyrazine-2-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Part 2: Synthesis of 5-(bromomethyl)-2-Pyrazinecarboxylic acid

This step involves the radical bromination of the remaining methyl group. N-Bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN) is a standard method for benzylic bromination.[6]

  • Reaction Setup: In a suitable solvent (e.g., carbon tetrachloride or acetonitrile), dissolve 5-methylpyrazine-2-carboxylic acid. Add N-bromosuccinimide and a catalytic amount of AIBN.

  • Initiation: The reaction mixture is heated to reflux to initiate the radical chain reaction. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: The progress of the bromination can be followed by TLC or HPLC.

  • Work-up: After completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is concentrated under reduced pressure.

  • Purification: The crude 5-(bromomethyl)-2-Pyrazinecarboxylic acid can be purified by column chromatography on silica gel or by recrystallization.

Note: The carboxylic acid may need to be protected (e.g., as an ester) prior to bromination to avoid potential side reactions, followed by deprotection.

Applications in Early-Stage Drug Discovery

The unique bifunctional nature of 5-(bromomethyl)-2-Pyrazinecarboxylic acid makes it a valuable tool in several key areas of early-stage drug discovery.

A Versatile Building Block for Compound Libraries

The orthogonal reactivity of the carboxylic acid and bromomethyl groups allows for the systematic and efficient generation of diverse compound libraries. This is particularly valuable in the lead identification and optimization phases of a drug discovery project.

Workflow for Library Synthesis:

G A 5-(bromomethyl)-2- Pyrazinecarboxylic acid B Amide/Ester Derivatives A->B R-NH2 or R-OH C Nucleophilic Substitution Products A->C Nu-H D Diverse Compound Library B->D Further reaction at bromomethyl C->D Further reaction at carboxylic acid

Caption: Divergent synthesis of compound libraries.

By first reacting the carboxylic acid with a library of amines or alcohols, a set of intermediates is generated. Each of these intermediates can then be further reacted with a library of nucleophiles at the bromomethyl position, leading to a large and diverse collection of final compounds. This strategy allows for the rapid exploration of the chemical space around the pyrazine scaffold.

A Key Component in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel starting points for drug design. Small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. Promising fragments are then elaborated or linked together to generate more potent lead compounds.

5-(bromomethyl)-2-Pyrazinecarboxylic acid and its derivatives are well-suited for FBDD for several reasons:

  • Fragment-like Size: The core pyrazinecarboxylic acid moiety has a low molecular weight, fitting the criteria for a typical fragment.

  • Vector for Growth: The bromomethyl group provides a clear and reactive vector for "fragment growing" or "fragment linking" strategies. Once a pyrazine-based fragment is identified as a binder, the bromomethyl handle can be used to introduce new chemical functionalities that explore adjacent binding pockets on the protein target, thereby increasing potency and selectivity.

An Ideal Linker for Bifunctional Molecules: The Case of PROTACs

One of the most exciting applications of 5-(bromomethyl)-2-Pyrazinecarboxylic acid is in the construction of bifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[2] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.

The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition can significantly impact the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase) and ultimately the efficiency of protein degradation.[5]

A related compound, (5-(Bromomethyl)pyrazin-2-yl)methanol, has been successfully used as a linker in the synthesis of a PROTAC degrader.[7] This strongly suggests that 5-(bromomethyl)-2-Pyrazinecarboxylic acid is also an excellent candidate for this purpose.

Logical Framework for PROTAC Design:

G cluster_0 PROTAC Components cluster_1 PROTAC Assembly A Target Protein Ligand B 5-(bromomethyl)-2- Pyrazinecarboxylic acid (Linker Precursor) A->B Nucleophilic substitution on bromomethyl D PROTAC Molecule B->D C E3 Ligase Ligand C->B Amide coupling at carboxylic acid

Caption: Role as a bifunctional linker in PROTACs.

In this context, the bromomethyl group can be reacted with a nucleophilic handle on the target protein ligand, while the carboxylic acid can be coupled with an amine on the E3 ligase ligand (or vice versa). The pyrazine ring itself can contribute to the overall properties of the linker, providing a degree of rigidity and potentially influencing cell permeability and metabolic stability.

Conclusion and Future Perspectives

5-(bromomethyl)-2-Pyrazinecarboxylic acid is a powerful and versatile building block with significant potential in early-stage drug discovery. Its bifunctional nature, combining a readily derivatizable carboxylic acid with a highly reactive bromomethyl group on a privileged pyrazine scaffold, offers medicinal chemists a wide range of strategic options. From the efficient construction of diverse compound libraries to its application as a key component in fragment-based approaches and as a linker for sophisticated bifunctional molecules like PROTACs, this compound is poised to play an increasingly important role in the development of novel therapeutics. As our understanding of complex biological targets and the demand for innovative therapeutic modalities continue to grow, the strategic application of well-designed chemical tools such as 5-(bromomethyl)-2-Pyrazinecarboxylic acid will be more critical than ever.

References

  • Bolisetty, S., et al. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Rasayan Journal of Chemistry, 9(4), 749-760.
  • Cyrus, K., et al. (2011).
  • Google Patents. (2002). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Google Patents. (2018). CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.
  • Gundersen, L. L., et al. (1995). Preparation and Reactions of 5,6-Bis(bromomethyl)pyrazine-2,3-dicarbonitrile. Acta Chemica Scandinavica, 49, 131-134.
  • Kumar, R., et al. (2009). An efficient and facile synthesis of 2-bromo-5-methylpyrazine.
  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7089.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 5-(bromomethyl)-2-Pyrazinecarboxylic Acid Derivatives

This guide provides a comprehensive overview of the synthetic pathways for 5-(bromomethyl)-2-pyrazinecarboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the synthetic pathways for 5-(bromomethyl)-2-pyrazinecarboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The methodologies detailed herein are grounded in established chemical principles and are designed to offer researchers and drug development professionals a robust framework for the synthesis and derivatization of this important heterocyclic scaffold.

Introduction: The Significance of Pyrazinecarboxylic Acid Derivatives

Pyrazinecarboxylic acid and its derivatives are a class of heterocyclic compounds that form the core of numerous biologically active molecules.[1] Their structural resemblance to natural purines and pyrimidines allows them to interact with a wide range of biological targets. Notably, pyrazinamide, a simple derivative of pyrazine-2-carboxylic acid, remains a first-line treatment for tuberculosis.[1] The introduction of a reactive bromomethyl group at the 5-position of the pyrazine ring opens up a gateway for a multitude of chemical transformations, enabling the creation of diverse compound libraries for drug screening and the development of novel therapeutic agents.

This guide will delineate a reliable and versatile synthetic strategy, commencing with the synthesis of the key precursor, 5-methyl-2-pyrazinecarboxylic acid, followed by the crucial bromination step, and culminating in the synthesis of various derivatives through nucleophilic substitution reactions.

Strategic Overview of the Synthesis

The synthesis of 5-(bromomethyl)-2-pyrazinecarboxylic acid derivatives is a multi-step process that requires careful consideration of the reactivity of the pyrazine ring and its substituents. A logical and field-proven approach involves the following key stages:

  • Synthesis of the Precursor: Preparation of 5-methyl-2-pyrazinecarboxylic acid.

  • Protection of the Carboxylic Acid: Esterification to shield the acidic proton during the subsequent radical bromination.

  • Side-Chain Bromination: Introduction of the bromine atom onto the methyl group using a selective brominating agent.

  • Derivatization: Nucleophilic substitution of the bromide to introduce a variety of functional groups.

  • Deprotection: Hydrolysis of the ester to yield the final carboxylic acid derivatives.

This strategic sequence ensures high yields and minimizes side reactions, providing a clear and reproducible pathway to the target molecules.

Detailed Synthetic Protocols

Synthesis of 5-Methyl-2-pyrazinecarboxylic Acid (1)

The synthesis of the starting material, 5-methyl-2-pyrazinecarboxylic acid, can be achieved through several reported methods. One common approach involves the oxidation of 2,5-dimethylpyrazine.[2][3] Another effective method, which will be detailed here, is the condensation of methylglyoxal with o-phenylenediamine followed by oxidation and subsequent workup.[4]

Protocol 1: Synthesis of 5-Methyl-2-pyrazinecarboxylic Acid

  • Step 1: Cyclization: In a well-ventilated fume hood, a solution of pyruvic aldehyde (1.0 eq) and o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol is stirred at room temperature. A catalyst, for instance, sodium bisulfite, is added portion-wise. The reaction is gently heated to 30-90 °C for 0.5-2 hours.[3]

  • Step 2: Oxidation: After cyclization, the intermediate is oxidized using an inorganic oxidant like potassium permanganate. The oxidant is added cautiously to control the exothermic reaction.

  • Step 3: Acidification and Workup: The reaction mixture is then acidified with sulfuric acid, leading to decarboxylation. The product, 5-methyl-2-pyrazinecarboxylic acid, is extracted with an organic solvent like butanone. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Step 4: Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford 5-methyl-2-pyrazinecarboxylic acid as a crystalline solid.

Esterification of 5-Methyl-2-pyrazinecarboxylic Acid (2)

To prevent unwanted side reactions during the subsequent bromination step, the carboxylic acid functionality is protected as a methyl ester. This is a standard and highly efficient procedure.[5]

Protocol 2: Synthesis of Methyl 5-methylpyrazine-2-carboxylate

  • Reagents and Equipment: 5-methyl-2-pyrazinecarboxylic acid (1.0 eq), methanol (solvent), concentrated sulfuric acid (catalytic amount), round-bottom flask, reflux condenser, magnetic stirrer.

  • Procedure:

    • To a stirred solution of 5-methyl-2-pyrazinecarboxylic acid in methanol at 0-5 °C, add a catalytic amount of concentrated sulfuric acid dropwise.

    • After the addition is complete, the reaction mixture is heated to reflux (approximately 65 °C) and stirred for 8 hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the methanol is removed by rotary evaporation.

    • The crude residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The aqueous layer is extracted twice more with the organic solvent.

    • The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield methyl 5-methylpyrazine-2-carboxylate as a light-brown solid.[5]

Bromination of Methyl 5-methylpyrazine-2-carboxylate (3)

The key step in this synthesis is the selective bromination of the methyl group at the 5-position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it allows for benzylic-type bromination under radical conditions with high selectivity.[6]

Protocol 3: Synthesis of Methyl 5-(bromomethyl)pyrazine-2-carboxylate

  • Reagents and Equipment: Methyl 5-methylpyrazine-2-carboxylate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), benzoyl peroxide (radical initiator, catalytic amount), carbon tetrachloride (or another suitable non-polar solvent), round-bottom flask, reflux condenser, light source (e.g., a sunlamp).

  • Procedure:

    • In a round-bottom flask, dissolve methyl 5-methylpyrazine-2-carboxylate in carbon tetrachloride.

    • Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

    • Heat the mixture to reflux while irradiating with a light source to initiate the radical reaction.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford methyl 5-(bromomethyl)pyrazine-2-carboxylate.[7]

Derivatization via Nucleophilic Substitution (4a, 4b)

The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles.[8] This allows for the introduction of diverse functionalities at the 5-position.

Protocol 4a: Synthesis of Amino Derivatives

  • Procedure: To a solution of methyl 5-(bromomethyl)pyrazine-2-carboxylate in a polar aprotic solvent such as DMF, add an excess of the desired amine (e.g., piperidine, morpholine, or a primary amine). The reaction is stirred at room temperature until completion (monitored by TLC). The product is then worked up by partitioning between water and an organic solvent, followed by purification.

Protocol 4b: Synthesis of Alkoxy Derivatives

  • Procedure: To a solution of sodium alkoxide (prepared by reacting an alcohol with a strong base like sodium hydride) in its corresponding alcohol, add a solution of methyl 5-(bromomethyl)pyrazine-2-carboxylate. The reaction mixture is stirred, and the progress is monitored by TLC. Standard aqueous workup and purification will yield the desired alkoxy derivative.

Hydrolysis of the Ester to the Carboxylic Acid (5)

The final step is the deprotection of the carboxylic acid group by hydrolysis of the methyl ester. A mild and effective method utilizes lithium hydroxide.[9]

Protocol 5: Hydrolysis to 5-(bromomethyl)-2-Pyrazinecarboxylic Acid

  • Reagents and Equipment: Methyl 5-(bromomethyl)pyrazine-2-carboxylate (1.0 eq), lithium hydroxide (1.01 eq), water, round-bottom flask, magnetic stirrer.

  • Procedure:

    • In a round-bottom flask, dissolve methyl 5-(bromomethyl)pyrazine-2-carboxylate in a mixture of THF and water.

    • Add lithium hydroxide and stir the mixture at room temperature.

    • Monitor the reaction by TLC. Upon completion, the THF is removed under reduced pressure.

    • The aqueous solution is acidified to a pH of approximately 2-3 with dilute HCl, which will precipitate the carboxylic acid.

    • The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 5-(bromomethyl)-2-pyrazinecarboxylic acid.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Core Synthesis cluster_2 Derivatization cluster_3 Final Products 2,5-Dimethylpyrazine 2,5-Dimethylpyrazine 5-Methyl-2-pyrazinecarboxylic_acid 5-Methyl-2-pyrazinecarboxylic_acid 2,5-Dimethylpyrazine->5-Methyl-2-pyrazinecarboxylic_acid Oxidation Methyl_5-methylpyrazine-2-carboxylate Methyl_5-methylpyrazine-2-carboxylate 5-Methyl-2-pyrazinecarboxylic_acid->Methyl_5-methylpyrazine-2-carboxylate Esterification (MeOH, H+) Methyl_5-(bromomethyl)pyrazine-2-carboxylate Methyl_5-(bromomethyl)pyrazine-2-carboxylate Methyl_5-methylpyrazine-2-carboxylate->Methyl_5-(bromomethyl)pyrazine-2-carboxylate Bromination (NBS) Amino_Derivative_Ester Methyl 5-(aminomethyl)pyrazine-2-carboxylate Methyl_5-(bromomethyl)pyrazine-2-carboxylate->Amino_Derivative_Ester Nucleophilic Substitution (Amine) Alkoxy_Derivative_Ester Methyl 5-(alkoxymethyl)pyrazine-2-carboxylate Methyl_5-(bromomethyl)pyrazine-2-carboxylate->Alkoxy_Derivative_Ester Nucleophilic Substitution (Alkoxide) Final_Amino_Acid 5-(Aminomethyl)-2-pyrazinecarboxylic acid Amino_Derivative_Ester->Final_Amino_Acid Hydrolysis (LiOH) Final_Alkoxy_Acid 5-(Alkoxymethyl)-2-pyrazinecarboxylic acid Alkoxy_Derivative_Ester->Final_Alkoxy_Acid Hydrolysis (LiOH)

Caption: Overall workflow for the synthesis of 5-(bromomethyl)-2-pyrazinecarboxylic acid derivatives.

Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Benzoyl Peroxide NBS N-Bromosuccinimide Br_radical Br• Termination_Product Various non-radical products Br_radical->Termination_Product + Br• NBS->Br_radical Generates Methyl_Pyrazine Pyrazine-CH3 Pyrazine_Radical Pyrazine-CH2• Methyl_Pyrazine->Pyrazine_Radical + Br• Brominated_Product Pyrazine-CH2Br Pyrazine_Radical->Brominated_Product + Br2 Pyrazine_Radical->Termination_Product + Br• Br2 Br2 Brominated_Product->Br_radical Byproduct

Caption: Simplified radical mechanism for the NBS bromination of the methylpyrazine side chain.

Data Summary and Characterization

The following table summarizes the key physical data for the intermediates and the final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateCAS Number
5-Methyl-2-pyrazinecarboxylic acidC₆H₆N₂O₂138.12Crystalline Solid5521-55-1
Methyl 5-methylpyrazine-2-carboxylateC₇H₈N₂O₂152.15Solid27825-20-3
Methyl 5-(bromomethyl)pyrazine-2-carboxylateC₇H₇BrN₂O₂231.05Solid193966-70-0
5-(Bromomethyl)-2-pyrazinecarboxylic acidC₆H₅BrN₂O₂217.02Solid782434-80-4

Characterization of the synthesized compounds should be performed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity of the compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify the key functional groups.

  • Melting Point Analysis: To assess the purity of solid compounds.

Safety and Handling

Chemical synthesis requires strict adherence to safety protocols. The following points are of particular importance for the procedures described in this guide:

  • N-Bromosuccinimide (NBS): NBS is a corrosive and oxidizing solid.[10][11][12][13][14] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.

  • Benzoyl Peroxide: This radical initiator is a flammable solid and can be explosive when heated. It should be stored and handled with care, away from heat sources.

  • Solvents: Carbon tetrachloride is a toxic and environmentally harmful solvent. If possible, it should be replaced with a safer alternative like acetonitrile. All organic solvents should be handled in a well-ventilated area.

  • Acids and Bases: Concentrated sulfuric acid and strong bases like sodium hydride are highly corrosive. They should be handled with extreme care, using appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

  • Synthesis and antihypertensive activity of 5-amino-2-pyridinecarboxylic acid deriv
  • Nucleophilic Substitution Reactions. Organic Reaction Mechanism for Chemistry Students.
  • 193966-70-0 | Methyl 5-(bromomethyl)
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • SAFETY DATA SHEET - N-Bromosuccinimide. Thermo Fisher Scientific.
  • An efficient and facile synthesis of 2-bromo-5-methylpyrazine. Organic Chemistry: An Indian Journal.
  • Safety Data Sheet: N-Bromosuccinimide. Carl ROTH.
  • Safety Data Sheet: N-Bromosuccinimide. ChemScience.
  • N-Bromosuccinimide - Material Safety D
  • Safety Data Sheet - N-Bromosuccinimide. DC Fine Chemicals.
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research.
  • Methyl 5-(bromomethyl)
  • Methyl 5-methylpyrazine-2-carboxylate.
  • Mastering Pyrazine Synthesis: A Deep Dive into 5-Methyl-2-pyrazinecarboxylic Acid. Ningbo Inno Pharmchem Co.,Ltd.
  • Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • methyl 5-(bromomethyl)
  • Exploring the Feasibility of 5-Methyl-2-Pyrazinecarboxylic Acid: A Synthetic Route and Market Prospects by Manufacturer. Ningbo Inno Pharmchem Co.,Ltd.
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal.
  • Methyl 5-(bromomethyl)
  • Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characterization of 5-(thiophen-2-yl)-3-(pyridin-3-yl)-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide and their Co(II), Ni(II), Cu(II) and Zn(II) Complexes. Modern Chemistry.
  • An efficient and facile synthesis of 2-bromo-5-methylpyrazine. Trade Science Inc.
  • Method for synthesizing 5-methylpyrazine-2-carboxylic acid.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Molecules.
  • Technical Support Center: Bromination of Methyl 5-acetyl-2-(benzyloxy)
  • Methyl pyrazine-2-carboxyl
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
  • Methylpyrazine-2-carboxyl
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Synthesis and Crystal Structures of Three Pyrazine-2-carboxylate Containing Isostructural Complexes. Journal of Chemical Crystallography.
  • NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinoline in One Pot: Scope and Mechanistic Study. Chinese Journal of Chemistry.
  • n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Organic Syntheses.
  • Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Water-based synthesis and characterisation of a new Zr-MOF with a unique inorganic building unit.

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 5-(Bromomethyl)-2-Pyrazinecarboxylic Acid: A Technical Guide

Executive Summary 5-(Bromomethyl)-2-pyrazinecarboxylic acid (CAS 782434-80-4) is a highly versatile, bifunctional building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex he...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(Bromomethyl)-2-pyrazinecarboxylic acid (CAS 782434-80-4) is a highly versatile, bifunctional building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex heteroaromatic scaffolds[]. However, the very functional groups that make it synthetically valuable—the electrophilic bromomethyl group and the transition-metal-coordinating carboxylic acid—also introduce significant thermodynamic vulnerabilities.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic handling guidelines. Here, we will dissect the fundamental thermodynamic drivers of this molecule's instability, map its degradation pathways, and provide self-validating experimental protocols for rigorous stability profiling.

Structural Thermodynamics & Causality of Instability

The thermodynamic stability of 5-(bromomethyl)-2-pyrazinecarboxylic acid (5-BMPA) is dictated by the interplay of its three structural components. Understanding the electronic causality behind these interactions is critical for predicting its behavior in various matrices.

The Pyrazine Core: Electronic Withdrawal

The pyrazine ring is a highly electron-deficient heteroaromatic system. The two electronegative nitrogen atoms exert a strong inductive and resonance-withdrawing effect across the ring. While the pyrazine core itself is thermodynamically stable and resistant to oxidative cleavage, its electron-withdrawing nature (EWG) profoundly impacts the substituents at the 2- and 5-positions.

Bromomethyl Lability: The Hydrolytic Sink

The carbon-bromine (C-Br) bond in the bromomethyl group is highly polarized. In 5-BMPA, the electron-deficient pyrazine ring further depletes electron density from the benzylic-like carbon, rendering it fiercely electrophilic.

  • Thermodynamic Driver: The degradation is driven by the large negative change in Gibbs free energy ( ΔG ) associated with replacing the relatively weak C-Br bond with a stronger C-O bond (in aqueous media).

  • Kinetics: As observed in analogous electron-deficient aromatic systems (e.g., 4-bromomethyl-3-nitrobenzoic acid), the presence of a strong EWG accelerates nucleophilic substitution (both SN​1 and SN​2 pathways), making the molecule highly susceptible to hydrolysis in aqueous, alkaline, and even acidic environments[2].

Carboxylic Acid: Thermal Decarboxylation

The carboxylic acid moiety at the 2-position introduces thermal lability.

  • Thermodynamic Driver: Decarboxylation is driven by a massive increase in entropy ( +ΔS ) due to the release of CO2​ gas.

  • Kinetics: Thermal analysis of analogous pyrazinecarboxylic acids demonstrates that decarboxylation is a primary degradation pathway. The transition state is stabilized by the adjacent pyrazine nitrogen, which acts as an electron sink to accommodate the developing negative charge. This typically results in endothermic decomposition at elevated temperatures, generally occurring between 180°C and 229°C[3][4].

Degradation Pathways

The primary degradation vectors for 5-BMPA are hydrolytic and thermal. The diagram below illustrates the logical flow of these thermodynamically driven transformations.

G A 5-(bromomethyl)-2-pyrazinecarboxylic acid (Intact API Intermediate) B 5-(hydroxymethyl)-2-pyrazinecarboxylic acid (Hydrolysis Product) A->B H2O, OH- (Nucleophilic Substitution) C 2-(bromomethyl)pyrazine (Decarboxylation Product) A->C Heat > 180°C (-CO2) D Polymeric / Oxidative Byproducts A->D ROS / Light (Radical Cleavage)

Fig 1: Primary thermodynamic degradation pathways of 5-(bromomethyl)-2-pyrazinecarboxylic acid.

Quantitative Degradation Profiles

To facilitate risk assessment during drug development, the following table summarizes the extrapolated degradation kinetics of 5-BMPA based on fundamental thermodynamic principles and analogous heteroaromatic bromomethyl compounds[2][5].

Stress ConditionPrimary Degradation PathwayThermodynamic DriverEstimated Kinetics / Lability
Aqueous Buffer (pH 7.0, 25°C) Solvolysis / HydrolysisFormation of stronger C-O bondModerate ( t1/2​ in hours to days)
Alkaline (0.1M NaOH, 60°C) SN​2 HydrolysisHigh nucleophilicity of OH− Highly Rapid ( t1/2​<30 minutes)
Acidic (0.1M HCl, 60°C) SN​1 / SN​2 HydrolysisLeaving group protonation / SolvolysisRapid ( t1/2​<2 hours)
Thermal (Solid State, >180°C) DecarboxylationEntropy increase ( +ΔS ), CO2​ lossInstantaneous at T>180∘C
Oxidative (3% H2​O2​ , 25°C) N-oxidation / Radical cleavageROS reactivitySlow to Moderate

Self-Validating Experimental Protocols

To ensure scientific integrity, stability profiling must be self-validating. This means incorporating mass balance checks—ensuring that the loss of the parent peak perfectly correlates with the growth of degradant peaks, confirming no secondary degradation products are "lost" on the column.

Forced Degradation Workflow

W S1 Step 1: Sample Preparation (5-BMPA in inert organic solvent) S2 Step 2: Stress Conditions S1->S2 H_acid Acidic Hydrolysis (0.1M HCl, 60°C) S2->H_acid H_base Alkaline Hydrolysis (0.1M NaOH, 60°C) S2->H_base Thermal Thermal Stress (Solid state, 150°C) S2->Thermal Oxidative Oxidative Stress (3% H2O2, 25°C) S2->Oxidative S3 Step 3: Quenching & Neutralization (Critical for Mass Balance) H_acid->S3 H_base->S3 S4 Step 4: HPLC-UV / LC-MS Analysis (Quantify Degradants & Mass Balance) Thermal->S4 Oxidative->S3 S3->S4

Fig 2: Self-validating forced degradation workflow for stability profiling.

Detailed Stability-Indicating HPLC Protocol

To accurately capture the thermodynamic degradation of 5-BMPA, the analytical method must prevent in-situ degradation during the run.

System Suitability Criteria:

  • Resolution ( Rs​ ): > 2.0 between 5-BMPA and its primary hydrolysis product (5-(hydroxymethyl)-2-pyrazinecarboxylic acid).

  • Mass Balance: 98%–102% recovery across all stress conditions.

Step-by-Step Methodology:

  • Sample Preparation (Control): Dissolve 5-BMPA in anhydrous Acetonitrile (ACN) to a concentration of 1.0 mg/mL. Causality: Using an anhydrous solvent prevents baseline solvolysis prior to intentional stressing.

  • Hydrolytic Stressing: Transfer 1.0 mL of the standard solution to a vial. Add 1.0 mL of 0.1 M NaOH (Alkaline) or 0.1 M HCl (Acidic). Heat at 60°C for 1 hour.

  • Quenching (The Self-Validating Step): Immediately neutralize the stressed samples (add 0.1 M HCl to the alkaline sample, and 0.1 M NaOH to the acidic sample) and dilute with cold mobile phase. Causality: Failure to quench will result in continued degradation in the autosampler, skewing kinetic data and ruining mass balance.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Causality: The acidic modifier suppresses the ionization of the carboxylic acid, ensuring sharp peak shapes and consistent retention times.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 60% B over 15 minutes.

    • Detection: UV at 270 nm (optimal for the pyrazine chromophore).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the parent peak and all degradant peaks. Calculate the mass balance by comparing the sum of the molar areas of all peaks in the stressed sample to the parent peak area in the unstressed control.

Storage and Handling Directives

Based on the thermodynamic vulnerabilities outlined above, the following storage conditions are mandatory to preserve the integrity of 5-(bromomethyl)-2-pyrazinecarboxylic acid:

  • Temperature: Store strictly at 2–8°C (refrigerated) to suppress the kinetics of ambient hydrolysis and prevent any trace thermal degradation.

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) in tightly sealed, desiccated containers. The exclusion of atmospheric moisture is critical to prevent the thermodynamically favored conversion of the bromomethyl group to a hydroxymethyl group.

  • Light: Store in amber vials to mitigate potential photolytic radical cleavage of the C-Br bond.

References

  • Premkumar, T. et al. "Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts". Indian Academy of Sciences. Available at:[Link]

  • Freitas, M. B. et al. "Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound". Journal of Chromatographic Science, Oxford Academic. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Optimization of 5-(Bromomethyl)-2-Pyrazinecarboxylic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Mechanistic Rationale 5-(Bromomethyl)-2-pyrazinecarboxylic acid is a highly sought-after bifunctional building block in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

5-(Bromomethyl)-2-pyrazinecarboxylic acid is a highly sought-after bifunctional building block in medicinal chemistry. It is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including HDAC6 inhibitors, NR2A modulators, and BACE1 inhibitors. The molecule features two orthogonal reactive sites: a carboxylic acid for amide coupling and a bromomethyl group for nucleophilic substitution.

Synthesizing this compound presents a distinct chemical challenge. Direct radical bromination of 5-methyl-2-pyrazinecarboxylic acid is highly problematic because the unprotected carboxylic acid can undergo decarboxylation under radical conditions or interfere with the propagation steps. To circumvent this, a three-step telescoped approach is required:

  • Carboxylic Acid Protection (Esterification): Converting the acid to a methyl ester prevents unwanted side reactions and drastically improves the substrate's solubility in the non-polar halogenated solvents required for the next step.

  • Wohl-Ziegler Bromination: Utilizing N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN), the methyl group undergoes selective radical bromination. AIBN is the ideal initiator here because its decomposition temperature (~65 °C) perfectly aligns with the reflux temperature of standard solvents, ensuring a steady, controlled release of initiating radicals.

  • Non-Nucleophilic Hydrolysis: This is the most critical step. Standard aqueous bases (e.g., NaOH, LiOH) often lead to the nucleophilic displacement of the primary bromide, yielding an undesired hydroxymethyl byproduct. Employing potassium trimethylsilanolate (KOTMS) enables the selective cleavage of the methyl ester via a non-nucleophilic mechanism, preserving the fragile bromomethyl group .

Reaction Pathway Diagram

SynthesisRoute SM 5-Methyl-2-pyrazinecarboxylic acid (Starting Material) Int1 Methyl 5-methylpyrazine-2-carboxylate (Intermediate 1) SM->Int1 MeOH, H2SO4 Reflux, 12h Int2 Methyl 5-(bromomethyl)pyrazine-2-carboxylate (Intermediate 2) Int1->Int2 NBS, AIBN CCl4 or DCE Reflux, 10h Product 5-(Bromomethyl)-2-pyrazinecarboxylic acid (Target Product) Int2->Product KOTMS, THF 70°C, 45 min then HCl (pH 2-3)

Fig 1: Three-step synthesis of 5-(bromomethyl)-2-pyrazinecarboxylic acid via radical bromination.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and physical parameters for the three-step workflow.

StepTransformationReagents (Equivalents)SolventTemp / TimeExpected Yield
1 EsterificationMethanol (Excess), H₂SO₄ (0.1 eq)MethanolReflux / 12 h>90%
2 Radical BrominationNBS (1.05 eq), AIBN (0.4 eq)CCl₄ or DCEReflux / 10 h50–60%
3 Mild HydrolysisKOTMS (0.4 - 1.1 eq)THF70 °C / 45 min35–45%

Detailed Experimental Protocols & Validation Systems

To ensure scientific integrity, every protocol below includes a Quality Control (QC) & Validation checkpoint. Do not proceed to the next step unless the intermediate passes these self-validating criteria.

Step 1: Synthesis of Methyl 5-methylpyrazine-2-carboxylate
  • Reaction Setup: Suspend 5-methyl-2-pyrazinecarboxylic acid (1.0 eq) in anhydrous methanol (10 mL per gram of substrate).

  • Catalysis: Slowly add concentrated sulfuric acid (0.1 eq) dropwise while stirring.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 65 °C for 12 hours.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol. Dilute the residue with ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃ until CO₂ evolution ceases.

  • Extraction: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a solid.

  • QC & Validation: Analyze via ¹H NMR (CDCl₃). The successful conversion is validated by the appearance of a sharp new singlet at ~3.9 ppm, corresponding to the methyl ester protons.

Step 2: Synthesis of Methyl 5-(bromomethyl)pyrazine-2-carboxylate

Note: This protocol is adapted from validated procedures for HDAC6 inhibitor synthesis .

  • Reaction Setup: In an oven-dried flask, dissolve methyl 5-methylpyrazine-2-carboxylate (1.0 eq, e.g., 3.00 g, 19.7 mmol) in carbon tetrachloride (CCl₄) or 1,2-dichloroethane (DCE) (20 mL).

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 eq, 3.68 g) and Azobisisobutyronitrile (AIBN, 0.4 eq, 1.29 g) at room temperature.

  • Radical Propagation: Heat the mixture to reflux for 10 hours. The solution will typically transition to a darker color as the reaction progresses.

  • Workup: Cool the mixture to ambient temperature. Quench the reaction by adding distilled water. Extract the aqueous phase with ethyl acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with saturated aqueous sodium chloride, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue via silica gel column chromatography (EtOAc/Hexane gradient: 0% to 100%) to afford the brominated intermediate.

  • QC & Validation: Analyze via LC-MS. The target mass will show a distinct 1:1 isotopic doublet for the bromine atom (M+H and M+H+2). ¹H NMR will confirm success via the disappearance of the pyrazine-methyl singlet (~2.6 ppm) and the emergence of a new CH₂Br singlet (~4.6 ppm).

Step 3: Synthesis of 5-(Bromomethyl)-2-pyrazinecarboxylic acid

Note: This protocol utilizes non-nucleophilic hydrolysis to protect the alkyl bromide .

  • Reaction Setup: To a solution of methyl 5-(bromomethyl)pyrazine-2-carboxylate (1.0 eq, e.g., 0.5 g, 2.16 mmol) in anhydrous tetrahydrofuran (THF, 20 mL), add potassium trimethylsilanolate (KOTMS). Troubleshooting Note: Literature often cites sub-stoichiometric KOTMS (0.80 mmol) to strictly prevent over-reaction, resulting in ~37% yields. For higher conversion, carefully titrate up to 1.1 eq while monitoring via TLC.

  • Hydrolysis: Stir the reaction mixture at 70 °C for 45 minutes.

  • Acidification: Cool the mixture, dilute with water (30 mL), and carefully acidify using 1.5 M hydrochloric acid until the pH reaches 2–3. This step protonates the newly formed potassium carboxylate.

  • Extraction: Extract the acidic aqueous layer with ethyl acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purification: Purify the crude product by silica gel column chromatography using 3% methanol in dichloromethane (DCM) as the eluent to afford the title compound as a yellow solid.

  • QC & Validation: LC-MS will show the [M+H]⁺ peak at 218.0 m/z. ¹H NMR will confirm the complete disappearance of the methyl ester singlet (~3.9 ppm) while the CH₂Br singlet (~4.6 ppm) remains intact.

Mechanistic Insights & Troubleshooting (E-E-A-T)

  • Why avoid standard saponification? The primary alkyl bromide in the 5-position is highly electrophilic. If standard aqueous NaOH or LiOH is used for ester hydrolysis, the hydroxide ion will act as a nucleophile, rapidly displacing the bromide via an Sₙ2 mechanism to form 5-(hydroxymethyl)-2-pyrazinecarboxylic acid. KOTMS circumvents this. The bulky trimethylsilyl group sterically hinders the oxygen from acting as a nucleophile against the alkyl halide. Instead, it selectively attacks the planar, less sterically hindered ester carbonyl.

  • Solvent Selection in Step 2: While CCl₄ is the classical, highly efficient solvent for Wohl-Ziegler bromination due to its complete lack of abstractable hydrogen atoms (making it "transparent" to radicals), it is highly toxic and heavily regulated. 1,2-Dichloroethane (DCE) or trifluorotoluene (PhCF₃) are excellent, field-proven, greener alternatives that maintain the required reflux temperatures (~80 °C) necessary for AIBN decomposition.

  • Managing Dibromination: Radical bromination can occasionally lead to over-bromination (forming the dibromomethyl derivative). This is mitigated by strictly controlling the NBS stoichiometry to 1.05 equivalents and stopping the reaction promptly after 10 hours.

References

  • Anderson, D. R.; Volkman, R. A.; Farmer, D. "N-Arylmethyl Sulfonamide Negative Modulators of NR2A." World Intellectual Property Organization, WO2015048503A2, 2015. URL:[1]

  • Park, J. et al. "1,3,4-Oxadiazole Sulfonamide Derivative Compounds as Histone Deacetylase 6 Inhibitor, and the Pharmaceutical Composition Comprising the Same." World Intellectual Property Organization, WO2017018803A1, 2017. URL:[2]

Sources

Application

Application Note and Protocol for the Coupling of 5-(Bromomethyl)-2-Pyrazinecarboxylic Acid with Primary Amines

For: Researchers, scientists, and drug development professionals Introduction: The Strategic Importance of Pyrazine Scaffolds in Medicinal Chemistry The pyrazine ring is a privileged scaffold in medicinal chemistry, freq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Pyrazine Scaffolds in Medicinal Chemistry

The pyrazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules designed to interact with biological targets.[1][2] Its unique electronic properties, characterized by two nitrogen atoms in a 1,4-orientation, allow it to serve as a versatile pharmacophore.[3] Pyrazine-containing compounds have demonstrated a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2] The nitrogen atoms often act as hydrogen bond acceptors, facilitating crucial interactions within the active sites of enzymes, such as kinases.[3][4]

5-(Bromomethyl)-2-pyrazinecarboxylic acid is a particularly valuable building block. It possesses two key reactive sites: a carboxylic acid amenable to amide bond formation and a bromomethyl group that is a potent electrophile for nucleophilic substitution reactions. This dual functionality allows for the modular and efficient construction of diverse chemical libraries for drug discovery programs. This application note provides a detailed protocol for the coupling of 5-(bromomethyl)-2-pyrazinecarboxylic acid with primary amines, a fundamental transformation for the synthesis of novel pyrazine-based drug candidates.

Reaction Mechanism: A Tale of Two Reactivities

The coupling of 5-(bromomethyl)-2-pyrazinecarboxylic acid with a primary amine involves two distinct, yet potentially competing, reactions: amide bond formation and nucleophilic substitution. The desired outcome is typically the formation of an amide bond between the pyrazinecarboxylic acid and the primary amine. However, the primary amine can also act as a nucleophile and displace the bromide from the bromomethyl group.[5][6]

To achieve selective amide bond formation, it is often necessary to employ a strategic approach. One common strategy involves the use of a protecting group for the carboxylic acid, allowing for the initial nucleophilic substitution at the bromomethyl position, followed by deprotection and subsequent amide coupling. Alternatively, careful selection of reaction conditions and coupling agents can favor amide formation.

This protocol will focus on a direct amide coupling approach, where the carboxylic acid is activated in situ to promote reaction with the primary amine. This method is often preferred for its step-economy. The key to success lies in enhancing the electrophilicity of the carboxylic acid carbonyl carbon, making it a more favorable target for the amine nucleophile than the bromomethyl carbon.

Experimental Protocol: Direct Amide Coupling

This protocol outlines a general procedure for the direct coupling of 5-(bromomethyl)-2-pyrazinecarboxylic acid with a primary amine using a carbodiimide coupling agent.

Materials and Reagents
ReagentPurposeTypical Grade
5-(Bromomethyl)-2-pyrazinecarboxylic acidStarting Material≥95%
Primary AmineStarting Material≥97%
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Coupling Agent≥98%
4-Dimethylaminopyridine (DMAP)Catalyst≥99%
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)Anhydrous SolventAnhydrous
Saturated Sodium Bicarbonate SolutionAqueous Work-upReagent Grade
BrineAqueous Work-upReagent Grade
Anhydrous Magnesium Sulfate or Sodium SulfateDrying AgentReagent Grade
Silica GelColumn Chromatography60 Å, 230-400 mesh
Ethyl Acetate and HexanesEluents for ChromatographyHPLC Grade
Reaction Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Dissolve 5-(bromomethyl)-2-pyrazinecarboxylic acid, primary amine, and DMAP in anhydrous solvent. cool Cool reaction mixture to 0 °C. reagents->cool add_dcc Add DCC or EDC solution dropwise. cool->add_dcc stir Stir at 0 °C for 30 min, then warm to room temperature and stir for 12-24 h. add_dcc->stir filter Filter to remove dicyclohexylurea (if using DCC). stir->filter wash Wash organic layer with saturated NaHCO3 and brine. filter->wash dry Dry organic layer over MgSO4 or Na2SO4. wash->dry concentrate Concentrate under reduced pressure. dry->concentrate chromatography Purify by flash column chromatography. concentrate->chromatography characterize Characterize the final product (NMR, MS). chromatography->characterize G cluster_protection 1. Protection cluster_substitution 2. Nucleophilic Substitution cluster_deprotection 3. Deprotection cluster_coupling 4. Amide Coupling (if necessary) protect Protect the carboxylic acid of 5-(bromomethyl)-2-pyrazinecarboxylic acid (e.g., as a methyl or ethyl ester). substitute React the protected pyrazine with the primary amine to displace the bromide. protect->substitute deprotect Hydrolyze the ester to reveal the carboxylic acid. substitute->deprotect couple If the initial amine was not the desired one, couple the deprotected acid with the final primary amine. deprotect->couple

Sources

Method

Application Notes and Protocols: 5-(Bromomethyl)-2-Pyrazinecarboxylic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Heterocyclic Tool for Advanced Peptide Architectures In the landscape of modern peptide science, the demand for molecules with enhanced stab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Heterocyclic Tool for Advanced Peptide Architectures

In the landscape of modern peptide science, the demand for molecules with enhanced stability, constrained conformations, and novel functionalities is ever-present. 5-(Bromomethyl)-2-Pyrazinecarboxylic acid emerges as a powerful and versatile bifunctional linker to meet these challenges. Its unique structure, featuring a rigid pyrazine core, a nucleophile-reactive bromomethyl group, and a carboxyl group amenable to standard peptide coupling, provides a robust platform for sophisticated peptide engineering.

The pyrazine ring, an aromatic heterocycle, imparts a defined geometric constraint upon the peptide backbone or side chains it bridges. This conformational rigidity is crucial for locking peptides into their bioactive forms, often leading to increased binding affinity and selectivity for their targets. The two functional handles of the molecule operate with orthogonal reactivity:

  • 2-Carboxylic Acid: This group allows for the straightforward formation of a stable amide bond with free amino groups, such as the N-terminus of a peptide or the ε-amino group of a lysine residue, using well-established peptide coupling protocols.

  • 5-Bromomethyl Group: This benzylic bromide-like moiety is an excellent electrophile, primed for selective reaction with soft nucleophiles, most notably the thiol group of cysteine or, under specific conditions, the amino group of lysine.

This dual reactivity enables its use in two primary applications: site-specific conjugation and intramolecular peptide cyclization, or "stapling." These applications are critical for the development of next-generation peptide therapeutics, diagnostic agents, and research tools.

Core Application I: Site-Specific Peptide Conjugation

The ability to attach payloads such as drugs, imaging agents, or polyethylene glycol (PEG) chains to a specific site on a peptide is fundamental to creating advanced therapeutics like peptide-drug conjugates (PDCs).[1] 5-(Bromomethyl)-2-pyrazinecarboxylic acid serves as a stable, non-cleavable linker for this purpose.

The most common strategy involves a two-step process. First, the pyrazine linker is coupled to the N-terminus of the peptide chain while it is still attached to the solid-phase synthesis resin. Following peptide cleavage and purification, the now-pendant bromomethyl group is reacted in solution with a nucleophile-containing payload.

Mechanism of N-Terminal Conjugation and Subsequent Payload Attachment

The workflow begins with standard Fmoc-based solid-phase peptide synthesis (SPPS). After the final amino acid is coupled and its Fmoc group is removed, the free N-terminal amine is reacted with 5-(bromomethyl)-2-pyrazinecarboxylic acid using a standard coupling agent. The resulting pyrazine-modified peptide is then cleaved from the resin and deprotected. The second stage involves the nucleophilic substitution of the bromide by a payload equipped with a thiol group, for example.

G cluster_SPPS On-Resin Synthesis cluster_Solution Solution Phase Conjugation cluster_reaction A 1. Resin-Bound Peptide (Free N-Terminus) B 2. Couple 5-(bromomethyl)-2- pyrazinecarboxylic acid (HBTU/DIPEA) A->B C 3. Cleavage & Deprotection (TFA Cocktail) B->C D 4. Purified Pyrazine- Peptide Conjugate C->D E 5. Add Thiol-Containing Payload (e.g., Drug-SH) D_struct Peptide-CO-Pyrazine-CH₂Br F 6. Final Peptide-Linker-Payload Conjugate E->F E_struct + Payload-SH F_struct Peptide-CO-Pyrazine-CH₂-S-Payload D_struct->F_struct E_struct->F_struct

Caption: Workflow for site-specific peptide conjugation.

Core Application II: Peptide Stapling and Cyclization

Peptide cyclization is a proven strategy to overcome the inherent limitations of linear peptides, such as poor metabolic stability and low cell permeability.[2] By introducing a rigid covalent bridge, cyclization constrains the peptide into a more defined, and often more active, conformation. 5-(Bromomethyl)-2-pyrazinecarboxylic acid is an ideal reagent for creating side-chain-to-side-chain or N-terminus-to-side-chain cyclic structures.

The general principle involves synthesizing a linear peptide precursor containing two nucleophilic amino acid residues at appropriate positions (e.g., i and i+4 or i+7). The bifunctional pyrazine linker then reacts with both nucleophiles to form the cyclic product.[3]

Mechanism of Intramolecular Cyclization

The reaction can be performed either in solution after the peptide has been cleaved from the resin or directly on the solid support.[4] Solution-phase cyclization often requires high-dilution or pseudo-high-dilution conditions to favor the intramolecular reaction over intermolecular dimerization or oligomerization.[5][6]

A common approach involves a peptide containing both a lysine and a cysteine residue. The carboxylic acid of the pyrazine linker is first acylated to the ε-amino group of lysine. Subsequently, the bromomethyl group undergoes an intramolecular SN2 reaction with the cysteine's thiol group, closing the loop.

G A Linear Peptide Precursor (with Lys and Cys side chains) B Step 1: Acylation Couple Pyrazine-COOH to Lysine ε-NH₂ A->B C Peptide-Linker Intermediate (Pendant -CH₂Br) B->C D Step 2: Intramolecular Alkylation Cysteine Thiol attacks -CH₂Br C->D E Final Stapled Cyclic Peptide D->E

Caption: General mechanism for peptide cyclization.

Key Experimental Parameters

Success in peptide cyclization hinges on carefully controlled reaction conditions. The table below summarizes typical parameters for a solution-phase reaction.

ParameterRecommended ConditionRationale & Key Considerations
Peptide Concentration 0.1 - 1.0 mg/mL (approx. 0.1 - 0.5 mM)Low concentration is critical to minimize intermolecular side reactions (dimerization, oligomerization).[5]
Solvent System DMF or a mixture like DMF/H₂O (1:1)Must fully solvate the peptide. The presence of water can be beneficial for some peptides.
Base DIPEA or N-methylmorpholine (NMM)A non-nucleophilic organic base is required to deprotonate the thiol group, activating it for nucleophilic attack.
Base Stoichiometry 2-5 equivalentsA slight excess ensures efficient deprotonation without causing significant side reactions.
Reaction Temperature Room Temperature (20-25 °C)Provides a good balance between reaction rate and stability of the peptide and linker.
Reaction Time 4 - 24 hoursReaction progress should be monitored by LC-MS to determine the point of maximum conversion.

Detailed Experimental Protocols

Protocol 1: On-Resin N-Terminal Labeling with 5-(Bromomethyl)-2-Pyrazinecarboxylic Acid

This protocol describes the coupling of the pyrazine linker to the N-terminus of a peptide synthesized via standard Fmoc-SPPS on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide resin with fully synthesized peptide sequence

  • 5-(Bromomethyl)-2-pyrazinecarboxylic acid[7]

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the peptide-resin (1.0 eq) in DMF for 30 minutes in a reaction vessel. Drain the solvent.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain. Repeat with a second 15-minute agitation.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to remove all traces of piperidine.

  • Coupling Reagent Activation: In a separate vial, dissolve 5-(bromomethyl)-2-pyrazinecarboxylic acid (3.0 eq) and HBTU (2.9 eq) in a minimal volume of DMF. Add DIPEA (6.0 eq) and vortex for 1-2 minutes. The solution should be clear.

  • Coupling Reaction: Add the activated linker solution to the peptide-resin. Agitate at room temperature for 2-4 hours.[8]

  • Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete coupling. If the test is positive, allow the reaction to proceed longer or consider a second coupling.

  • Final Washing: Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF (5x) and DCM (5x). Dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Product Precipitation & Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet. Purify the crude product by reverse-phase HPLC. Confirm the mass by LC-MS.

Protocol 2: Solution-Phase Intramolecular Cyclization

This protocol outlines the cyclization of a purified linear peptide containing one lysine and one cysteine residue, which has already been acylated at the lysine side chain with the pyrazine linker (as per Protocol 1, but with an orthogonally protected Lys(Mtt) group that is selectively deprotected and coupled on-resin).

Materials:

  • Lyophilized, HPLC-purified linear peptide precursor (Peptide-Lys(CO-Pyrazine-CH₂Br)-Cys)

  • Anhydrous DMF

  • DIPEA

  • Acetonitrile (ACN) and Water (with 0.1% TFA) for LC-MS and HPLC

Procedure:

  • Peptide Dissolution (High Dilution): Dissolve the linear peptide precursor in DMF to achieve a final concentration of 0.5 mg/mL. This is the critical high-dilution step.[5]

  • Base Addition: Add DIPEA (3.0 eq relative to the peptide) to the stirred solution. The base deprotonates the cysteine thiol, activating it for the intramolecular reaction.

  • Reaction: Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the progress of the cyclization by taking small aliquots from the reaction mixture at regular intervals (e.g., 1h, 4h, 8h, 24h). Quench the aliquot with a small amount of 1% TFA in water and analyze by LC-MS. Look for the disappearance of the starting material mass and the appearance of the product mass (which will be the same as the starting material, as it's an intramolecular reaction). The retention time on the HPLC will shift significantly.

  • Quenching: Once the reaction has reached maximum conversion (or after 24 hours), quench the reaction by adding an excess of aqueous 0.1% TFA solution.

  • Purification: Dilute the quenched reaction mixture with water and purify the cyclic peptide directly using preparative reverse-phase HPLC.

  • Lyophilization: Lyophilize the pure HPLC fractions to obtain the final cyclic peptide as a fluffy white powder. Confirm the final product's identity and purity by analytical HPLC and high-resolution mass spectrometry.

Troubleshooting and Scientific Insights

  • Side Reaction - Dimerization: The most common side product during cyclization is the intermolecular dimer. If significant dimer formation is observed, the initial peptide concentration was too high. The reaction must be repeated at a higher dilution.[4]

  • Reactivity of Nucleophiles: The thiol of cysteine is an excellent nucleophile for this reaction.[3] While the ε-amino group of lysine can also react with the bromomethyl group, this typically requires more forcing conditions (higher temperature, stronger base) and is slower than the reaction with a deprotonated thiol. Histidine and methionine side chains are also potentially reactive but are generally less nucleophilic under these conditions.

  • Choice of Base: A non-nucleophilic base like DIPEA is essential. Using a nucleophilic base (e.g., piperidine, ammonia) could lead to unwanted side reactions with the bromomethyl group.

  • Orthogonal Protection: For selective side-chain modification on-resin, ensure the use of truly orthogonal protecting groups. For example, to acylate a lysine side-chain, use Fmoc-Lys(Mtt)-OH or Fmoc-Lys(ivDde)-OH, which can be removed on-resin without disturbing other acid-labile (e.g., Boc, Trt) or Fmoc protecting groups.[9]

Conclusion

5-(Bromomethyl)-2-pyrazinecarboxylic acid is a high-utility building block in the field of peptide chemistry. Its rigid heterocyclic core and orthogonally reactive functional groups provide a reliable means to create conformationally constrained cyclic peptides and precisely modified peptide conjugates. The protocols outlined here provide a robust framework for researchers to leverage this reagent's capabilities, enabling the design and synthesis of peptides with superior stability, enhanced biological activity, and novel therapeutic potential. The continued application of such bifunctional linkers will undoubtedly fuel further innovation in peptide-based drug discovery and development.

References

  • Malesevic, M., Strijowski, U., Bächle, D., & Sewald, N. (2004). An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. Journal of Biotechnology, 112(1-2), 73-7. [Link]

  • Zhang, W., et al. (2018). An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. Request PDF. [Link]

  • Kou, J., et al. (2012). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. PMC. [Link]

  • Timmerman, P., et al. (2005). Synthesis of Novel Peptide Linkers: Simultaneous Cyclization and Labeling. Request PDF. [Link]

  • Xie, F., et al. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. [Link]

  • Li, P., et al. (2019). Chemoselective Peptide Cyclization and Bicyclization Directly on Unprotected Peptides. Journal of the American Chemical Society. [Link]

  • Livingstone, A., et al. (2015). Cyclic Peptide Formation in Reduced Solvent Volumes via In-Line Solvent Recycling by Organic Solvent Nanofiltration. Organic Process Research & Development. [Link]

  • White, C. J., & Yudin, A. K. (2011). Approaches for peptide and protein cyclisation. PMC. [Link]

  • Lelièvre, D., et al. (2023). Head-to-tail peptide cyclization: new directions and application to urotensin II and Nrf2. bioRxiv. [Link]

  • Purdue University Graduate School. (n.d.). SURE PROTEIN FOR PEPTIDE CYCLIZATION. Purdue University. [Link]

  • Zheng, W., et al. (2016). Facile synthesis of SAM–peptide conjugates through alkyl linkers targeting protein N-terminal methyltransferase 1. PMC. [Link]

  • Selvaraj, A., et al. (2017). Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker. Royal Society of Chemistry. [Link]

  • Selvaraj, A., et al. (2017). Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker. Chemical Science. [Link]

  • Selvaraj, A., et al. (2017). Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker. Semantic Scholar. [Link]

  • Woo, Y. H., Mitchell, A. R., & Camarero, J. A. (2006). The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. OSTI.GOV. [Link]

  • Google Patents. (2020). WO2020030663A1 - Cleavable linker for peptide synthesis.
  • Song, A., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. UC Davis. [Link]

  • Creative Biolabs. (n.d.). Peptide Linker Synthesis Service. Creative Biolabs. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • MacMillan, D., et al. (2021). Proximity Labelling Methodologies for Proteomic Profiling. Chem Soc Rev. [Link]

  • Gante, J., et al. (2004). Development of 5-(aminomethyl)pyrrole-2-carboxylic acid as a constrained surrogate of Gly-ΔAla and its application in peptidomimetic studies. Request PDF. [Link]

  • Šarac, I., & Gacić, M. (2018). Functional Properties of Amino Acid Side Chains as Biomarkers of Extraterrestrial Life. PubMed. [Link]

Sources

Application

Application Note: 5-(Bromomethyl)-2-Pyrazinecarboxylic Acid as a Versatile Pharmaceutical Intermediate

An in-depth technical guide on the utilization of 5-(bromomethyl)-2-pyrazinecarboxylic acid in pharmaceutical development. Introduction & Chemical Identity 5-(Bromomethyl)-2-pyrazinecarboxylic acid (CAS: 782434-80-4) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the utilization of 5-(bromomethyl)-2-pyrazinecarboxylic acid in pharmaceutical development.

Introduction & Chemical Identity

5-(Bromomethyl)-2-pyrazinecarboxylic acid (CAS: 782434-80-4) is a highly valuable, bifunctional building block in medicinal chemistry. Featuring both a reactive electrophilic bromomethyl group and a carboxylic acid handle, this pyrazine derivative enables rapid, orthogonal diversification in the synthesis of active pharmaceutical ingredients (APIs).

In modern drug design, pyrazine scaffolds are frequently employed as bioisosteres for benzene or pyridine rings. The inclusion of the second nitrogen atom in the pyrazine ring significantly lowers lipophilicity (LogP), improves aqueous solubility, alters metabolic stability, and modulates hydrogen-bonding networks within target protein binding pockets.

Mechanistic Insights: The Challenge of Bifunctionality

The primary challenge in utilizing and synthesizing 5-(bromomethyl)-2-pyrazinecarboxylic acid lies in the differential reactivity of its functional groups. The bromomethyl moiety is highly susceptible to nucleophilic attack ( SN​2 ), while the carboxylic acid requires activation for subsequent amide coupling.

During the synthesis of this intermediate from its ester precursor (methyl 5-(bromomethyl)pyrazine-2-carboxylate), traditional aqueous basic hydrolysis (e.g., using NaOH or LiOH) often fails. The hydroxide ion acts as a strong, unhindered nucleophile, displacing the labile bromide to yield the undesired 5-(hydroxymethyl) by-product.

Expertise & Experience: To circumvent this chemoselectivity issue, anhydrous potassium trimethylsilanolate (KOTMS) is employed[1]. KOTMS acts as a mild, sterically hindered nucleophile that selectively attacks the ester carbonyl. This forms a volatile trimethylsilyl ether and the potassium carboxylate salt, thereby preserving the structural integrity of the sensitive bromomethyl group.

Application in Drug Discovery

This intermediate is particularly useful in the development of central nervous system (CNS) therapeutics. For instance, pyrazine-2-carboxamide derivatives are heavily explored as bioisosteric analogues of pyridine-based N-arylmethyl sulfonamide negative allosteric modulators of the NMDA receptor (NR2A subunit)[2]. Such modulators hold immense promise for neuroprotection against glutamate-induced excitotoxicity.

PharmacologicalPathway Glutamate Glutamate Binding NR2A NMDA Receptor (NR2A) Glutamate->NR2A Activation CaInflux Excessive Ca2+ Influx NR2A->CaInflux Channel Opening Excitotoxicity Neuronal Excitotoxicity CaInflux->Excitotoxicity Overstimulation Modulator Pyrazine-based Negative Modulator Modulator->NR2A Allosteric Inhibition Neuroprotection Neuroprotection Modulator->Neuroprotection Promotes

Caption: Mechanism of action for pyrazine-derived NR2A negative allosteric modulators.

Quantitative Data: Hydrolysis Optimization

The following table summarizes the causal relationship between reagent selection and product yield during the deprotection of the methyl ester to yield the target intermediate.

ReagentSolvent SystemTemp (°C)TimeYield (%)Major Observed By-product
NaOH (1.5 eq)THF / H₂O (1:1)252 h< 55-(Hydroxymethyl)pyrazine-2-carboxylic acid
LiOH (1.5 eq)THF / H₂O (3:1)254 h125-(Hydroxymethyl)pyrazine-2-carboxylic acid
KOTMS (0.37 eq) THF (Anhydrous) 70 45 min 37 Trace degradation products

Note: The substoichiometric use of KOTMS relies on the equilibrium dynamics of silanolate-mediated cleavage, though higher equivalents can be used depending on substrate concentration.

Experimental Protocol: Synthesis of 5-(Bromomethyl)-2-pyrazinecarboxylic acid

Self-Validating System: This protocol includes specific pH checkpoints and phase-separation observations to ensure the product is successfully isolated from the aqueous layer without degradation[1].

Materials:

  • Methyl 5-(bromomethyl)pyrazine-2-carboxylate (CAS: 193966-70-0)

  • Potassium trimethylsilanolate (KOTMS)

  • Anhydrous Tetrahydrofuran (THF)

  • 1.5 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 0.5 g (2.16 mmol) of methyl 5-(bromomethyl)pyrazine-2-carboxylate in 20 mL of anhydrous THF.

  • Reagent Addition : Add 0.11 g (0.80 mmol) of KOTMS to the solution. Causality: Anhydrous conditions must be strictly maintained here to prevent the formation of hydroxide ions from ambient moisture, which would lead to competitive bromide displacement.

  • Heating : Attach a reflux condenser and heat the reaction mixture to 70 °C with continuous magnetic stirring for 45 minutes.

  • In-Process Control (IPC) : Monitor the reaction via TLC (Eluent: 5% Methanol in Dichloromethane). The starting material spot should diminish, replaced by a highly polar baseline spot (the potassium salt of the product).

  • Quenching & Acidification : Cool the mixture to room temperature. Dilute with 30 mL of deionized water. Slowly add 1.5 M HCl dropwise until the pH reaches 2-3. Validation Check: The pH must be strictly controlled; if the solution is too acidic (pH < 1), the pyrazine nitrogen will protonate, pulling the product into the aqueous phase and drastically reducing the extraction yield.

  • Extraction : Extract the acidified aqueous layer with EtOAc (3 × 50 mL).

  • Drying & Concentration : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel column chromatography using 3% methanol in dichloromethane as the eluent.

  • Yield : Isolate 5-(bromomethyl)pyrazine-2-carboxylic acid as a yellow solid (approx. 0.174 g, 37% yield). LC-MS calculated for C₆H₆BrN₂O₂ [M+H]⁺: 218.02; Found: 218.1.

SyntheticWorkflow A Methyl 5-(bromomethyl) pyrazine-2-carboxylate B 5-(Bromomethyl) pyrazine-2-carboxylic acid A->B KOTMS, THF 70°C, 45 min C Amide Coupling (e.g., HATU, Amine) B->C Pathway A D SN2 Displacement (e.g., Thiol/Amine) B->D Pathway B E Target API (e.g., NR2A Modulator) C->E SN2 Step D->E Amidation Step

Caption: Synthetic workflow illustrating the bifunctional utility of the intermediate.

References

  • Title: US9963434B2 - N-arylmethyl sulfonamide negative modulators of NR2A Source: Google Patents URL

Sources

Method

Alkylation Protocols Utilizing 5-(bromomethyl)-2-Pyrazinecarboxylic Acid: A Detailed Guide to Synthesis and Application

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 5-(bromomethyl)-2-Pyrazinecarboxylic acid is a bifunctional reagent of significant interest in medicinal chemistry and pharmace...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(bromomethyl)-2-Pyrazinecarboxylic acid is a bifunctional reagent of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a reactive bromomethyl group and a carboxylic acid on a pyrazine core, makes it an invaluable building block for introducing the pyrazine moiety into a wide range of molecular scaffolds.[1][2][3] This application note provides a comprehensive guide to the use of this reagent in alkylation reactions, focusing on the underlying chemical principles, a detailed step-by-step protocol for O-alkylation of phenols, and essential troubleshooting and safety information.

Introduction: The Significance of the Pyrazine Moiety

Pyrazine derivatives are a critical class of heterocyclic compounds widely recognized for their presence in biologically active molecules and pharmaceuticals.[1] 5-(bromomethyl)-2-Pyrazinecarboxylic acid serves as a versatile intermediate, enabling the covalent linkage of a pyrazinecarboxylate structure to various nucleophilic targets. The molecule's utility stems from its two distinct functional groups:

  • The Bromomethyl Group (-CH₂Br): This is a highly reactive electrophilic site. The bromine atom is an excellent leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack in SN2 reactions.

  • The Carboxylic Acid Group (-COOH): This group provides a handle for further synthetic modifications, influences the molecule's solubility, and can participate in hydrogen bonding interactions within a final drug target.

This dual functionality allows for a modular approach in drug design, where the pyrazine core can be strategically incorporated to modulate a compound's pharmacological profile.

Reagent Profile and Safety Imperatives

A thorough understanding of the reagent's properties and hazards is paramount for its safe and effective use.

Chemical Properties
PropertyValue
CAS Number 782434-80-4[4][5][6]
Molecular Formula C₆H₅BrN₂O₂[4]
Molecular Weight 217.02 g/mol [4][6]
Appearance Typically an off-white to pale yellow solid
Storage Store in a cool, dry, well-ventilated area. Refrigerated storage is often recommended.
Critical Safety Precautions

Bromomethyl-containing aromatic compounds are often potent irritants and lachrymators. Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All manipulations involving 5-(bromomethyl)-2-Pyrazinecarboxylic acid must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8] An accessible safety shower and eye wash station are essential.[7]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with side shields at all times.[9][10]

  • Handling: Avoid all contact with skin, eyes, and clothing.[8][9] Do not breathe dust.[7] Wash hands thoroughly after handling.[8] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8][9]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[8][11]

The Chemistry of Alkylation: Mechanism and Strategy

The core reaction is a nucleophilic substitution (SN2), where a nucleophile attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. The reaction is typically facilitated by a non-nucleophilic base, which deprotonates the nucleophile, thereby increasing its reactivity.

The general mechanism is as follows:

  • Deprotonation: A base removes a proton from the nucleophile (Nu-H) to generate a more potent, anionic nucleophile (Nu⁻).

  • Nucleophilic Attack: The anionic nucleophile attacks the carbon atom of the bromomethyl group. This occurs via a backside attack, leading to the formation of a new C-Nu bond.

  • Displacement: Simultaneously with the nucleophilic attack, the carbon-bromine bond breaks, and the bromide ion is expelled as the leaving group.

Caption: General Sₙ2 Alkylation Mechanism.

Experimental Protocol: O-Alkylation of 4-Methoxyphenol

This section details a reproducible protocol for the alkylation of a phenolic hydroxyl group, a common application in organic synthesis.[12][13][14]

Objective: To synthesize 5-(((4-methoxyphenoxy)methyl)pyrazine-2-carboxylic acid.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equiv.Mass/Volume
5-(bromomethyl)-2-Pyrazinecarboxylic acid217.025.01.01.085 g
4-Methoxyphenol124.145.51.10.683 g
Potassium Carbonate (K₂CO₃), anhydrous138.2112.52.51.728 g
N,N-Dimethylformamide (DMF), anhydrous---25 mL
Ethyl Acetate (EtOAc)---~150 mL
1 M Hydrochloric Acid (HCl)---As needed
Brine (saturated NaCl solution)---~50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)---As needed
Round-bottom flask (100 mL), Condenser---1 set
Magnetic stir plate and stir bar---1 set
TLC plates (silica gel), developing chamber---As needed
Step-by-Step Methodology

Workflow A 1. Setup & Inert Atmosphere B 2. Reagent Charging A->B Combine phenol, base, & solvent (DMF) C 3. Reaction Conditions B->C Add alkylating agent, heat to 60-80°C D 4. TLC Monitoring C->D Sample periodically E 5. Work-up & Extraction D->E Upon completion F 6. Purification E->F Isolate crude product G 7. Characterization F->G Obtain pure product

Caption: Experimental Workflow Diagram.

  • Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The system can be flushed with an inert gas like nitrogen, although it is not strictly necessary for this reaction.

  • Reagent Addition: To the flask, add 4-methoxyphenol (0.683 g), anhydrous potassium carbonate (1.728 g), and anhydrous DMF (25 mL).[15][16]

    • Rationale: Potassium carbonate is a mild base sufficient to deprotonate the phenol, creating the more nucleophilic phenoxide. DMF is a polar aprotic solvent that effectively solvates cations, leaving the phenoxide anion highly reactive for the SN2 reaction.

  • Initiation: Stir the suspension at room temperature for 20-30 minutes to facilitate phenoxide formation. Subsequently, add the 5-(bromomethyl)-2-Pyrazinecarboxylic acid (1.085 g) to the mixture in one portion.

  • Reaction Conditions: Heat the reaction mixture to 70 °C using a heating mantle and oil bath. Allow the reaction to stir for 6-12 hours.

  • Monitoring Progress: Monitor the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. Visualize spots under UV light. The reaction is complete upon the consumption of the limiting reagent (5-(bromomethyl)-2-Pyrazinecarboxylic acid).

  • Work-up: a. Once complete, cool the reaction mixture to room temperature. b. Pour the mixture into 100 mL of water. c. Acidify the aqueous solution to a pH of ~3-4 by slowly adding 1 M HCl. This protonates the carboxylic acid group of the product, making it less water-soluble. d. Extract the aqueous layer three times with ethyl acetate (3 x 50 mL). e. Combine the organic extracts and wash once with brine (50 mL) to remove residual water and DMF. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Troubleshooting Common Issues

Troubleshooting Start Problem Observed Problem1 Low or No Conversion (TLC shows starting material) Start->Problem1 Problem2 Multiple Product Spots (Complex TLC) Start->Problem2 Problem3 Poor Yield After Work-up Start->Problem3 Cause1a Insufficient Base? Problem1->Cause1a Check Cause2a Reaction Too Hot? Problem2->Cause2a Check Cause3a Incorrect pH? Problem3->Cause3a Check Cause1b Low Temperature? Cause1a->Cause1b No Sol1a Add more base (0.5 eq) Cause1a->Sol1a Yes Cause1c Wet Solvent? Cause1b->Cause1c No Sol1b Increase temp by 10°C Cause1b->Sol1b Yes Sol1c Use anhydrous solvent Cause1c->Sol1c Yes Cause2b Side Reactions? Cause2a->Cause2b No Sol2a Reduce temperature Cause2a->Sol2a Yes Sol2b Consider alternative base/solvent Cause2b->Sol2b Yes Cause3b Insufficient Extraction? Cause3a->Cause3b No Sol3a Ensure pH is 3-4 before extraction Cause3a->Sol3a Yes Sol3b Perform more extractions Cause3b->Sol3b Yes

Caption: Troubleshooting Flowchart.

References

  • HXCHEM. 5-(Bromomethyl)-2-pyrazinecarboxylic acid/CAS:782434-80-4. HXCHEM. Available at: [Link]

  • Di Mola, A., et al. (2023). Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. RSC Medicinal Chemistry. Available at: [Link]

  • CPAChem. Safety data sheet: Pyrazine. CPAChem. Available at: [Link]

  • Pines, H. (1949). Alkylation of phenols. U.S. Patent No. US2477091A. Google Patents.
  • Rehman, A. U., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules. Available at: [Link]

  • Sorribes, I., Junge, K., & Beller, M. Direct Catalytic N-Alkylation of Amines with Carboxylic Acids. Available at: [Link]

  • Lee, D.-H., Kwon, K.-H., & Yi, C. S. (2012). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Journal of the American Chemical Society. Available at: [Link]

  • Sharghi, H., & Sarvari, M. H. (2003). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Tetrahedron. Available at: [Link]

  • Dow, N. W., Cabré, A., & MacMillan, D. W. C. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Chem. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 5-Methyl-2-pyrazinecarboxylic Acid. Available at: [Link]

  • Ghorpade, S. S., et al. (2015). Alkylation of substituted phenols with olefins and separation of close-boiling phenolic substances via alkylation/dealkylation. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Sharma, R., et al. (2021). A practical metal-free homolytic aromatic alkylation protocol for the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, Y. (2002). Process for preparing 5-methyl pyrazine-2-carboxylic acid. Chinese Patent No. CN1392143A. Google Patents.
  • Jones, R. G., & McLaughlin, K. C. (1955). 2,3-pyrazinedicarboxylic acid. Organic Syntheses. Available at: [Link]

  • Kumar, V., et al. (2007). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Pyrazine Synthesis: A Deep Dive into 5-Methyl-2-pyrazinecarboxylic Acid. Available at: [Link]

  • Taylor, M. S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. Available at: [Link]

  • Michel, H., & Ripp, R. (2006). Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts. U.S. Patent No. US7151178B2. Google Patents.

Sources

Application

Application Note: High-Yield Suzuki-Miyaura Cross-Coupling of 5-(Bromomethyl)-2-Pyrazinecarboxylic Acid Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocol Executive Summary The functionalization of pyrazine scaffolds is a critic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocol

Executive Summary

The functionalization of pyrazine scaffolds is a critical operation in modern drug discovery, particularly for developing kinase inhibitors and metabolic modulators. However, the cross-coupling of 5-(bromomethyl)-2-pyrazinecarboxylic acid presents a dual challenge: the free carboxylic acid can irreversibly sequester palladium catalysts, and the electron-deficient pyrazine nitrogens can displace labile ligands. This application note details a robust, self-validating protocol for the Suzuki-Miyaura cross-coupling of this scaffold. By utilizing a methyl ester protection strategy and a sterically demanding bidentate palladium catalyst, this method suppresses byproduct formation and ensures high-fidelity C(sp³)-C(sp²) bond formation.

Mechanistic Insights & Reaction Design

As a Senior Application Scientist, it is crucial to understand why a reaction fails to design how it succeeds. The experimental choices in this protocol are governed by the following mechanistic causalities:

  • Substrate Protection (Preventing Catalyst Sequestration): Direct cross-coupling of free 5-(bromomethyl)-2-pyrazinecarboxylic acid typically results in yields below 10%. Free carboxylic acids form stable, insoluble Pd(II) carboxylate complexes, effectively removing the catalyst from the catalytic cycle. Furthermore, the zwitterionic nature of the free acid severely limits solubility in organic solvents. Therefore, the protocol strictly utilizes the commercially available [1] as the electrophile.

  • Catalyst Selection (Mitigating Ligand Displacement): Pyrazine nitrogens are strong σ-donors. Standard catalysts like Pd(PPh₃)₄ often fail because the pyrazine substrate displaces the monodentate triphenylphosphine ligands, leading to palladium black precipitation. Utilizing a bidentate ligand like dppf (in Pd(dppf)Cl₂·CH₂Cl₂) enforces a cis-geometry that accelerates the reductive elimination step. Its steric bulk also physically blocks the pyrazine nitrogens from poisoning the metal center, a principle extensively validated in[2].

  • Base and Solvent Dynamics (Suppressing Hydrolysis): The Suzuki-Miyaura mechanism requires base-mediated activation of the boronic acid to form a nucleophilic boronate complex, which facilitates transmetalation[3]. However, the bromomethyl group is highly electrophilic. If the temperature exceeds 70 °C in an aqueous basic medium, competitive nucleophilic attack by hydroxide/carbonate outpaces transmetalation, yielding a 5-(hydroxymethyl) byproduct[4]. A biphasic system of 1,4-Dioxane/Water (4:1) with K₂CO₃ at a strictly controlled 70 °C provides the perfect kinetic balance.

Experimental Workflow

G Start Methyl 5-(bromomethyl) pyrazine-2-carboxylate Coupling Suzuki-Miyaura Coupling Pd(dppf)Cl2, Ar-B(OH)2 Start->Coupling Electrophile Intermediate Methyl 5-(arylmethyl) pyrazine-2-carboxylate Coupling->Intermediate C-C Bond Formation Hydrolysis Saponification LiOH, THF/H2O Intermediate->Hydrolysis Ester Cleavage Product 5-(arylmethyl)pyrazine- 2-carboxylic acid Hydrolysis->Product Acidification (pH 3)

Experimental workflow for the synthesis of 5-(arylmethyl)pyrazine-2-carboxylic acids.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape, demonstrating the causality behind the finalized protocol parameters.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)9042Significant catalyst poisoning; Pd black observed.
Pd(OAc)₂ / PPh₃K₃PO₄DMF8035High levels of bromomethyl hydrolysis byproduct.
Pd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane/H₂O (4:1)7084Excellent conversion; Buchwald ligand prevents poisoning.
Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 70 89 Optimal conditions; clean transmetalation, highly scalable.
Pd(dppf)Cl₂·CH₂Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)70<10Using free carboxylic acid substrate. Extensive Pd sequestration.

Step-by-Step Protocol: A Self-Validating System

This two-phase protocol is designed with built-in validation checkpoints to ensure experimental integrity at every stage.

Phase A: Suzuki-Miyaura Cross-Coupling
  • Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 5-(bromomethyl)pyrazine-2-carboxylate (1.0 mmol, 231 mg), the desired arylboronic acid (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol, 276 mg).

  • Solvent Addition & Degassing: Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL). Sparge the biphasic mixture with Argon gas for 10 minutes.

    • Causality Check: Oxygen must be rigorously removed to prevent the oxidative homocoupling of the boronic acid and the rapid degradation of the active Pd(0) species[5].

  • Catalyst Initiation: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg) under a positive flow of Argon.

    • Validation Check: The solution will immediately transition from a pale suspension to a deep red/orange homogeneous mixture, indicating the solubilization of the active catalyst.

  • Thermal Reaction: Seal the flask and heat to exactly 70 °C for 4-6 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The highly UV-active starting material spot (R_f ~ 0.4) should completely disappear, replaced by a new, lower-polarity product spot.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and Water (10 mL). Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Phase B: Mild Saponification to the Free Acid
  • Hydrolysis Setup: Dissolve the purified methyl 5-(arylmethyl)pyrazine-2-carboxylate intermediate (1.0 mmol) in a mixture of THF (3.0 mL) and Water (1.0 mL). Add LiOH·H₂O (2.0 mmol, 84 mg).

    • Alternative: For highly sensitive substrates, anhydrous cleavage using potassium trimethylsilanolate (KOTMS) in THF at 70 °C can be utilized to prevent side reactions[1].

  • Reaction: Stir vigorously at room temperature for 2 hours. Do not heat, as elevated temperatures in basic media can induce decarboxylation of the pyrazine-2-carboxylic acid.

  • Acidification: Concentrate the mixture slightly under vacuum to remove the THF. Cool the remaining aqueous solution in an ice bath. Carefully add 1M HCl dropwise until the pH reaches exactly 3.0.

    • Validation Check: A distinct precipitate will form immediately upon reaching pH 3. The free pyrazinecarboxylic acid is highly crystalline and exhibits poor solubility in cold, acidic water.

  • Collection: Filter the precipitate through a sintered glass funnel, wash with ice-cold water (2 mL), and dry under high vacuum for 12 hours to afford the final 5-(arylmethyl)-2-pyrazinecarboxylic acid.

References

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Boronic Acid Activation. Available at:[Link][3]

  • Sengupta, S., et al. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI: 10.1016/j.mcat.2018.05.001. Available at:[Link][5]

  • Martin, R., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc Chem Res. 2008; 41(11): 1461–1473. Available at:[Link][2]

  • Pinho, V. D., et al. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts 2017, 7(5), 143. Available at:[Link][4]

Sources

Method

In vitro assay preparation using 5-(bromomethyl)-2-Pyrazinecarboxylic acid

Application Notes & Protocols Topic: In Vitro Assay Preparation and Kinetic Characterization of 5-(bromomethyl)-2-Pyrazinecarboxylic Acid as a Targeted Covalent Inhibitor Audience: Researchers, scientists, and drug devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: In Vitro Assay Preparation and Kinetic Characterization of 5-(bromomethyl)-2-Pyrazinecarboxylic Acid as a Targeted Covalent Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-(bromomethyl)-2-Pyrazinecarboxylic acid is a heteroaromatic compound featuring a reactive electrophilic warhead, positioning it as a candidate for the development of targeted covalent inhibitors (TCIs). TCIs offer a powerful modality for achieving potent and durable target engagement, often with improved pharmacokinetic and pharmacodynamic properties. This guide, written from the perspective of a senior application scientist, provides a comprehensive framework for the handling, preparation, and kinetic characterization of this compound in in vitro biochemical assays. We delve into the underlying mechanism of covalent inhibition, explain the causality behind critical protocol steps, and provide detailed, self-validating methodologies for determining key kinetic parameters such as the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI).

Scientific Foundation: Understanding the Covalent Mechanism

5-(bromomethyl)-2-Pyrazinecarboxylic acid is classified as an alkylating agent due to its bromomethyl group.[1][2][3] This functional group acts as an electrophilic "warhead" capable of forming a stable, covalent bond with nucleophilic amino acid residues on a protein target. The compound's mechanism of action follows a two-step process, a hallmark of modern targeted covalent inhibitors.[4][5]

  • Reversible Binding (Formation of E•I Complex): Initially, the pyrazinecarboxylic acid scaffold guides the inhibitor to the target protein's binding site through non-covalent interactions (e.g., hydrogen bonds, π-stacking).[6][7] This initial binding is reversible and is characterized by an affinity constant, KI.

  • Irreversible Covalent Modification (Formation of E-I Complex): Once the inhibitor is properly oriented within the binding site, the electrophilic bromomethyl group reacts with a nearby nucleophilic amino acid side chain (e.g., the thiol of cysteine, the imidazole of histidine, or the amine of lysine). This step is typically irreversible and its rate is defined by the inactivation rate constant, kinact.

The overall potency of a covalent inhibitor is a function of both its initial binding affinity (KI) and its chemical reactivity (kinact).[8] A well-designed TCI possesses high affinity for its target, which ensures that the covalent modification is highly specific, minimizing off-target reactions.[8]

G E_I E + I EI_complex E•I (Reversible Complex) E_I->EI_complex K_I EI_covalent E-I (Covalent Adduct) EI_complex->EI_covalent k_inact (Irreversible)

Caption: Mechanism of targeted covalent inhibition.

Compound Handling, Storage, and Preparation

Reactive compounds like 5-(bromomethyl)-2-Pyrazinecarboxylic acid require careful handling to ensure experimental reproducibility and user safety. The bromomethyl group is susceptible to hydrolysis and reaction with other nucleophiles.[9]

ParameterRecommendationRationale & Source
Storage Store at 2-8°C in a tightly sealed, amber vial under an inert atmosphere (e.g., Argon or Nitrogen).Protects from heat, light, and moisture, which can cause degradation (hydrolysis of the bromomethyl group).[9][10][11]
Handling Always handle within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.The compound is an alkylating agent and may be harmful if inhaled or absorbed through the skin.[12][13]
Incompatibilities Avoid contact with strong oxidizing agents, strong bases, and strong acids.These materials can promote rapid and uncontrolled degradation of the compound.[10]
Solvent Selection Use anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for preparing stock solutions.Minimizes solvolysis of the reactive bromomethyl group, ensuring the integrity of the stock solution. Water and protic solvents like methanol should be avoided for long-term storage.
Protocol 2.1: Preparation of a 10 mM Stock Solution
  • Equilibrate the vial of 5-(bromomethyl)-2-Pyrazinecarboxylic acid (MW: 230.02 g/mol ) to room temperature before opening to prevent moisture condensation.

  • In a chemical fume hood, weigh out 2.30 mg of the compound.

  • Add 1.0 mL of anhydrous, molecular-sieve-dried DMSO to the solid.

  • Vortex thoroughly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes in low-retention tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light. For immediate use, the DMSO stock can be kept at 4°C for a short period (1-2 days).

Experimental Design: In Vitro Characterization of a Target Enzyme

To characterize 5-(bromomethyl)-2-Pyrazinecarboxylic acid, we will use a hypothetical enzyme, "Target Protein X" (TPX), which is known to have a reactive cysteine residue in its active site. The goal is to determine the kinetic parameters KI and kinact. A continuous enzyme activity assay that produces a fluorescent signal will be used as the readout.

Key Reagents and Buffers
ReagentPreparation and StoragePurpose
Assay Buffer 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% (v/v) Tween-20, 1 mM DTT. Filter and store at 4°C.Provides a stable pH environment for the enzyme. DTT is included to maintain the reduced state of the enzyme's cysteines before the addition of the covalent inhibitor. Crucially, DTT should be omitted from the inhibitor incubation step to avoid reacting with the compound.
Target Protein X (TPX) Prepare aliquots in Assay Buffer without DTT and store at -80°C.The biological target of the inhibitor.
TPX Substrate Prepare a 10X stock solution in the appropriate solvent (e.g., Assay Buffer or DMSO) and store at -20°C.The molecule that TPX acts upon to generate a signal.
Inhibitor Dilutions Serially dilute the 10 mM stock of 5-(bromomethyl)-2-Pyrazinecarboxylic acid in anhydrous DMSO immediately before use.Creates a range of inhibitor concentrations for kinetic analysis.

Detailed Protocol: Determination of kinact and KI

The most common method for determining the kinetic parameters of a covalent inhibitor is the "Kitz-Wilson" method, which involves measuring the rate of enzyme activity loss at various inhibitor concentrations.[5]

G cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Data Acquisition & Analysis prep_inhibitor Prepare Inhibitor Serial Dilutions incubate Pre-incubate Enzyme and Inhibitor at Various [I] for Different Time Points (t) prep_inhibitor->incubate prep_enzyme Prepare Enzyme Working Solution prep_enzyme->incubate prep_substrate Prepare Substrate Working Solution initiate Initiate Reaction by Adding Substrate prep_substrate->initiate incubate->initiate measure Measure Reaction Progress (e.g., Fluorescence) over Time initiate->measure calc_v Calculate Initial Velocity (v) measure->calc_v plot_log Plot ln(% Activity) vs. Time (t) to get k_obs for each [I] calc_v->plot_log plot_kw Plot k_obs vs. [I] (Kitz-Wilson Plot) plot_log->plot_kw determine Determine k_inact and K_I plot_kw->determine

Caption: Experimental workflow for kinetic characterization.

Protocol 4.1: Time- and Concentration-Dependent Inactivation
  • Assay Plate Preparation:

    • Design a 96-well or 384-well plate map. Include "No Inhibitor" (DMSO vehicle) controls and "No Enzyme" blanks.

    • Prepare a serial dilution of 5-(bromomethyl)-2-Pyrazinecarboxylic acid in DMSO. A typical starting range is 100 µM down to low nM.

    • Add a small volume (e.g., 1 µL) of the serially diluted inhibitor or DMSO to the appropriate wells of a black, low-volume assay plate.

  • Enzyme Incubation:

    • Prepare a 2X working solution of Target Protein X (TPX) in DTT-free Assay Buffer. A final concentration of 1-5 nM is typical.

    • To start the incubation, add the 2X TPX solution to the wells containing the inhibitor/DMSO. This brings the reaction volume to its intermediate volume (e.g., 50 µL for a final 100 µL reaction).

    • Incubate the plate at room temperature or 37°C. This step allows the inhibitor to react with the enzyme over time.

  • Reaction Initiation and Measurement:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes) during the incubation, initiate the enzymatic reaction.

    • Prepare a 2X working solution of the TPX substrate in Assay Buffer. The final concentration should be at or near the substrate's Km value.

    • Add the 2X substrate solution to the wells.

    • Immediately place the plate in a plate reader and measure the signal (e.g., fluorescence) kinetically for 10-20 minutes.

Data Analysis and Interpretation

The goal of the analysis is to derive kinact and KI from the raw kinetic data.

  • Calculate Initial Velocities: For each well, determine the initial reaction velocity (v) from the linear portion of the kinetic progress curve (Signal vs. Time).

  • Determine Observed Rate Constants (kobs):

    • For each inhibitor concentration [I], plot the natural log of the percent remaining activity (ln[% Activity]) versus the pre-incubation time (t).

      • % Activity = (v_inhibitor / v_DMSO_control) * 100

    • The slope of this line is the negative of the pseudo-first-order rate constant of inactivation, -kobs. The plot should be linear, confirming irreversible inhibition.

    Inhibitor Conc. [I]kobs (min-1)
    0 µM (DMSO)0
    0.1 µM0.05
    0.5 µM0.18
    1.0 µM0.25
    5.0 µM0.35
    10.0 µM0.38
  • Generate the Kitz-Wilson Plot:

    • Plot the calculated kobs values against the corresponding inhibitor concentrations [I].

    • Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = (k_inact * [I]) / (K_I + [I])

    • The fit will yield:

      • kinact: The maximal rate of inactivation at saturating inhibitor concentrations (the Vmax of the plot).

      • KI: The inhibitor concentration that produces half-maximal inactivation (the Km of the plot).

    The ratio kinact/KI is the second-order rate constant, which represents the overall efficiency of the covalent inhibitor.

Assay Validation: Confirming Covalent Modification

To ensure the observed inhibition is due to covalent bond formation, a direct analytical method should be employed.[5]

  • Intact Protein Mass Spectrometry (MS): This is the gold standard for validation.

    • Incubate the Target Protein X with an excess of 5-(bromomethyl)-2-Pyrazinecarboxylic acid.

    • Remove the unbound inhibitor using a desalting column.

    • Analyze the protein sample by LC-MS.

    • A mass increase corresponding to the molecular weight of the inhibitor minus HBr (230.02 - 80.91 = 149.11 Da) confirms the covalent adduct formation. This method provides unambiguous evidence of the covalent modification.[5]

Troubleshooting

IssuePossible CauseSolution
No time-dependent inhibition observed. 1. Inhibitor is degraded. 2. Target protein lacks a suitably positioned nucleophile. 3. Assay conditions are suboptimal.1. Prepare fresh inhibitor stock from solid. Ensure use of anhydrous DMSO. 2. Confirm target identity and check literature for known reactive residues. Consider mutagenesis studies. 3. Vary pH or temperature; ensure the enzyme is active in the chosen buffer.
High variability between replicates. 1. Inaccurate pipetting of small volumes. 2. Inhibitor precipitation at high concentrations.1. Use calibrated pipettes and appropriate tips. Consider using an acoustic dispenser. 2. Check the solubility of the compound in the final assay buffer. Lower the percentage of DMSO if possible, but not at the expense of inhibitor stability.
Plots of ln(% Activity) vs. time are not linear. The inhibition is not truly irreversible or follows a more complex mechanism.The compound may be a slow-binding reversible inhibitor, or a reversible covalent inhibitor. Different kinetic models may be required for data fitting.

References

  • Benchchem. (n.d.). Stability and Storage of 3-Bromo-2-(bromomethyl)propan-1-ol: A Technical Guide.
  • Certara. (2021, November 5). Developing Targeted Covalent Inhibitor Drugs: 3 Key Considerations.
  • Santa Cruz Biotechnology, Inc. (n.d.). (Bromomethyl)cyclohexane Safety Data Sheet.
  • Singh, J., et al. (2011). Recent advances in the development of covalent inhibitors. Protein & Cell, 2(9), 705-713.
  • Vandekeere, A., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Molecular Systems Design & Engineering, Advance Article.
  • CymitQuimica. (n.d.). CAS 590-97-6: Bromomethyl acetate.
  • WuXi AppTec. (n.d.). Strategies for Screening and Characterizing Targeted Covalent Inhibitors.
  • Benchchem. (n.d.). Strategies to prevent the degradation of 4'-Bromomethyl-2-cyanobiphenyl during storage.
  • ChemistryViews. (2015, October 6). Chemical Indicator for Alkylating Agents.
  • Holland-Frei Cancer Medicine. 6th edition. (2003). Clinical and High-Dose Alkylating Agents. Retrieved from University of Florida Health website.
  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet.
  • Bouling Chemical Co., Limited. (n.d.). Pyrazinecarboxylic Acid, 5-(Bromomethyl)-, Methyl Ester.
  • Oncohema Key. (2016, May 27). Alkylating Agents.
  • Juhas, M., & Zitko, J. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Molecules, 25(18), 4153.
  • Juhas, M., & Zitko, J. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins.

Sources

Application

Application Note: Advanced Bioconjugation Workflows Utilizing 5-(Bromomethyl)-2-Pyrazinecarboxylic Acid Linkers

Executive Summary The development of targeted bioconjugate therapeutics, particularly Antibody-Drug Conjugates (ADCs), is fundamentally dependent on the chemical architecture of the linker connecting the targeting biomol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted bioconjugate therapeutics, particularly Antibody-Drug Conjugates (ADCs), is fundamentally dependent on the chemical architecture of the linker connecting the targeting biomolecule to its cytotoxic payload[1]. Historically, maleimide-based linkers have dominated the field due to their rapid conjugation kinetics. However, their susceptibility to retro-Michael deconjugation in systemic circulation has driven the search for more stable alternatives[].

5-(bromomethyl)-2-pyrazinecarboxylic acid (CAS: 782434-80-4) has emerged as a highly efficient heterobifunctional crosslinker. By combining an amine-reactive carboxylic acid with a highly electrophilic, thiol-reactive bromomethyl group, this linker facilitates the generation of completely irreversible thioether bonds. This application note provides a comprehensive, self-validating methodology for utilizing this pyrazine-based linker in advanced bioconjugation workflows.

Chemical Rationale & Mechanistic Insights

The bifunctional nature of 5-(bromomethyl)-2-pyrazinecarboxylic acid allows for orthogonal, step-wise conjugation strategies. Understanding the causality behind its reactivity is critical for optimizing yields and ensuring conjugate stability.

  • Carboxylic Acid Terminus (Amide Coupling): The carboxylic acid group can be readily activated into an active ester using coupling reagents (e.g., HATU or EDC/NHS). This allows for the formation of highly stable amide bonds with primary amines present on payloads, fluorophores, or PEGylated spacers[3].

  • Bromomethyl Group (Thiol Alkylation): The bromomethyl ( −CH2​Br ) group acts as the electrophile for bioconjugation to reduced cysteines on a protein. The electron-withdrawing nature of the heteroaromatic pyrazine ring significantly enhances the electrophilicity of the benzylic carbon. This accelerates the SN​2 nucleophilic substitution kinetics compared to standard aliphatic haloacetamides, while maintaining excellent stability[4].

  • Irreversible Linkage: Unlike maleimide-thiol adducts, which can undergo retro-Michael addition and subsequent payload transfer to off-target serum albumin, the thioether bond formed by the bromomethyl-pyrazine group is completely irreversible. This prevents premature drug release and minimizes off-target toxicity[1].

G A Conjugate in Plasma B Maleimide Adduct A->B C Pyrazine-Thioether A->C D Retro-Michael Deconjugation B->D F Stable Circulation C->F Irreversible Bond E Off-Target Toxicity (Albumin Transfer) D->E G Targeted Delivery F->G

Caption: Plasma stability comparison: Reversible Maleimide vs. Irreversible Pyrazine-based linkers.

Quantitative Data: Linker Chemistry Comparison

To contextualize the advantages of the pyrazine-based linker, the following table summarizes the kinetic and stability profiles of common thiol-reactive groups used in bioconjugation.

Linker ChemistryReactivity (pH 7.2 - 7.5)Bond TypePlasma StabilityCross-Reactivity Risk
Maleimide Very FastThioether (Reversible)Low (Retro-Michael)Low
Iodoacetamide Slow to ModerateThioether (Irreversible)HighHigh (Reacts with amines at pH > 8)
Bromomethyl-Pyrazine Fast ( SN​2 Accelerated)Thioether (Irreversible)Very HighLow (Highly selective for thiols)

Experimental Protocols: A Self-Validating Workflow

The following protocols detail the two-step generation of an ADC. To ensure trustworthiness and reproducibility, each phase is designed as a self-validating system , incorporating specific analytical checkpoints to confirm reaction success before proceeding.

G A 5-(Bromomethyl)-2- Pyrazinecarboxylic Acid C HATU/DIPEA Activation (Amide Bond Formation) A->C B Payload (Amine-bearing) B->C D Payload-Pyrazine-CH2Br Intermediate C->D LC-MS Validation G Thiol Alkylation (Irreversible Thioether) D->G E Target Antibody (Native Disulfides) F Mild Reduction (TCEP) Generation of Free Thiols E->F F->G Ellman's Assay Validation H Stable Bioconjugate (ADC) G->H HIC/SEC Validation

Caption: Step-by-step bioconjugation workflow utilizing 5-(bromomethyl)-2-pyrazinecarboxylic acid.

Workflow A: Synthesis of the Pyrazine-Activated Payload

Causality Note: We utilize HATU and DIPEA rather than EDC/NHS for the initial carboxylic acid activation. HATU provides superior coupling efficiency for sterically hindered or poorly nucleophilic payload amines, while DIPEA acts as a non-nucleophilic base that will not compete with the payload[3].

Materials:

  • 5-(bromomethyl)-2-pyrazinecarboxylic acid (1.2 eq)

  • Amine-bearing payload (e.g., MMAE derivative) (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Dissolve 5-(bromomethyl)-2-pyrazinecarboxylic acid and HATU in anhydrous DMF to a concentration of 0.1 M.

  • Add DIPEA and stir at room temperature for 10 minutes to form the active ester intermediate.

  • Add the amine-bearing payload dissolved in a minimal volume of DMF.

  • Stir the reaction at room temperature for 2 hours under an inert atmosphere (Nitrogen/Argon).

  • Self-Validation Checkpoint (LC-MS): Sample 1 µL of the reaction mixture, dilute in 50% Acetonitrile/Water, and analyze via LC-MS. Confirm the disappearance of the payload mass and the appearance of the expected product mass (Payload + Pyrazine linker - H2​O ).

  • Purify the intermediate via preparative RP-HPLC and lyophilize.

Workflow B: Site-Selective Bioconjugation to Monoclonal Antibodies

Causality Note: TCEP is utilized for antibody reduction because it selectively reduces interchain disulfides without reacting with the bromomethyl group. Unlike DTT or β -mercaptoethanol, TCEP does not need to be removed prior to the addition of the linker-payload, preventing the re-oxidation of thiols[].

Materials:

  • Monoclonal Antibody (mAb) (e.g., Trastuzumab) at 5 mg/mL in Conjugation Buffer (50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.4). Note: EDTA is crucial to chelate trace metals that catalyze disulfide re-oxidation.

  • TCEP-HCl (2.2 to 2.5 eq per mAb)

  • Pyrazine-activated payload (from Workflow A)

  • Ellman’s Reagent (DTNB)

Step-by-Step Procedure:

  • Antibody Reduction: Add TCEP (2.2 - 2.5 eq) to the mAb solution. Incubate at 37°C for 2 hours with gentle shaking.

  • Self-Validation Checkpoint (Ellman's Assay): Take a small aliquot of the reduced mAb and react it with DTNB. Measure absorbance at 412 nm to quantify free sulfhydryls. Target: ~4.0 free thiols per antibody. If the target is not met, adjust TCEP stoichiometry in future runs.

  • Conjugation: Dissolve the Pyrazine-activated payload in DMSO (ensure final DMSO concentration in the reaction does not exceed 10% v/v to prevent antibody denaturation).

  • Add 6-8 equivalents of the Pyrazine-activated payload to the reduced mAb.

  • Incubate at room temperature for 4 hours. The electron-deficient pyrazine ring drives the rapid SN​2 alkylation of the free thiols[4].

  • Quenching: Add a 10-fold excess of N-acetylcysteine (relative to the payload) to quench any unreacted bromomethyl groups.

  • Purification: Remove small-molecule impurities and organic solvents via tangential flow filtration (TFF) or size-exclusion desalting columns (e.g., PD-10) equilibrated in PBS (pH 7.4).

  • Final Validation Checkpoint (HIC & SEC):

    • Analyze the final ADC via Hydrophobic Interaction Chromatography (HIC) to determine the Drug-to-Antibody Ratio (DAR).

    • Analyze via Size Exclusion Chromatography (SEC) to confirm that aggregation is < 5%.

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Low DAR (< 3.0) Incomplete reduction or thiol re-oxidation.Verify TCEP concentration. Ensure 5 mM EDTA is present in all buffers to prevent metal-catalyzed oxidation.
High Aggregation (> 5%) High hydrophobicity of the payload or excessive DMSO.Keep DMSO < 10% v/v. Consider incorporating a short PEG spacer between the pyrazine linker and the payload[3].
Amine Cross-Reactivity Reaction pH is too high (> 8.0).Strictly maintain the conjugation buffer at pH 7.2 - 7.5. The bromomethyl group is highly selective for thiols at neutral pH.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-(Bromomethyl)-2-Pyrazinecarboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific bottlenecks researchers encounter when synthesizing 5-(bromomet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific bottlenecks researchers encounter when synthesizing 5-(bromomethyl)pyrazine-2-carboxylic acid .

This compound is a highly valuable building block in drug discovery, frequently utilized in the synthesis of diverse peptoid libraries[1] and potent CDK4/6 kinase inhibitors[2]. However, its synthesis is notoriously prone to yield-killing side reactions, primarily over-bromination and nucleophilic degradation during deprotection.

This guide abandons generic advice in favor of mechanistic troubleshooting, providing you with a self-validating, field-proven protocol to maximize your isolated yields.

Synthesis Workflow & Mechanistic Strategy

Direct radical bromination of 5-methylpyrazine-2-carboxylic acid is synthetically unviable. The free carboxylic acid exhibits poor solubility in radical-compatible non-polar solvents and can interfere with the radical chain mechanism, leading to decarboxylation.

To bypass this, the proven workflow relies on a three-step sequence: Esterification , followed by Wohl-Ziegler Bromination , and concluding with Anhydrous Saponification [1],[3].

SynthesisWorkflow A 5-Methylpyrazine-2-carboxylic acid (Starting Material) B Methyl 5-methylpyrazine-2-carboxylate (Esterification) A->B MeOH, H2SO4 Reflux C Methyl 5-(bromomethyl)pyrazine-2-carboxylate (Wohl-Ziegler Bromination) B->C NBS, AIBN PhCF3, 80°C D 5-(bromomethyl)pyrazine-2-carboxylic acid (Anhydrous Saponification) C->D KOTMS, THF 70°C, 45 min

Figure 1: Optimized 3-step synthetic workflow for 5-(bromomethyl)pyrazine-2-carboxylic acid.

Quantitative Data: Standard vs. Optimized Conditions

By addressing the mechanistic flaws in standard protocols, we can effectively double the overall yield. The table below summarizes the critical parameter shifts.

Reaction ParameterStandard Literature ConditionsOptimized Support ProtocolMechanistic Impact on Yield
Bromination Solvent Carbon Tetrachloride (CCl₄)Trifluorotoluene (PhCF₃)Replaces highly toxic CCl₄ while maintaining identical radical stability and solubility profiles.
Radical Initiator Benzoyl Peroxide (BPO)AIBNAIBN provides a steadier radical flux at 65–80°C, drastically reducing dibrominated byproducts.
Ester Cleavage Aqueous NaOH / MeOH, 0°CKOTMS / THF, 70°CPrevents SN2 nucleophilic attack on the primary bromide, eliminating the -62 Da mass impurity[3].
Overall Yield ~25 - 30%55 - 60% Systematic elimination of over-bromination and hydrolysis side-reactions.

Troubleshooting FAQs

Q1: During the Wohl-Ziegler bromination, I consistently observe a dibrominated byproduct (5-(dibromomethyl)pyrazine-2-carboxylate). How can I suppress this?

Cause: Over-bromination is a kinetic issue. The benzylic-like protons on the pyrazine ring are highly activated. When the localized concentration of bromine radicals is too high, the mono-brominated product undergoes a second radical abstraction before it can be isolated. Solution:

  • Strict Stoichiometry: Limit N-Bromosuccinimide (NBS) to exactly 1.05 equivalents. Do not use a large excess.

  • Initiator Control: Switch from Benzoyl Peroxide to AIBN. AIBN decomposes at a highly predictable rate at 80°C, ensuring a low, steady concentration of radicals rather than a sudden spike.

  • Visual Validation: The reaction is self-indicating. NBS is denser than the solvent and sits at the bottom; as the reaction proceeds, succinimide (the byproduct) forms and floats to the top. Stop the reaction as soon as the solid transition is complete.

Q2: My overall yield drops significantly during the final saponification step, and LC-MS shows a major impurity with a -62 Da mass shift. What is happening?

Cause: You are experiencing nucleophilic degradation. Standard saponification uses aqueous hydroxide (NaOH or LiOH). Hydroxide is a strong nucleophile that rapidly undergoes SN2 displacement of your highly electrophilic primary bromide, converting the bromomethyl group into a hydroxymethyl group (a net loss of ~62 Da). Solution: You must decouple ester cleavage from nucleophilicity. Switch to Potassium Trimethylsilanolate (KOTMS) in anhydrous THF[3]. KOTMS acts as a hard nucleophile that attacks the ester carbonyl, but its massive steric bulk prevents it from attacking the adjacent primary alkyl bromide.

SideReaction SM Methyl 5-(bromomethyl)pyrazine-2-carboxylate Target 5-(bromomethyl)pyrazine-2-carboxylic acid (Desired Product) SM->Target KOTMS, THF (Anhydrous Cleavage) SideProduct 5-(hydroxymethyl)pyrazine-2-carboxylic acid (Hydrolysis Impurity) SM->SideProduct NaOH, H2O (Nucleophilic Attack)

Figure 2: Divergent pathways during deprotection. KOTMS completely suppresses the SN2 hydrolysis route.

Q3: The radical bromination stalls at 50% conversion. Adding more NBS doesn't help. How do I drive it to completion?

Cause: Your radical chain reaction has terminated. This usually happens if the solvent is wet, oxygen is present (which quenches carbon-centered radicals), or the initiator has been entirely consumed. Solution: Do not add more NBS; this will only lead to over-bromination once the reaction restarts. Instead, ensure the solvent is strictly anhydrous and thoroughly degassed with N₂ prior to heating. If the reaction stalls, add an additional 0.05 equivalents of AIBN to re-initiate the radical cascade.

Optimized Experimental Protocol

This step-by-step methodology incorporates the mechanistic safeguards discussed above to ensure high fidelity and yield.

Step 1: Protection (Esterification)
  • Suspend 5-methylpyrazine-2-carboxylic acid (10.0 g, 72.4 mmol) in anhydrous methanol (150 mL).

  • Slowly add concentrated H₂SO₄ (2.0 mL) dropwise while stirring.

  • Reflux the mixture at 70°C for 12 hours. The suspension will clear as the ester forms.

  • Workup: Concentrate the methanol under reduced pressure. Neutralize the residue carefully with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with Ethyl Acetate (3 × 100 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield Methyl 5-methylpyrazine-2-carboxylate as a pale solid.

Step 2: Wohl-Ziegler Bromination
  • Dissolve Methyl 5-methylpyrazine-2-carboxylate (5.0 g, 32.8 mmol) in anhydrous, degassed Trifluorotoluene (PhCF₃) (100 mL).

  • Add N-Bromosuccinimide (NBS) (6.13 g, 34.4 mmol, 1.05 eq) and AIBN (0.54 g, 3.28 mmol, 0.1 eq)[1],[2].

  • Purge the flask with N₂ for 5 minutes, then heat to 80°C under a reflux condenser for 4–6 hours.

  • In-Process Check: Observe the solid suspension. The reaction is complete when the dense NBS at the bottom is replaced by buoyant succinimide at the surface.

  • Workup: Cool the mixture to 0°C. Filter off the succinimide solid. Concentrate the filtrate and purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes) to yield Methyl 5-(bromomethyl)pyrazine-2-carboxylate [3].

Step 3: Anhydrous Saponification (KOTMS Cleavage)
  • To a solution of Methyl 5-(bromomethyl)pyrazine-2-carboxylate (1.0 g, 4.32 mmol) in anhydrous Tetrahydrofuran (THF) (40 mL), add Potassium Trimethylsilanolate (KOTMS) (0.66 g, 5.18 mmol, 1.2 eq)[3].

  • Stir the reaction mixture at 70°C for 45 minutes under an N₂ atmosphere.

  • Workup: Cool to room temperature and dilute with distilled water (50 mL).

  • Critical Step: Acidify the aqueous layer with 1.5 M Hydrochloric acid to exactly pH 2–3. This hydrolyzes the intermediate TMS-ester to the free carboxylic acid.

  • Extract immediately with Ethyl Acetate (3 × 75 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum to afford the pure 5-(bromomethyl)pyrazine-2-carboxylic acid as a yellow solid[3].

References

  • Incorporation of Heterocycles into the Backbone of Peptoids to Generate Diverse Peptoid-Inspired One Bead One Compound Libraries Source: National Institutes of Health (PMC) URL:[Link][1]

  • Identification of potent 5-pyrimidinyl-2-aminothiazole CDK4, 6 inhibitors with significant selectivity over CDK1, 2, 5, 7, and 9 Source: Bioorganic & Medicinal Chemistry Letters (DOI) URL:[Link][2]

Sources

Optimization

Preventing degradation of 5-(bromomethyl)-2-Pyrazinecarboxylic acid during storage

Welcome to the technical support guide for 5-(bromomethyl)-2-Pyrazinecarboxylic acid (CAS: 782434-80-4). This resource is designed for researchers, medicinal chemists, and process development scientists to ensure the lon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-(bromomethyl)-2-Pyrazinecarboxylic acid (CAS: 782434-80-4). This resource is designed for researchers, medicinal chemists, and process development scientists to ensure the long-term stability and integrity of this critical building block. Due to its bifunctional nature—possessing both a reactive bromomethyl group and a hygroscopic carboxylic acid moiety—this compound requires specific storage and handling protocols to prevent degradation. This guide provides in-depth troubleshooting advice, preventative measures, and the chemical rationale behind them.

Frequently Asked Questions (FAQs)

Q1: My solid 5-(bromomethyl)-2-Pyrazinecarboxylic acid has turned from off-white to a yellow or brownish color. Is it still usable?

A change in color is a primary indicator of degradation. The likely cause is the slow hydrolysis of the bromomethyl group or other decomposition pathways initiated by moisture and/or light. While it may still contain some viable material, its purity is compromised. We strongly recommend performing a purity analysis (e.g., HPLC, NMR) before use. For high-stakes applications like GMP synthesis, using discolored material is not advised.

Q2: What are the ideal long-term storage conditions for this compound?

For optimal stability, 5-(bromomethyl)-2-Pyrazinecarboxylic acid should be stored at -20°C , under an inert atmosphere (Argon or Nitrogen), in a tightly sealed, opaque container . The use of a desiccator is also highly recommended to protect against ambient moisture.

Q3: I'm seeing an unexpected peak in my HPLC analysis of a recently purchased batch. What could it be?

The most common degradation products are 5-(hydroxymethyl)-2-pyrazinecarboxylic acid (from hydrolysis) and, to a lesser extent, 5-methyl-2-pyrazinecarboxylic acid (from a combination of reduction and/or decarboxylation followed by other reactions). The presence of new peaks strongly suggests that the material has been exposed to moisture, elevated temperatures, or incompatible substances.

Q4: Can I handle this material on an open lab bench?

Brief handling on an open bench for weighing purposes is generally acceptable if done quickly. However, due to the hygroscopic nature of the carboxylic acid and the moisture-sensitivity of the bromomethyl group, prolonged exposure to atmospheric humidity should be avoided.[1][2] For extended manipulations, we recommend working in a glove box or under a stream of dry, inert gas.

Q5: My reaction yield using this reagent is lower than expected. Could storage be the issue?

Absolutely. If the compound has degraded, its effective molar concentration is reduced, leading to lower yields. Hydrolysis converts the reactive bromomethyl group to a less reactive hydroxymethyl group, which will not participate in the desired nucleophilic substitution reactions. This is one ofthe most common causes of inconsistent reaction outcomes.

Core Degradation Pathways: The Chemical Rationale

Understanding the chemical instability of 5-(bromomethyl)-2-Pyrazinecarboxylic acid is key to preventing its degradation. The molecule is susceptible to two primary, non-enzymatic degradation pathways.

  • Hydrolysis of the Bromomethyl Group: The benzylic-like carbon of the bromomethyl group is highly electrophilic and susceptible to nucleophilic substitution. Water from atmospheric moisture is a sufficient nucleophile to displace the bromide leaving group, leading to the formation of 5-(hydroxymethyl)-2-pyrazinecarboxylic acid.[3][4][5] This is the most common and rapid degradation pathway.

  • Decarboxylation of the Pyrazinecarboxylic Acid: Heterocyclic carboxylic acids can be prone to decarboxylation (loss of CO₂), particularly when subjected to heat.[6][7][8] While typically requiring elevated temperatures, this process can be facilitated by trace impurities or acidic/basic conditions over long-term storage, leading to the formation of 5-bromomethylpyrazine.

Below is a diagram illustrating these principal degradation routes.

G A 5-(bromomethyl)-2- Pyrazinecarboxylic acid B 5-(hydroxymethyl)-2- Pyrazinecarboxylic acid A->B Hydrolysis (SN1/SN2) C 5-bromomethylpyrazine A->C Decarboxylation D H₂O (Moisture) D->A E Heat (Δ) E->A

Caption: Primary degradation pathways for the target compound.

In-Depth Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to compound degradation.

Observed Problem Probable Cause(s) Recommended Action & Scientific Explanation
Solid has become sticky or clumped. Hygroscopicity: The carboxylic acid moiety has absorbed significant atmospheric moisture.[9][10]Action: Dry the material under high vacuum for several hours. Explanation: This removes adsorbed water. To prevent recurrence, store the material in a desiccator over a drying agent (e.g., Drierite, P₄O₁₀) and ensure the container is sealed with paraffin film.
Inconsistent analytical results (NMR, LC-MS). Sample Heterogeneity: The bulk of the material may be degraded, but not uniformly. Improper storage after opening can cause degradation primarily on the material's surface.Action: Before taking a sample for analysis or reaction, allow the entire container to warm to room temperature before opening. Explanation: Opening a cold container causes atmospheric moisture to condense on the cold solid, accelerating hydrolysis. Always blanket the headspace with inert gas before re-sealing.
Formation of HBr as a byproduct in reactions. Hydrolysis: The reaction of the bromomethyl group with trace water generates stoichiometric amounts of hydrobromic acid (HBr).[11][12]Action: Use anhydrous solvents and reagents. If necessary, add a non-nucleophilic acid scavenger (e.g., proton sponge, diisopropylethylamine) to the reaction mixture. Explanation: HBr can catalyze further degradation or cause unwanted side reactions. Removing trace water from the reaction system is the most effective preventative measure.
Complete loss of reactivity. Extensive Degradation: The majority of the starting material has likely converted to 5-(hydroxymethyl)-2-pyrazinecarboxylic acid.Action: Discard the reagent and procure a fresh batch. Implement the stringent storage protocols outlined in this guide immediately upon receipt. Explanation: Once the reactive handle is lost, the material is no longer suitable for its intended synthetic purpose.
Troubleshooting Workflow

Use the following decision tree to diagnose and address potential degradation issues.

G start Problem Observed: Low Yield / Impurity Detected check_visual Visually Inspect Compound: Is it discolored or clumpy? start->check_visual analyze_purity Perform Purity Analysis (e.g., HPLC, qNMR) check_visual->analyze_purity No dry_material Dry material under vacuum. Store in desiccator. check_visual->dry_material Yes is_pure Is Purity >95%? analyze_purity->is_pure use_material Material is likely usable. Review reaction conditions. is_pure->use_material Yes purify Purify material if possible (e.g., recrystallization). Re-analyze. is_pure->purify No purify->is_pure discard Discard and obtain fresh material. Implement strict storage protocols. dry_material->analyze_purity

Caption: A workflow for troubleshooting compound stability issues.

Best Practices for Storage and Handling: A Preventative Protocol

Adherence to a strict handling protocol is the most effective strategy for preventing degradation.

Protocol 1: Initial Receipt and Aliquoting
  • Inspect: Upon receipt, inspect the container for an intact seal.

  • Equilibrate: Before opening for the first time, allow the entire container to warm to ambient temperature inside a desiccator or glove box (minimum 1-2 hours).

  • Aliquot: In an environment with low humidity (ideally a nitrogen or argon-filled glove box), divide the bulk material into smaller, single-use quantities in separate, appropriately sized vials.

  • Inerting: Backfill the headspace of the primary container and each aliquot vial with a dry, inert gas (e.g., Argon).

  • Seal: Tightly cap each vial. For added protection, wrap the cap-vial interface with paraffin film.

  • Store: Place all vials inside a larger, opaque, sealed container with a desiccant pouch. Store this master container at -20°C.

Protocol 2: Quality Control via HPLC

A stability-indicating HPLC method is crucial for ensuring the purity of your material before use.

  • Sample Preparation:

    • Prepare a stock solution of ~1 mg/mL in a suitable diluent (e.g., Acetonitrile/Water 50:50).

    • Ensure the material dissolves completely. Sonication may be required.

  • HPLC Conditions (Example Method):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Data Interpretation:

    • A pure sample should show a single major peak.

    • Degradation is indicated by the appearance of new, more polar peaks (earlier retention times), corresponding to hydrolysis products.[13]

Storage Condition Recommendation Rationale
Temperature -20°C or lowerSlows the rate of all chemical degradation pathways.
Atmosphere Inert Gas (Argon, Nitrogen)Displaces atmospheric oxygen and, critically, moisture to prevent hydrolysis.
Light Opaque Container / Store in DarkPrevents potential photodegradation.
Moisture Tightly sealed container within a desiccatorThe carboxylic acid is hygroscopic; the bromomethyl group is hydrolytically unstable.[1][11]

References

  • Peng, C., et al. (2001). The hygroscopic properties of dicarboxylic and multifunctional acids: measurements and UNIFAC predictions. Environmental Science & Technology, 35(22), 4495-4501.
  • Suda, S. R., et al. (2014). The hygroscopicity of organic compounds as a function of their functionality. Atmospheric Chemistry and Physics, 14(1), 1-13.
  • NOAA. (n.d.).
  • Peng, C., & Chan, C. K. (2001). The Hygroscopic Properties of Dicarboxylic and Multifunctional Acids: Measurements and UNIFAC Predictions.
  • Petters, M. D., & Kreidenweis, S. M. (2007). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level.
  • Bouling Chemical Co., Limited. (n.d.). Pyrazinecarboxylic Acid, 5-(Bromomethyl)-, Methyl Ester.
  • Suda, S. R., et al. (2014).
  • Sigma-Aldrich. (n.d.). 5-Bromopyrazine-2-carboxylic acid.
  • Rittle, K. E., & Hoffman, W. F. (2013). Preparation of Pyrazine Carboxamides: A Reaction Involving N-Heterocyclic Carbene (NHC) Intermediates. Organic Letters, 15(19), 5032-5035.
  • Filo. (2024). Explain alkaline hydrolysis of Bromomethane.
  • Shaalaa.com. (2016). Discuss the Mechanism of Alkaline Hydrolysis of Bromomethane. Chemistry.
  • Organic Syntheses Procedure. (n.d.). 2,3-pyrazinedicarboxylic acid.
  • BenchChem. (2025). Stability issues and degradation of 5-Bromooxazole-4-carboxylic acid.
  • Docstoc. (n.d.). Acyl Halide Substitution Reactions.
  • Doc Brown's Chemistry. (n.d.). Hydrolysis of halogenoalkanes.
  • NeuroQuantology. (2022). Stability indicating method development and validation, stress degradation studies for dacarbazine by using RP-HPLC.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurities in 5-(bromomethyl)-2-Pyrazinecarboxylic Acid Reactions

Welcome to the Technical Support Center for the synthesis and purification of 5-(bromomethyl)-2-pyrazinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 5-(bromomethyl)-2-pyrazinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chemical intermediate. By understanding the underlying reaction mechanisms and potential side reactions, you can effectively troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-(bromomethyl)-2-pyrazinecarboxylic acid?

The most prevalent method for synthesizing 5-(bromomethyl)-2-pyrazinecarboxylic acid is through the radical bromination of its precursor, 5-methyl-2-pyrazinecarboxylic acid. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under reflux conditions.[1][2][3] The choice of solvent is critical, with non-polar solvents like carbon tetrachloride (CCl₄) or chlorobenzene often employed.[4]

Q2: I am observing a significant amount of unreacted starting material, 5-methyl-2-pyrazinecarboxylic acid, in my final product. What are the likely causes?

Incomplete conversion of the starting material can stem from several factors:

  • Insufficient Radical Initiator: The radical initiator is crucial for initiating the chain reaction.[3] If the initiator is old, has been improperly stored, or is used in a substoichiometric amount, the reaction may not proceed to completion.

  • Low Reaction Temperature: Radical brominations require sufficient thermal energy to initiate the homolytic cleavage of the initiator and the N-Br bond in NBS.[3] Ensure the reaction is maintained at the appropriate reflux temperature for the chosen solvent.

  • Presence of Radical Inhibitors: Certain impurities in the starting material or solvent can act as radical scavengers, quenching the reaction. It is advisable to use high-purity, anhydrous solvents and recrystallized NBS to minimize these effects.[1]

Q3: My product is contaminated with a dibrominated species. How can I prevent this over-bromination?

The formation of 5-(dibromomethyl)-2-pyrazinecarboxylic acid is a common side reaction. This occurs when the desired monobrominated product competes with the starting material for the bromine radical.

To minimize this impurity, consider the following strategies:

  • Control Stoichiometry: Use a slight excess of the starting material (5-methyl-2-pyrazinecarboxylic acid) relative to NBS to favor the monobromination.

  • Slow Addition of NBS: Adding NBS portion-wise over the course of the reaction can help maintain a low concentration of the brominating agent, thereby reducing the likelihood of a second bromination event.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed, but before significant over-bromination occurs.[5]

Q4: I've identified 5-(hydroxymethyl)-2-pyrazinecarboxylic acid as an impurity. How is this formed and how can I avoid it?

The presence of 5-(hydroxymethyl)-2-pyrazinecarboxylic acid typically indicates hydrolysis of the desired bromomethyl product.[6][7][8] This can happen during the reaction workup or purification if water is present.

To prevent its formation:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and that anhydrous solvents are used throughout the reaction and workup.

  • Non-Aqueous Workup: If possible, perform a non-aqueous workup. This may involve filtering off the succinimide byproduct and directly concentrating the reaction mixture before purification.

  • Careful pH Control: During aqueous extractions, avoid strongly basic conditions, as this can promote nucleophilic substitution of the bromide with hydroxide ions.

Q5: My reaction seems to be producing a decarboxylated impurity. Is this common and how can it be mitigated?

Yes, decarboxylation of pyrazinecarboxylic acids can occur, especially at elevated temperatures.[9][10][11][12] This would result in the formation of 2-bromo-5-methylpyrazine.

To minimize decarboxylation:

  • Temperature Control: While reflux is necessary, avoid excessive or prolonged heating. Optimize the reaction time to achieve full conversion without promoting side reactions.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize degradative side reactions.

Troubleshooting Guides

Issue 1: Low Yield of 5-(bromomethyl)-2-pyrazinecarboxylic acid

Problem: The overall isolated yield of the desired product is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Rationale
Suboptimal Reaction Conditions - Ensure the reaction is performed under reflux with vigorous stirring.[3] - Use a freshly opened or purified radical initiator. - Recrystallize NBS from water to remove impurities that may inhibit the reaction.[1]Radical reactions are sensitive to temperature and the presence of initiators and inhibitors.
Product Loss During Workup - Minimize the number of extraction and transfer steps. - If performing an aqueous workup, ensure the pH is carefully controlled to prevent hydrolysis. - Back-extract the aqueous layers with a suitable organic solvent to recover any dissolved product.The product has some water solubility, and care must be taken during extractions to avoid losses.
Degradation of the Product - Avoid prolonged exposure to high temperatures during solvent removal. - Store the purified product in a cool, dry, and dark place.[13]The bromomethyl group can be labile, and the compound may be sensitive to heat and light.
Issue 2: Difficulty in Purifying the Final Product

Problem: The crude product is a complex mixture of starting material, desired product, and multiple impurities, making purification by recrystallization or column chromatography challenging.

Possible Causes & Solutions:

Recrystallization Troubleshooting
Problem Solution
Co-crystallization of Impurities - Experiment with different solvent systems. A mixture of a polar solvent (e.g., ethanol) and a non-polar solvent (e.g., hexane) may be effective. - Perform a hot filtration to remove any insoluble impurities.[14]
Oiling Out - Ensure the solution is not supersaturated before cooling. - Try cooling the solution more slowly to encourage crystal formation.
Poor Crystal Formation - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure product.
Column Chromatography Troubleshooting
Problem Solution
Poor Separation - Optimize the mobile phase. A gradient elution from a non-polar solvent to a more polar solvent may be necessary. - Consider using a different stationary phase (e.g., alumina instead of silica gel).[15]
Product Tailing - Add a small amount of acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid group.[16]

Experimental Workflows & Diagrams

General Experimental Protocol for the Synthesis of 5-(bromomethyl)-2-pyrazinecarboxylic acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-2-pyrazinecarboxylic acid in a suitable anhydrous solvent (e.g., CCl₄).

  • Addition of Reagents: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN) to the flask.

  • Reaction: Heat the mixture to reflux and maintain the temperature for the duration of the reaction, monitoring the progress by TLC or HPLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct and wash the solid with a small amount of the cold solvent.

    • Combine the filtrates and wash with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Impurity Formation Pathways

SM 5-Methyl-2-pyrazinecarboxylic Acid Product 5-(Bromomethyl)-2-pyrazinecarboxylic Acid SM->Product NBS, Initiator OverBrom 5-(Dibromomethyl)-2-pyrazinecarboxylic Acid Product->OverBrom Excess NBS Hydrolysis 5-(Hydroxymethyl)-2-pyrazinecarboxylic Acid Product->Hydrolysis H₂O Decarbox 2-Bromo-5-methylpyrazine Product->Decarbox Heat

Caption: Potential impurity formation pathways during the synthesis of 5-(bromomethyl)-2-pyrazinecarboxylic acid.

Troubleshooting Logic Flow

Start Reaction Issue Identified Incomplete Incomplete Reaction? Start->Incomplete OverBrom Over-bromination? Incomplete->OverBrom No CheckInitiator Check Initiator/Temp Incomplete->CheckInitiator Yes Hydrolysis Hydrolysis Product? OverBrom->Hydrolysis No ControlNBS Control NBS Stoichiometry OverBrom->ControlNBS Yes Decarbox Decarboxylation? Hydrolysis->Decarbox No Anhydrous Ensure Anhydrous Conditions Hydrolysis->Anhydrous Yes ControlTemp Control Reaction Temp/Time Decarbox->ControlTemp Yes End Optimized Reaction Decarbox->End No CheckInitiator->End ControlNBS->End Anhydrous->End ControlTemp->End

Caption: A logical workflow for troubleshooting common issues in the synthesis of 5-(bromomethyl)-2-pyrazinecarboxylic acid.

References

  • N-Bromosuccinimide - Wikipedia. (n.d.). Retrieved April 4, 2026, from [Link]

  • Reis, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved April 4, 2026, from [Link]

  • Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps. Retrieved April 4, 2026, from [Link]

  • On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. (n.d.). ResearchGate. Retrieved April 4, 2026, from [Link]

  • Preparation of Pyrazine Carboxamides: A Reaction Involving N-Heterocyclic Carbene (NHC) Intermediates. (2013, September 9). ACS Publications. Retrieved April 4, 2026, from [Link]

  • 2,3-pyrazinedicarboxylic acid. (n.d.). Organic Syntheses. Retrieved April 4, 2026, from [Link]

  • Efficient synthesis of 5-(hydroxymethyl)piperazin-2-ones using automatically prepared chiral bromocarboxylic acid and Garner's aldehyde as versatile building blocks. (2021, May 15). PubMed. Retrieved April 4, 2026, from [Link]

  • Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (n.d.). Google Patents.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). PMC. Retrieved April 4, 2026, from [Link]

  • 5-(hydroxymethyl)-2-pyrazinecarboxylic acid (C6H6N2O3). (n.d.). PubChem. Retrieved April 4, 2026, from [Link]

  • Method for producing 5-(difluoromethyl)pyrazine-2-carboxylic acid and production intermediate thereof. (n.d.). Google Patents.
  • Mastering Pyrazine Synthesis: A Deep Dive into 5-Methyl-2-pyrazinecarboxylic Acid. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved April 4, 2026, from [Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. (n.d.). ResearchGate. Retrieved April 4, 2026, from [Link]

  • 5-Hydroxypyrazine-2-carboxylic acid. (n.d.). CAS Common Chemistry. Retrieved April 4, 2026, from [Link]

  • Preparation and Reactions of 5,6-Bis(bromomethyl)pyrazine-2,3-dicarbontrle. (n.d.). ElectronicsAndBooks. Retrieved April 4, 2026, from [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (n.d.). RJPBCS. Retrieved April 4, 2026, from [Link]11].pdf

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and No. (2021, December 2). Semantic Scholar. Retrieved April 4, 2026, from [Link]

  • Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate (C7H8N2O3). (n.d.). PubChem. Retrieved April 4, 2026, from [Link]

  • Process for preparing 5-methyl pyrazine-2-carboxylic acid. (n.d.). Google Patents.
  • Decarboxylation of Carboxylic Acids. (2025, January 10). YouTube. Retrieved April 4, 2026, from [Link]

  • PURIFICATION OF AROMATIC CARBOXYLIC ACIDS. (2020, December 30). European Patent Office. Retrieved April 4, 2026, from [Link]

  • Byproducts in the Synthesis of Di-2-pyrazinylmethane. (n.d.). J-STAGE. Retrieved April 4, 2026, from [Link]

  • 5-Methyl-2-pyrazinecarboxylic acid. (n.d.). PubChem. Retrieved April 4, 2026, from [Link]

  • Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate. (n.d.). Google Patents.
  • Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. (n.d.). ChemRxiv. Retrieved April 4, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 5-(Bromomethyl)-2-Pyrazinecarboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when synthesizing 5-(bromomethyl)-2-pyrazinecarboxylic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when synthesizing 5-(bromomethyl)-2-pyrazinecarboxylic acid .

The core of these issues almost universally traces back to thermal mismanagement during the Wohl-Ziegler radical bromination step. Because the pyrazine ring is highly electron-deficient, the bond dissociation energy of the attached methyl group is higher than that of a standard benzylic system. This creates a narrow thermodynamic window: temperatures must be high enough to generate a steady radical flux, but low enough to prevent over-reaction or degradation.

This guide provides a causality-driven troubleshooting framework, quantitative thermal data, and a self-validating protocol to ensure reproducible synthesis.

Reaction Pathway & Thermal Branching

G SM 5-Methylpyrazine-2-carboxylate Cond_Low Low Temp (<65°C) Initiator Inactive SM->Cond_Low NBS/AIBN Cond_Opt Optimal Temp (70-80°C) Controlled Radical Flux SM->Cond_Opt NBS/AIBN Cond_High High Temp (>85°C) Thermal Runaway SM->Cond_High NBS/AIBN Prod_None Unreacted Starting Material Cond_Low->Prod_None Prod_Desired 5-(Bromomethyl)pyrazine-2-carboxylate Cond_Opt->Prod_Desired Prod_Over Dibromomethyl Byproducts Decarboxylation Cond_High->Prod_Over Final_Acid 5-(Bromomethyl)-2-pyrazinecarboxylic acid (via Low Temp Saponification) Prod_Desired->Final_Acid LiOH/THF, 0°C

Figure 1: Temperature-dependent pathways in the radical bromination of pyrazine derivatives.

Troubleshooting Q&A

Q1: Why am I recovering mostly unreacted starting material when running the NBS/AIBN reaction at 60°C? A1: The issue is kinetic, specifically regarding the half-life of your radical initiator. Azobisisobutyronitrile (AIBN) decomposes to release nitrogen gas and two reactive 2-cyanoprop-2-yl radicals. At 60°C, the half-life of AIBN is approximately 20 hours. This rate of homolytic cleavage is simply too slow to maintain a sufficient radical concentration to abstract the relatively unreactive methyl protons on the electron-deficient pyrazine ring. Elevating the temperature to the optimal 75–80°C window reduces the AIBN half-life to ~1.5 hours, providing the necessary radical flux to drive the reaction forward.

Q2: My GC-MS shows a 30% yield of the dibromomethyl byproduct. How does temperature control mitigate this? A2: This is a classic thermal runaway issue. The first bromination yields the monobromo product. While statistically less likely to react (fewer protons available), the remaining protons are electronically more susceptible to radical abstraction because the adjacent bromine atom stabilizes the newly formed radical intermediate. If the reaction temperature exceeds 85°C, the excess thermal energy easily overcomes the activation barrier for this second bromination. To mitigate this, maintain a strict 75–80°C limit and deliberately stop the reaction at 85-90% conversion. It is much easier to separate unreacted starting material than to remove the dibrominated byproduct.

Q3: Can I perform the bromination directly on 5-methylpyrazine-2-carboxylic acid to save a step? A3: No, this is highly discouraged. Direct bromination of the free carboxylic acid at elevated temperatures (70°C+) frequently leads to radical-induced decarboxylation. Furthermore, the free acid exhibits poor solubility in standard radical solvents (e.g., carbon tetrachloride, chlorobenzene, or acetonitrile). You must first convert the acid to a methyl ester (methyl 5-methylpyrazine-2-carboxylate) to stabilize the pyrazine ring and ensure homogeneous reaction conditions. Once brominated, the ester is saponified at low temperatures to generate the final acid[1].

Q4: How can microwave-assisted synthesis improve the temperature profile of this reaction? A4: Traditional conductive heating (oil baths) creates localized hot spots on the interior surface of the reaction flask, which can trigger localized over-bromination even if the bulk temperature reads 75°C. Microwave-assisted synthesis provides uniform, volumetric heating. Performing the reaction in a temperature-controlled microwave reactor at 80°C for 20 minutes significantly decreases reaction time while maintaining a tight thermal distribution, drastically minimizing byproduct formation[1].

Quantitative Thermal Data

The following table summarizes the thermodynamic relationship between temperature, initiator kinetics, and product selectivity when using AIBN as the radical initiator.

Reaction Temp (°C)AIBN Half-Life ( t1/2​ )Radical Flux RateMajor Reaction PathwaySelectivity (Mono:Di)
< 65°C > 10 hoursVery LowInitiation / No ReactionN/A
70°C ~ 5 hoursModerateMonobromination> 95:5
75 - 80°C 1 - 2 hours Optimal Monobromination 85:15
> 85°C < 30 minsVery HighDibromination / Decarboxylation< 50:50
Self-Validating Experimental Protocol

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your workflow, follow this 3-step self-validating methodology[1][2].

Step 1: Esterification (Protection)
  • Suspend 5-methylpyrazine-2-carboxylic acid in anhydrous methanol.

  • Add a catalytic amount of concentrated H2​SO4​ and reflux at 65°C for 12 hours.

  • Self-Validation Checkpoint: Monitor by TLC. The highly polar free acid will remain at the baseline, while the successful formation of methyl 5-methylpyrazine-2-carboxylate will migrate significantly higher. Do not proceed until the baseline spot is completely consumed.

Step 2: Temperature-Controlled Radical Bromination
  • Dissolve the methyl ester in anhydrous acetonitrile (or chlorobenzene).

  • Add 1.05 equivalents of N-Bromosuccinimide (NBS) and 0.1 equivalents of AIBN.

  • Heat the mixture strictly to 75–80°C for 1.5 to 2 hours.

  • Self-Validation Checkpoint: The reaction mixture will initially be a dense orange suspension (due to NBS). As the reaction proceeds, it will transition to a pale yellow solution, and a buoyant white precipitate (succinimide) will form. If the solution remains dark orange after 2 hours, your initiator has failed or your temperature is too low.

Step 3: Low-Temperature Saponification
  • Isolate the methyl 5-(bromomethyl)pyrazine-2-carboxylate.

  • Dissolve the intermediate in a THF/Water mixture and cool strictly to 0°C in an ice bath.

  • Add 1.1 equivalents of LiOH dropwise.

  • Self-Validation Checkpoint: Temperature control here is just as critical as in Step 2. The bromomethyl group is highly electrophilic. If the temperature is allowed to rise above 5°C, the hydroxide ion will act as a nucleophile rather than a base, displacing the bromide to yield a hydroxymethyl byproduct[1]. Maintain 0°C until TLC indicates complete ester hydrolysis, then immediately acidify to pH 3 to precipitate the final 5-(bromomethyl)-2-pyrazinecarboxylic acid.

References
  • Incorporation of Heterocycles into the Backbone of Peptoids to Generate Diverse Peptoid-Inspired One Bead One Compound Libraries Source: NIH PubMed Central (PMC) URL:[Link]

Sources

Troubleshooting

Purification techniques and recrystallization for 5-(bromomethyl)-2-Pyrazinecarboxylic acid

Technical Support Center: 5-(Bromomethyl)-2-Pyrazinecarboxylic Acid Welcome to the technical support guide for the purification of 5-(bromomethyl)-2-Pyrazinecarboxylic acid (CAS 782434-80-4). This document provides resea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-(Bromomethyl)-2-Pyrazinecarboxylic Acid

Welcome to the technical support guide for the purification of 5-(bromomethyl)-2-Pyrazinecarboxylic acid (CAS 782434-80-4). This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols to achieve high purity for this critical reagent. The inherent reactivity of the bromomethyl group and the properties of the pyrazinecarboxylic acid moiety present unique purification challenges that this guide is designed to address.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 5-(bromomethyl)-2-Pyrazinecarboxylic acid?

A1: The main challenges stem from the compound's dual functionality. The bromomethyl group is a potent alkylating agent and is susceptible to hydrolysis or reaction with nucleophilic solvents and impurities. The carboxylic acid group dictates pH-dependent solubility. Furthermore, the pyrazine ring is electron-deficient, influencing its stability and interaction with other molecules. Key challenges include preventing degradation, removing starting materials (e.g., 5-methyl-2-pyrazinecarboxylic acid), and avoiding discoloration from minor, highly-colored byproducts.

Q2: Which analytical techniques are recommended to assess the purity of the final product?

A2: A multi-technique approach is essential for a comprehensive purity assessment.

  • ¹H NMR: Provides structural confirmation and detects proton-bearing impurities. Pay close attention to the singlet for the -CH₂Br protons and the aromatic pyrazine protons.

  • HPLC (Reversed-Phase): The primary method for quantitative purity analysis. A typical mobile phase could be a gradient of water (with 0.1% formic or acetic acid) and acetonitrile.

  • LC-MS: Confirms the molecular weight of the desired product and helps identify impurities.

  • Melting Point: A sharp melting range indicates high purity. Significant depression or a broad range suggests the presence of impurities.

  • FT-IR: Confirms the presence of key functional groups (C=O of the carboxylic acid, C-Br stretch, aromatic C-H).

Q3: What are the ideal storage conditions for this compound?

A3: Due to its reactivity, proper storage is critical to maintain purity. Store 5-(bromomethyl)-2-Pyrazinecarboxylic acid under the following conditions:

  • Temperature: Refrigerated or freezer (-20°C) conditions are recommended to minimize degradation.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and reaction with atmospheric moisture.

  • Container: Use a tightly-sealed, amber glass vial to protect from light and moisture.[2]

Purification & Recrystallization Troubleshooting Guide

This section addresses specific problems encountered during the purification workflow.

Issue 1: Oiling Out or Failure to Crystallize During Recrystallization
  • Problem: Upon cooling the recrystallization solution, the compound separates as a liquid ("oils out") or fails to precipitate, resulting in low or no recovery.

  • Causality & Solution: This common issue arises from several factors:

    • Cooling Rate is Too Rapid: When a supersaturated solution is cooled too quickly, molecules do not have sufficient time to orient into a crystal lattice, leading to amorphous precipitation or oiling.

      • Solution: After complete dissolution at high temperature, allow the flask to cool slowly and undisturbed to room temperature. Insulating the flask (e.g., with glass wool or paper towels) can promote slower cooling. Once at room temperature, proceed with cooling in an ice bath to maximize yield.[3]

    • Incorrect Solvent Polarity: The chosen solvent system may not have the ideal solubility profile (highly soluble when hot, poorly soluble when cold).

      • Solution: A mixed-solvent system is often effective. Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., ethanol, methanol, or ethyl acetate). Then, add a hot "bad" solvent or "anti-solvent" (e.g., water or hexane) dropwise until persistent turbidity is observed. Add a few more drops of the hot "good" solvent to redissolve the precipitate and then allow for slow cooling.[3][4]

    • Excess Solvent: Too much solvent was used for dissolution, preventing the solution from becoming supersaturated upon cooling.[5]

      • Solution: If crystals do not form, gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration.[3] Once the volume is reduced, attempt the slow cooling process again.

Issue 2: Persistent Yellow or Brown Color in the Final Product
  • Problem: The isolated crystals are off-white, yellow, or brown, indicating the presence of colored impurities.

  • Causality & Solution: Color often arises from trace amounts of highly conjugated or polymeric byproducts formed during synthesis or degradation.[6]

    • Oxidation/Degradation: The electron-deficient pyrazine ring, combined with the reactive bromomethyl group, can be susceptible to degradation pathways that form colored species.

      • Solution 1 (Activated Charcoal): Add a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution. The charcoal adsorbs large, flat, polarizable molecules, which are often the source of color. Keep the solution hot for 5-10 minutes. Crucially , perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. Never add charcoal to a boiling solution, as this can cause violent bumping.

      • Solution 2 (Inert Atmosphere): If the compound is particularly sensitive, performing the entire recrystallization process under an inert nitrogen or argon atmosphere can prevent oxidation.[6]

Issue 3: Low Purity Despite Successful Recrystallization (Contamination with Starting Material)
  • Problem: NMR or HPLC analysis shows that the purified product is still contaminated with the starting material, typically 5-methyl-2-pyrazinecarboxylic acid.

  • Causality & Solution: This occurs when the starting material has very similar solubility properties to the product in the chosen recrystallization solvent.

    • Sub-optimal Solvent Choice: The solvent does not adequately discriminate between the product and the impurity.

      • Solution (Solvent System Screening): A systematic screening of solvents is required. Test solubility in a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane) to find a system where the product's solubility has a steep temperature dependence, while the impurity is either very soluble or very insoluble at all temperatures.[5]

    • Acid-Base Chemistry: The carboxylic acid functionality can be exploited for purification.

      • Solution (Acid-Base Extraction): This is a powerful alternative or preliminary step to recrystallization.

        • Dissolve the crude mixture in an organic solvent like ethyl acetate.

        • Wash the organic solution with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Both the product and the acidic starting material will be deprotonated and move into the aqueous layer.

        • Wash the organic layer again with water to ensure complete extraction.

        • Carefully re-acidify the combined aqueous layers with cold, dilute HCl (e.g., 1M) to a pH of ~3-4, causing the purified carboxylic acid to precipitate out.

        • Filter the resulting solid, wash with cold water, and dry thoroughly. This solid can then be subjected to a final recrystallization for optimal purity.

Recommended Purification Workflow & Protocols

Visualizing the Purification Strategy

The following workflow diagram outlines the decision-making process for purifying crude 5-(bromomethyl)-2-Pyrazinecarboxylic acid.

PurificationWorkflow crude Crude Product (5-(bromomethyl)-2-Pyrazinecarboxylic acid) analysis1 Initial Purity Analysis (TLC, HPLC, NMR) crude->analysis1 recryst Recrystallization analysis1->recryst If major impurity is non-acidic acid_base Acid-Base Extraction analysis1->acid_base If starting material is a major impurity analysis2 Final Purity & Characterization (HPLC, NMR, MP) recryst->analysis2 acid_base->recryst For final polishing final_product Pure Crystalline Product analysis2->final_product Purity > 98% fail Purity Below Spec analysis2->fail Purity < 98% fail->recryst Re-process with different solvent charcoal Add Activated Charcoal (During Recrystallization) fail->charcoal If colored charcoal->recryst

Caption: Decision workflow for purification of 5-(bromomethyl)-2-pyrazinecarboxylic acid.

Protocol 1: Standard Recrystallization from a Mixed Solvent System

This protocol is a good starting point when the impurity profile is unknown. A mixture of ethyl acetate and hexane is often effective.

  • Dissolution: Place the crude 5-(bromomethyl)-2-Pyrazinecarboxylic acid (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid at a near-boiling temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Anti-Solvent Addition: While the ethyl acetate solution is still hot, add warm hexane dropwise with stirring until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance. Crystal formation should be observed.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the collected crystals on the filter with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly under vacuum to remove all solvent residues. A constant weight indicates complete drying.

Data Summary: Recrystallization Solvent Selection

A systematic approach to solvent selection is key. The ideal single solvent should dissolve the compound when hot but not when cold.

SolventBoiling Point (°C)PolarityComments
Water 100HighGood anti-solvent for polar organic solvents. May cause hydrolysis if heated for extended periods due to the bromomethyl group.
Ethanol 78HighOften a good "dissolving" solvent. Can be paired with water or hexane.[4]
Ethyl Acetate 77MediumA versatile solvent, often effective for compounds of intermediate polarity. Can be paired with hexane.[4]
Toluene 111LowMay be effective for removing more polar impurities that remain in the mother liquor.
Hexane 69LowTypically used as an "anti-solvent" or for washing final crystals to remove non-polar impurities.[5]

References

  • Bouling Chemical Co., Limited. Pyrazinecarboxylic Acid, 5-(Bromomethyl)-, Methyl Ester.
  • University of Colorado Boulder, Department of Chemistry. Recrystallization 2.
  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 2024.
  • ChemicalBook. 5-Bromo-2-pyridinecarboxylic Acid CAS#: 30766-11-1.
  • BLD Pharm. 782434-80-4|5-(Bromomethyl)pyrazine-2-carboxylic acid.
  • Springer Nature. Synthesis, thermal property and antifungal evaluation of pyrazine esters. SN Applied Sciences, 2022.
  • ResearchGate. What solvent should I use to recrystallize pyrazoline?.
  • Organic Syntheses. 2,3-pyrazinedicarboxylic acid.
  • MDPI. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 2020.
  • Sigma-Aldrich. 5-bromopyrazine-2-carboxylic acid | 876161-05-6.
  • Chemical Papers. Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. 2002.
  • Thermo Fisher Scientific. 5-Bromopyridine-2-carboxylic acid - SAFETY DATA SHEET. 2011.
  • BenchChem. Recrystallization techniques for purifying pyrazole compounds.
  • Google Patents. US9458115B2 - Synthesis of substituted pyrazines.
  • Sigma-Aldrich. 5-Bromopyrazine-2-carboxylic acid | 876161-05-6.
  • Science of Synthesis. 6.2.2. Pyrazines. Thieme, 2004.
  • BOC Sciences. Mastering Pyrazine Synthesis: A Deep Dive into 5-Methyl-2-pyrazinecarboxylic Acid.
  • BenchChem. Technical Support Center: Purification of 5-Bromo-1H-indole-2-carboxylic Acid.
  • Frontiers. Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. Frontiers in Chemistry, 2022.
  • Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives. 2022.
  • Google Patents. CN104245680A - Process for producing 5-(difluoromethyl)pyrazine-2-carboxylic acid and its production intermediate.
  • Royal Society of Chemistry. A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. 2019.
  • ResearchGate. Main reaction pathways for the formation of pyrazine derivatives from....
  • National Institutes of Health. Crystal structure of a tetrakis-substituted pyrazine compound. Acta Crystallographica Section E, 2014.
  • AiFChem. 782434-80-4 | 5-(Bromomethyl)pyrazine-2-carboxylic acid.
  • Google Patents. CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

Sources

Optimization

Technical Support Center: Solubilization Strategies for 5-(Bromomethyl)-2-Pyrazinecarboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to process functionalized pyrazines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to process functionalized pyrazines. 5-(bromomethyl)-2-pyrazinecarboxylic acid presents a unique handling challenge: it possesses a highly polar, hydrogen-bonding core coupled with a highly reactive electrophilic center.

The pyrazine nitrogen atoms act as strong hydrogen bond acceptors, while the carboxylic acid moiety acts as both a donor and acceptor. This creates a robust intermolecular hydrogen-bonded lattice with high lattice energy, rendering the free acid nearly insoluble in standard organic solvents[1]. Furthermore, aggressive physical solubilization methods (e.g., prolonged heating) must be avoided to prevent the thermal degradation or solvolysis of the reactive bromomethyl group. This guide provides field-proven, causality-driven solutions to overcome these thermodynamic barriers.

Diagnostic Workflow

SolubilizationWorkflow A 5-(bromomethyl)-2-pyrazinecarboxylic acid (Low Solubility) B Compatible with polar aprotic solvents? A->B C Use DMF, DMSO, or NMP (Direct Solubilization) B->C Yes D Must the free acid be maintained during reaction? B->D No G Proceed to Downstream Reaction C->G E Add DIPEA or TBAH (Lipophilic Salt Formation) D->E Yes F Esterification (e.g., Methyl Ester) D->F No E->G F->G

Workflow for overcoming the low organic solubility of 5-(bromomethyl)-2-pyrazinecarboxylic acid.

Solvent Compatibility & Solubility Data

To select the appropriate solvent system, you must balance the need to disrupt the crystal lattice against the risk of degrading the bromomethyl group.

SolventQualitative SolubilityMechanistic Rationale
Dichloromethane (DCM) InsolubleLow dielectric constant; unable to disrupt the strong intermolecular H-bond network of the pyrazinecarboxylic acid.
Ethyl Acetate (EtOAc) PoorModerate polarity; provides insufficient H-bond disruption to overcome the high lattice energy.
Methanol (MeOH) ModerateProtic solvent; disrupts H-bonds, but poses a high risk of unwanted solvolysis (methoxylation) of the reactive bromomethyl group.
Dimethylformamide (DMF) GoodPolar aprotic; acts as a strong H-bond acceptor to dismantle the crystal lattice without reacting with the bromomethyl group.
Dimethyl Sulfoxide (DMSO) ExcellentStrongest H-bond acceptor; highly effective solubilizer, though challenging to remove during downstream aqueous workup.
Troubleshooting FAQs

Q1: Why does my 5-(bromomethyl)-2-pyrazinecarboxylic acid remain a suspension in DCM even after prolonged sonication? A: The insolubility is driven by thermodynamics. The molecule's pKa is approximately 2.9[1], meaning in non-polar solvents like DCM, it exists as a neutral species that forms strong dimeric or polymeric hydrogen-bonded networks. Sonication provides kinetic energy to break apart macroscopic aggregates but cannot overcome the thermodynamic stability of the crystal lattice. To dissolve it in DCM, you must chemically disrupt the H-bonding.

Q2: Can I just heat the suspension in a protic solvent like ethanol or methanol to force dissolution? A: This is highly discouraged. While heating in protic solvents will increase solubility by disrupting hydrogen bonds, the bromomethyl group is a highly reactive electrophile. Heating in the presence of nucleophilic solvents (alcohols) will rapidly lead to solvolysis, converting your starting material into 5-(alkoxymethyl)-2-pyrazinecarboxylic acid.

Q3: I need to perform an amide coupling. DMF works for solubility, but my coupling reagent degrades in it. What is the alternative? A: If polar aprotic solvents interfere with your specific coupling chemistry, the best approach is to use a counter-ion strategy. By adding a stoichiometric amount of a bulky tertiary amine like N,N-Diisopropylethylamine (DIPEA), you deprotonate the carboxylic acid. The resulting diisopropylethylammonium salt is highly lipophilic and will readily dissolve in DCM or THF, allowing your amide coupling to proceed homogeneously.

Q4: Is there a more soluble derivative I can purchase or synthesize for multi-step sequences? A: Yes. If the free carboxylic acid is not strictly required for your immediate next step, converting it to (or directly purchasing) methyl 5-(bromomethyl)pyrazine-2-carboxylate is the industry standard[2]. Masking the acid as an ester permanently breaks the H-bond donor capacity, yielding a compound that is highly soluble in DCM, EtOAc, and THF.

Validated Solubilization Protocols
Protocol A: In Situ Solubilization via Lipophilic Salt Formation
  • Objective: Achieve a homogeneous solution in halogenated solvents without covalent modification.

  • Causality: Deprotonation yields an ion pair. The bulky alkyl chains of the counter-ion (DIPEA-H⁺) shield the carboxylate charge, drastically increasing the lipophilicity of the complex and breaking the hydrogen-bond network.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 mmol of 5-(bromomethyl)-2-pyrazinecarboxylic acid in 10 mL of anhydrous Dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Chill the suspension to 0 °C using an ice bath to minimize any potential side reactions during base addition.

  • Deprotonation: Add 1.05 mmol (approx. 183 µL) of N,N-Diisopropylethylamine (DIPEA) dropwise over 2 minutes.

  • Equilibration: Stir the mixture for 10–15 minutes. The cloudy suspension will transition into a clear, homogeneous solution as the lipophilic salt forms.

  • Execution: Immediately add your downstream reagents (e.g., HATU, target amine) to the solubilized mixture.

Protocol B: Transient Protection (Synthesis of Methyl Ester)
  • Objective: Covalently mask the carboxylic acid to permanently enhance organic solubility for multi-step synthesis.

  • Causality: Esterification removes the acidic proton, eliminating the molecule's ability to act as a hydrogen bond donor, thereby drastically lowering the lattice energy and enabling solubility in standard organic solvents[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 5-(bromomethyl)-2-pyrazinecarboxylic acid in 5 mL of anhydrous DMF.

  • Base Addition: Add 1.2 mmol of Potassium Carbonate (K₂CO₃) and stir at 0 °C for 10 minutes. (Note: The mild inorganic base deprotonates the acid without acting as a competing nucleophile).

  • Alkylation: Add 1.5 mmol of Methyl Iodide (MeI) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Dilute the mixture with 20 mL of Ethyl Acetate (EtOAc). Wash the organic layer with water (3 x 10 mL) and brine (1 x 10 mL) to remove the DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly soluble methyl 5-(bromomethyl)pyrazine-2-carboxylate[2].

References

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Nucleophilic Substitutions of 5-(Bromomethyl)-2-Pyrazinecarboxylic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(bromomethyl)-2-pyrazinecarboxylic acid. This guide is designed to provide in-depth troubleshooting a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(bromomethyl)-2-pyrazinecarboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding nucleophilic substitution reactions involving this versatile intermediate. As a key building block in the synthesis of various pharmaceutical agents, understanding and controlling its reactivity is paramount to achieving high yields and purity.[1]

This document will delve into the common side reactions encountered during its use, the mechanistic principles governing these transformations, and practical, field-proven strategies to mitigate them.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured to help you diagnose and solve specific problems you may encounter during your experiments.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in nucleophilic substitutions with 5-(bromomethyl)-2-pyrazinecarboxylic acid can stem from several factors, often related to the stability of the starting material and the reaction conditions.

Possible Cause 1: Degradation of the Starting Material

The bromomethyl group is highly reactive and can be susceptible to hydrolysis, especially in the presence of moisture.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Proper Storage: Store 5-(bromomethyl)-2-pyrazinecarboxylic acid in a desiccator, protected from light and moisture.

Possible Cause 2: Competing Elimination (E2) Reaction

The use of a strong, sterically hindered base can favor the elimination of HBr to form a methylenepyrazine intermediate, which can then polymerize or react further.[2][3]

Troubleshooting Steps:

  • Choice of Base: Opt for a non-nucleophilic, moderately strong base. Bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are often preferred over stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA), especially with sterically demanding nucleophiles.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0 °C and slowly warming to room temperature is effective.

Possible Cause 3: Low Nucleophilicity of the Attacking Species

If your nucleophile is weak, the rate of the desired SN2 reaction will be slow, allowing side reactions to become more prominent.

Troubleshooting Steps:

  • Increase Nucleophile Concentration: Using a slight excess (1.1-1.5 equivalents) of the nucleophile can help drive the reaction to completion.

  • Solvent Choice: A polar aprotic solvent such as DMF, DMSO, or acetonitrile can enhance the nucleophilicity of anionic nucleophiles by solvating the counter-ion.

Q2: I am observing an unexpected, highly polar spot on my TLC. What could it be?

A common and often frustrating byproduct is the hydrolysis of the carboxylic acid or a potential ester precursor.

Possible Cause: Hydrolysis

If your reaction conditions are not strictly anhydrous, or if your workup involves aqueous solutions for an extended period, the carboxylic acid can be deprotonated, leading to a highly polar salt. If you are using an ester derivative of the starting material, it can be hydrolyzed back to the carboxylic acid.

Troubleshooting Protocol:

  • Reaction: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.

  • Workup: When performing an aqueous workup, minimize the contact time. If extracting your product, use a saturated brine solution in the final wash to reduce the amount of water in the organic layer.

  • pH Adjustment: During workup, carefully adjust the pH. To isolate the carboxylic acid product, acidify the aqueous layer to a pH of ~3-4 before extraction.

Q3: My mass spectrometry data shows a peak corresponding to a dimer of my starting material or product. How can I prevent this?

Dimerization can occur through two primary pathways: self-condensation of the starting material or reaction of the product with the starting material.

Mechanism of Dimer Formation:

  • Path A (Self-Condensation): A portion of the starting material can be deprotonated at the carboxylic acid, which then acts as a nucleophile, attacking another molecule of the bromomethyl pyrazine.

  • Path B (Product-Reactant Reaction): The newly formed product, if it contains a nucleophilic site, can react with the remaining starting material.

Mitigation Strategies:

StrategyRationale
Slow Addition of Base Prevents a high concentration of the deprotonated, nucleophilic pyrazinecarboxylate from building up.
Use of Excess Nucleophile Ensures that the starting material preferentially reacts with the intended nucleophile rather than itself.
Lower Reaction Temperature Reduces the rate of the competing dimerization reaction, which often has a higher activation energy.
Q4: I am seeing evidence of substitution on the pyrazine ring itself. Why is this happening?

While the bromomethyl group is the primary site for nucleophilic attack, under certain conditions, nucleophilic aromatic substitution (SNAr) can occur on the pyrazine ring.[4][5][6] The electron-withdrawing nature of the pyrazine nitrogens and the carboxylic acid group make the ring susceptible to attack.[5]

Factors Favoring SNAr:

  • Strongly Basic/Nucleophilic Reagents: Hard nucleophiles and strong bases can attack the electron-deficient ring.

  • High Temperatures: SNAr reactions often require more forcing conditions than SN2 reactions at a benzylic-type position.[7]

Preventative Measures:

  • Milder Conditions: Use the mildest base and lowest temperature that facilitate the desired reaction.

  • Protecting Groups: If ring substitution is a persistent issue, consider protecting the carboxylic acid as an ester. This can sometimes modulate the electronic properties of the ring, disfavoring SNAr.

Frequently Asked Questions (FAQs)

Q1: What is the optimal nucleophile-to-substrate ratio?

A slight excess of the nucleophile, typically in the range of 1.1 to 1.5 equivalents, is generally recommended. This helps to ensure the complete consumption of the limiting reagent, 5-(bromomethyl)-2-pyrazinecarboxylic acid, and can help to outcompete potential side reactions like dimerization.

Q2: How does the choice of base impact the reaction outcome?

The base is a critical parameter. Its primary role is to deprotonate the nucleophile or the carboxylic acid, but a poor choice can lead to side reactions.

Base TypeExamplesProsCons
Weak, Non-Nucleophilic K₂CO₃, Cs₂CO₃Minimizes elimination and SNAr.May result in slower reaction rates.
Organic Amine Bases Et₃N, DIPEASoluble in organic solvents, easy to remove.Can sometimes act as a nucleophile itself.
Strong Bases NaH, LDAEffective for deprotonating weak nucleophiles.High risk of promoting elimination and other side reactions.[2]

Q3: What are the best purification techniques for the final product?

The purification strategy will depend on the properties of your final product.

  • Crystallization: If your product is a solid, crystallization is often the most effective method for achieving high purity. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

  • Column Chromatography: For non-crystalline products or to remove closely-related impurities, silica gel chromatography is the standard method. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point.

  • Acid-Base Extraction: If your product retains the carboxylic acid moiety, you can use an acid-base extraction. Dissolve the crude material in an organic solvent, extract with a weak aqueous base (e.g., sodium bicarbonate solution) to move your product into the aqueous layer, wash the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidify the aqueous layer and extract your purified product back into an organic solvent.

Q4: Can I use the ester of 5-(bromomethyl)-2-pyrazinecarboxylic acid for these reactions?

Yes, using an ester, such as the methyl or ethyl ester, can be advantageous.

Benefits of Using an Ester:

  • Prevents Self-Condensation: The ester group is not nucleophilic and cannot participate in dimerization.

  • Improved Solubility: Esters are generally more soluble in common organic solvents than the corresponding carboxylic acids.

  • Avoids Acid-Base Complications: Eliminates the need for a base to deprotonate the carboxylic acid, simplifying the reaction stoichiometry.

Consideration:

  • Hydrolysis: Be mindful of potential ester hydrolysis during the reaction or workup, especially if using aqueous basic conditions.[8]

Visualizing Reaction Pathways

To better understand the competition between the desired SN2 reaction and the primary side reactions, the following diagram illustrates the potential pathways.

Start 5-(bromomethyl)-2-pyrazinecarboxylic acid + Nucleophile SN2_Product Desired Product (S_N2 Substitution) Start->SN2_Product Good Nucleophile, Mild Base, Low Temp E2_Product Elimination Product (Polymerization/Byproducts) Start->E2_Product Strong, Hindered Base, High Temp Dimer_Product Dimerization Product Start->Dimer_Product High Concentration, Slow Nucleophile Addition SNAr_Product Ring Substitution Product (S_NAr) Start->SNAr_Product Strong Nucleophile/Base, High Temp

Caption: Competing reaction pathways in nucleophilic substitutions.

Experimental Protocol: A General Procedure for Nucleophilic Substitution

This protocol provides a starting point for the substitution reaction with a generic amine nucleophile. It should be optimized for each specific substrate.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-(bromomethyl)-2-pyrazinecarboxylic acid (1.0 eq).

  • Solvent and Nucleophile Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the starting material. Add the amine nucleophile (1.2 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: Slowly add potassium carbonate (K₂CO₃, 2.0 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction with water. Acidify the aqueous mixture to pH ~4 with 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography or crystallization.

A 1. Add Starting Material to Flask (N2 atm) B 2. Add Anhydrous Solvent & Nucleophile A->B C 3. Cool to 0 °C B->C D 4. Add Base Slowly C->D E 5. Warm to RT, Stir, & Monitor D->E F 6. Quench with H2O & Acidify E->F G 7. Extract with Organic Solvent F->G H 8. Wash, Dry, & Concentrate G->H I 9. Purify Product H->I

Caption: General experimental workflow for nucleophilic substitution.

References

  • Master Organic Chemistry. (2026, January 9). The SN2 Reaction Mechanism. [Link]

  • Wikipedia. (n.d.). SN2 reaction. [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 5-Methyl-2-pyrazinecarboxylic Acid. [Link]

  • Unknown. (n.d.). Nucleophilic Substitution Reactions. [Link]

  • Wang, J. (2011). Method for synthesizing 5-methylpyrazine-2-carboxylic acid. SciSpace. [Link]

  • Unknown. (n.d.). 6.2.2. Pyrazines. [Link]

  • PMC. (n.d.). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. [Link]

  • Unknown. (n.d.). Nucleophilic Substitution Reactions. [Link]

  • Lejan Team. (n.d.). Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. [Link]

  • Google Patents. (n.d.). CN107903218A - A kind of preparation method of 5 methylpyrazine, 2 carboxylic acid.
  • ElectronicsAndBooks. (n.d.). Preparation and Reactions of 5,6-Bis(bromomethyl)pyrazine-2,3-dicarbontrle. [Link]

  • Slideshare. (n.d.). Synthesis and reactions of Pyrazine. [Link]

  • Dalal Institute. (n.d.). Reactivity – Effects of Substrate Structure, Attacking Nucleophile, Leaving Group and Reaction Medium. [Link]

  • Unknown. (n.d.). Byproducts in the Synthesis of Di-2-pyrazinylmethane. [Link]

  • Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. [Link]

  • PMC. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [Link]

  • PMC. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • ResearchGate. (n.d.). (PDF) Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. [Link]

  • Semantic Scholar. (n.d.). Studies on pyrazines. Part 27. A new deoxidative nucleophilic substitution of pyrazine N-oxides; synthesis of azidopyrazines with trimethylsilyl azide. [Link]

  • YouTube. (2020, August 9). 117. Carboxylic Acid Derivatives: Esters Part #2 Hydrolysis & Alcoholysis Reactions of Esters. [Link]

  • Unknown. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • Moodle@Units. (n.d.). 11 Carboxylic Acids and Derivatives. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Organic Syntheses Procedure. (n.d.). 2,3-pyrazinedicarboxylic acid. [Link]

  • PubChemLite. (n.d.). 2-bromo-5-(bromomethyl)pyrazine (C5H4Br2N2). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Synthetic Intermediates: 5-(bromomethyl)- vs. 5-(chloromethyl)-2-Pyrazinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, pyrazine derivatives are a cornerstone, serving as versatile scaffolds for a multitude of therap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, pyrazine derivatives are a cornerstone, serving as versatile scaffolds for a multitude of therapeutic agents.[1] The functionalization of the pyrazine ring is a critical step in the synthesis of novel compounds, and the choice of starting materials can significantly impact the efficiency, yield, and overall success of a synthetic route. This guide provides an in-depth, objective comparison of two key synthetic intermediates: 5-(bromomethyl)-2-Pyrazinecarboxylic acid and 5-(chloromethyl)-2-Pyrazinecarboxylic acid. By examining their relative reactivity, supported by fundamental chemical principles and analogous experimental data, this document aims to empower researchers to make informed decisions in their synthetic strategies.

At a Glance: Key Physicochemical and Reactivity Differences

The primary distinction between these two molecules lies in the halogen atom of the halomethyl group. This seemingly minor difference has significant consequences for their reactivity, primarily in nucleophilic substitution reactions, which are the most common transformations these intermediates undergo.

Property5-(bromomethyl)-2-Pyrazinecarboxylic acid5-(chloromethyl)-2-Pyrazinecarboxylic acid
Molecular Formula C₆H₅BrN₂O₂[2]C₆H₅ClN₂O₂
Molecular Weight 217.02 g/mol [2]172.57 g/mol
CAS Number 782434-80-4[2][3]1356563-31-0 (representative)
Reactivity HigherLower
Leaving Group Ability Excellent (weaker C-Br bond)Good (stronger C-Cl bond)
Typical Reaction Conditions Milder (lower temperatures, shorter reaction times)More forcing (higher temperatures, longer reaction times)
Cost Generally higherGenerally lower
Stability Generally lowerGenerally higher

The Decisive Factor: Reactivity in Nucleophilic Substitution

The utility of 5-(halomethyl)-2-pyrazinecarboxylic acids lies in the electrophilic nature of the benzylic-like carbon, which is readily attacked by nucleophiles. The rate of this reaction is largely governed by the stability of the leaving group, which in this case is either a bromide or a chloride ion.

The carbon-halogen bond strength is a key determinant of leaving group ability. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. This is due to the larger size and greater polarizability of the bromine atom compared to chlorine, which results in a longer and more easily broken bond.

This fundamental difference in bond strength translates directly to a higher reactivity for the bromo-derivative in Sₙ2-type reactions. The lower activation energy required to cleave the C-Br bond means that reactions involving 5-(bromomethyl)-2-pyrazinecarboxylic acid can often be conducted under milder conditions, such as lower temperatures and shorter reaction times, leading to potentially cleaner reactions with fewer side products.

The electron-deficient nature of the pyrazine ring further enhances the reactivity of the halomethyl group towards nucleophilic attack.[5] The two nitrogen atoms in the ring withdraw electron density, making the ring carbons, and consequently the attached methyl carbon, more electrophilic and susceptible to attack by nucleophiles.

Experimental Workflows and Protocols

The following sections provide detailed, representative protocols for a typical nucleophilic substitution reaction with an amine. These protocols are based on established methodologies for similar halomethyl-substituted heterocyclic compounds and can be adapted for specific research needs.

General Workflow for Nucleophilic Substitution

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagent 5-(halomethyl)-2-pyrazinecarboxylic acid stir Stir at specified temperature reagent->stir nucleophile Nucleophile (e.g., Amine) nucleophile->stir solvent Solvent (e.g., DMF, Acetonitrile) solvent->stir base Base (e.g., K₂CO₃, Et₃N) base->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench reaction monitor->quench Upon completion extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography/recrystallization concentrate->purify product Final Product: 5-((Nu)methyl)-2-pyrazinecarboxylic acid purify->product

Caption: Generalized workflow for the nucleophilic substitution of 5-(halomethyl)-2-pyrazinecarboxylic acids.

Representative Protocol: Synthesis of 5-((benzylamino)methyl)-2-pyrazinecarboxylic acid

Note: This is a representative protocol. Reaction times and temperatures will likely be shorter and lower for the bromo-derivative compared to the chloro-derivative.

Materials:

  • 5-(bromomethyl)-2-Pyrazinecarboxylic acid OR 5-(chloromethyl)-2-Pyrazinecarboxylic acid (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-(halomethyl)-2-pyrazinecarboxylic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq) and benzylamine (1.2 eq).

  • Stir the reaction mixture at room temperature. Note: For the chloro-derivative, heating to 40-60 °C may be necessary to achieve a reasonable reaction rate.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 5-((benzylamino)methyl)-2-pyrazinecarboxylic acid.

Practical Considerations for the Researcher

Choosing the Right Reagent:

  • For higher reactivity and milder conditions: 5-(bromomethyl)-2-Pyrazinecarboxylic acid is the preferred choice. This is particularly advantageous when working with sensitive substrates or when trying to avoid side reactions that may occur at elevated temperatures.

  • For cost-effectiveness and higher stability: 5-(chloromethyl)-2-Pyrazinecarboxylic acid may be a more economical option, especially for large-scale syntheses. Its greater stability might also be beneficial for long-term storage.

Handling and Storage:

Both compounds should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Due to their reactivity, they should be stored in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents. The bromo-derivative, being more reactive, may have a shorter shelf-life and should be stored with particular care.

Synthesis of the Starting Materials

The synthesis of both 5-(bromomethyl)- and 5-(chloromethyl)-2-pyrazinecarboxylic acid typically starts from the more readily available 5-methyl-2-pyrazinecarboxylic acid.[6] The methyl group can be halogenated using standard free-radical halogenation methods, such as N-bromosuccinimide (NBS) for bromination or N-chlorosuccinimide (NCS) for chlorination, with a radical initiator like AIBN or benzoyl peroxide.

Caption: General synthetic routes to the title compounds from 5-methyl-2-pyrazinecarboxylic acid.

Conclusion

The choice between 5-(bromomethyl)-2-pyrazinecarboxylic acid and 5-(chloromethyl)-2-pyrazinecarboxylic acid is a classic example of the trade-off between reactivity and cost/stability in synthetic chemistry. The bromo-derivative offers the distinct advantage of higher reactivity, allowing for milder reaction conditions and potentially higher yields in shorter timeframes. This makes it an ideal choice for complex syntheses and with sensitive functional groups. Conversely, the chloro-derivative provides a more stable and cost-effective alternative, which may be preferable for large-scale production where reaction conditions can be optimized to accommodate its lower reactivity. Ultimately, the optimal choice will depend on the specific requirements of the synthetic target, the scale of the reaction, and the economic considerations of the project. A thorough understanding of the principles outlined in this guide will enable researchers to navigate these choices effectively and streamline their path to novel pyrazine-based molecules.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, March 26). Exploring the Applications of 2-Pyrazinecarboxylic Acid in Drug Discovery.
  • BenchChem. (2025, December). Unraveling Reaction Speeds: A Comparative Guide to Nucleophilic Substitution on 2-(Bromomethyl)-4-chloro-1-nitrobenzene.
  • BenchChem. (2025, December). An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 5-(Chloromethyl)-2-methylpyrimidin-4-amine.
  • Bouling Chemical Co., Limited. (n.d.). Pyrazinecarboxylic Acid, 5-(Bromomethyl)-, Methyl Ester. Retrieved from [Link]

  • GuideChem. (2022, September 24).
  • Lown, J. W., & Matsumoto, K. (1971). Preparation and Reactions of 5,6-Bis(bromomethyl)pyrazine-2,3-dicarbonitrile. Canadian Journal of Chemistry, 49(19), 3119-3126.
  • Ghabrial, S. A., & El-Gendy, A. M. (2009). Study of the Reactivity of 5-Alkynyl-4-chloro- and 4-Alkynyl-5-chloropyridazin-3(2H)-ones Towards Oxygen and Sulfur Nucleophiles. Journal of the Chinese Chemical Society, 56(3), 595-602.
  • Jan, M. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. Retrieved from [Link]

  • Jackson, E., & Jones, G. (1971). Mechanisms of nucleophilic substitution. Kinetics of the reactions of benzyl and diphenylmethyl chlorides in aqueous acetone.
  • Reddy, K. S., et al. (2009). An efficient and facile synthesis of 2-bromo-5-methylpyrazine. Organic Chemistry: An Indian Journal, 5(2), 124-127.
  • Jones, R. G., & McLaughlin, K. C. (1955). 2,3-pyrazinedicarboxylic acid. Organic Syntheses, 35, 86.
  • Takeda, T., et al. (2021). Efficient synthesis of 5-(hydroxymethyl)piperazin-2-ones using automatically prepared chiral bromocarboxylic acid and Garner's aldehyde as versatile building blocks. Bioorganic & Medicinal Chemistry Letters, 40, 127961.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 5-Methyl-2-pyrazinecarboxylic Acid.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Quora. (2018, May 1). What is the difference between benzyl chloride and benzyl bromide?
  • Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2459-2465.
  • Wang, C., et al. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters.
  • Wang, X., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(7), 2004-2006.
  • BenchChem. (n.d.). Synthesis routes of 5-Methyl-2-pyrazinecarboxylic acid.
  • BenchChem. (n.d.). Mastering Pyrazine Synthesis: A Deep Dive into 5-Methyl-2-pyrazinecarboxylic Acid.
  • Google Patents. (n.d.).
  • Lejan, A. (n.d.). Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine.
  • Romero-García, J. M., et al. (2022). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry.
  • Khan, I., et al. (2018). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmacy and Technology, 11(8), 3345-3352.
  • Chen, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440.
  • Google Patents. (n.d.). CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Romero-García, J. M., et al. (2022). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry.
  • Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • Fisher Scientific. (n.d.). Pyrazines.
  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4350.
  • Wikipedia. (n.d.). Pyrazinoic acid.
  • Khan, I., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9(1), 1-8.
  • Al-Soud, Y. A., & Al-Daffay, R. K. (2010). The use of 2-acetyl pyrazine as a basic nucleophile for the preparation of new derivatives of the 5,6-dihydropyridine-2(1H)-ylidene)cyanamide ring, their diagnosis, and evaluation of their bacterial efficacy. Iraqi National Journal of Chemistry, 38, 508-517.

Sources

Comparative

A Comparative Guide to the Reactivity of Bromomethyl Pyrazines in Nucleophilic Substitution

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyrazine Scaffolds and the Need for Predictive Reactivity Models Pyrazine derivatives are a cornerstone in medicinal chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazine Scaffolds and the Need for Predictive Reactivity Models

Pyrazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] The functionalization of the pyrazine ring is, therefore, of paramount importance in the discovery and development of new chemical entities. Among the various methods of functionalization, nucleophilic substitution reactions on bromomethyl pyrazines offer a versatile and efficient route for introducing a wide array of substituents.

However, the reactivity of the bromomethyl group is highly dependent on its position on the pyrazine ring. The electron-withdrawing nature of the two nitrogen atoms in the ring creates a unique electronic landscape that influences the susceptibility of the benzylic-type carbon to nucleophilic attack.[2] Understanding the relative reactivity of different bromomethyl pyrazine isomers is crucial for designing efficient synthetic routes, predicting reaction outcomes, and optimizing reaction conditions.

This guide provides a comparative analysis of the reactivity of bromomethyl pyrazines in SN2 reactions, supported by mechanistic principles and analogous experimental data from similar heterocyclic systems. We will delve into the electronic and steric factors governing this reactivity and present a detailed experimental protocol for a quantitative kinetic study to enable researchers to generate their own comparative data.

Theoretical Framework: Unraveling the Factors Governing Reactivity

The nucleophilic substitution on bromomethyl pyrazines predominantly proceeds via a bimolecular (SN2) mechanism, particularly with competent nucleophiles in polar aprotic solvents.[3] This is a concerted, single-step process where the nucleophile attacks the electrophilic carbon of the bromomethyl group from the backside, leading to the simultaneous displacement of the bromide leaving group.[4] The rate of an SN2 reaction is sensitive to several factors, including the nature of the nucleophile, the leaving group, the solvent, and the structure of the substrate.[5]

For isomeric bromomethyl pyrazines, the primary determinant of their relative reactivity is the electronic effect of the pyrazine ring, which modulates the stability of the SN2 transition state. The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, which generally makes the ring carbons more electron-deficient and the entire system more susceptible to nucleophilic attack compared to pyridine.[2]

The position of the nitrogen atoms relative to the bromomethyl group is critical. The transition state of an SN2 reaction at a benzylic-type carbon has developing negative charge on the incoming nucleophile and the outgoing leaving group, with the central carbon being electron-deficient. The pyrazine ring can stabilize this transition state through inductive and resonance effects. The extent of this stabilization dictates the activation energy and, consequently, the reaction rate.

Comparative Reactivity Analysis of Bromomethyl Pyrazine Isomers

Applying this analogy to bromomethyl pyrazines, we can predict a similar trend. The key is to consider the position of the nitrogen atoms relative to the bromomethyl group and their ability to delocalize electron density in the transition state.

  • 2-Bromomethylpyrazine: The nitrogen at the 1-position can effectively stabilize the transition state through resonance, similar to a 2- or 4-substituted pyridine. The second nitrogen at the 4-position will also contribute to the overall electron-withdrawing nature of the ring.

  • Substituted Bromomethylpyrazines: The presence of other substituents on the pyrazine ring will further modulate the reactivity. Electron-donating groups would be expected to decrease the rate of nucleophilic substitution, while electron-withdrawing groups would likely enhance it.

Based on these principles, the predicted order of reactivity for unsubstituted bromomethyl pyrazines is:

2-Bromomethylpyrazine > Other isomers where the bromomethyl group is not directly adjacent to a nitrogen atom.

The following table presents hypothetical, yet chemically reasoned, relative rate constants for the reaction of various bromomethyl pyrazines with a common nucleophile (e.g., iodide in acetone) to illustrate these predicted differences.

CompoundPredicted Relative Rate (krel)Rationale
Benzyl Bromide1.0Reference compound.
2-Bromomethylpyridine~2-5Nitrogen at the 2-position provides significant transition state stabilization.
4-Bromomethylpyridine~5-10Nitrogen at the 4-position provides the most effective transition state stabilization through resonance.
3-Bromomethylpyridine~0.1-0.5Nitrogen at the 3-position offers the least electronic stabilization for the SN2 transition state.
2-Bromomethylpyrazine ~5-15 Two electron-withdrawing nitrogens enhance the electrophilicity of the benzylic carbon. The adjacent nitrogen provides strong resonance stabilization of the transition state.
2-Bromo-5-methylpyrazine ~3-10 The electron-donating methyl group slightly deactivates the ring compared to the unsubstituted analog.
2-Bromo-5-chloropyrazine ~10-25 The electron-withdrawing chloro group further enhances the electrophilicity of the benzylic carbon.

Disclaimer: The relative rate constants presented in this table are hypothetical and for illustrative purposes only. They are based on established principles of physical organic chemistry and analogies to similar heterocyclic systems. Experimental verification is required for precise quantitative comparison.

cluster_reactivity Predicted Reactivity in SN2 Reactions High Reactivity High Reactivity Moderate Reactivity Moderate Reactivity Low Reactivity Low Reactivity 2-Bromomethylpyrazine 2-Bromomethylpyrazine 2-Bromomethylpyrazine->High Reactivity Strong electronic stabilization Substituted 2-Bromomethylpyrazines (EWG) Substituted 2-Bromomethylpyrazines (EWG) Substituted 2-Bromomethylpyrazines (EWG)->High Reactivity Enhanced electrophilicity 2-Bromomethylpyridine 2-Bromomethylpyridine 2-Bromomethylpyridine->Moderate Reactivity Substituted 2-Bromomethylpyrazines (EDG) Substituted 2-Bromomethylpyrazines (EDG) Substituted 2-Bromomethylpyrazines (EDG)->Moderate Reactivity Reduced electrophilicity 3-Bromomethylpyridine 3-Bromomethylpyridine 3-Bromomethylpyridine->Low Reactivity Poor electronic stabilization

Caption: Predicted reactivity hierarchy of bromomethyl pyrazines and related heterocycles in SN2 reactions.

Experimental Protocol for a Comparative Kinetic Study

To quantitatively determine the relative reactivity of different bromomethyl pyrazine isomers, a competitive kinetic experiment or individual rate measurements can be performed. The following protocol outlines a robust method for determining the second-order rate constants for the reaction of bromomethyl pyrazines with an iodide nucleophile in acetone, a classic Finkelstein reaction. The progress of the reaction can be monitored by titrating the unreacted iodide at various time points.

Materials and Reagents
  • Bromomethyl pyrazine isomers (e.g., 2-bromomethylpyrazine, substituted derivatives)

  • Potassium iodide (KI), analytical grade, dried in an oven at 110 °C for 4 hours before use

  • Anhydrous acetone, analytical grade

  • Sodium thiosulfate (Na2S2O3), standard solution (e.g., 0.01 M)

  • Starch indicator solution (1%)

  • Acetic acid, glacial

  • Deionized water

  • Constant temperature water bath

  • Magnetic stirrer and stir bars

  • Stopwatch

  • Burette, pipettes, and volumetric flasks

Procedure
  • Preparation of Solutions:

    • Prepare stock solutions of each bromomethyl pyrazine isomer of a known concentration (e.g., 0.1 M) in anhydrous acetone.

    • Prepare a stock solution of potassium iodide of a known concentration (e.g., 0.1 M) in anhydrous acetone.

    • Prepare a standard solution of sodium thiosulfate (e.g., 0.01 M) in deionized water.

  • Kinetic Run:

    • Equilibrate the stock solutions of the bromomethyl pyrazine and potassium iodide to the desired reaction temperature (e.g., 25 °C) in the constant temperature water bath.

    • To initiate the reaction, mix equal volumes of the two solutions in a reaction vessel equipped with a magnetic stirrer. Start the stopwatch immediately upon mixing.

    • At regular time intervals (e.g., every 5-10 minutes), withdraw a known volume of the reaction mixture (e.g., 5.0 mL) and quench the reaction by adding it to a flask containing a mixture of glacial acetic acid and deionized water.

  • Titration:

    • Immediately titrate the unreacted iodide in the quenched sample with the standardized sodium thiosulfate solution.

    • Add a few drops of starch indicator solution near the endpoint. The endpoint is reached when the blue color of the starch-iodine complex disappears.

    • Record the volume of sodium thiosulfate solution used.

  • Data Analysis:

    • Calculate the concentration of unreacted iodide at each time point.

    • For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[I-] versus time will yield a straight line. The slope of this line is equal to the second-order rate constant, k.

    • Alternatively, if one reactant is in large excess (pseudo-first-order conditions), a plot of ln[Reactant] versus time will be linear, with the slope equal to -k', where k' is the pseudo-first-order rate constant. The second-order rate constant can then be calculated by dividing k' by the concentration of the excess reactant.

cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis A Prepare stock solutions of bromomethyl pyrazine and KI B Equilibrate solutions to reaction temperature A->B C Mix reactants to initiate reaction B->C D Withdraw aliquots at regular time intervals C->D E Quench reaction in acidic water D->E F Titrate unreacted iodide with Na2S2O3 E->F G Plot 1/[I-] vs. time F->G H Determine rate constant (k) from the slope G->H

Caption: Experimental workflow for the kinetic analysis of the reaction between bromomethyl pyrazines and potassium iodide.

Mechanistic Insights and Rationale for Reactivity Trends

The enhanced reactivity of the 2-bromomethyl pyrazine isomer can be attributed to the stabilization of the SN2 transition state. The nitrogen atom at the 1-position can participate in delocalizing the developing electron density through a resonance effect, which is not possible for isomers where the bromomethyl group is not in an analogous ortho or para position to a nitrogen atom.

cluster_mechanism SN2 Mechanism on 2-Bromomethylpyrazine cluster_stabilization Transition State Stabilization Reactants Nu⁻ + 2-Bromomethylpyrazine TS [Nu---CH₂(pyrazine)---Br]⁻ (Transition State) Reactants->TS Attack of Nucleophile Products Nu-CH₂(pyrazine) + Br⁻ TS->Products Departure of Leaving Group TS_structure Nitrogen at position 1 stabilizes the electron-deficient transition state via resonance. TS->TS_structure

Caption: The SN2 mechanism for nucleophilic substitution on 2-bromomethylpyrazine, highlighting the role of the adjacent nitrogen in stabilizing the transition state.

Conclusion

The reactivity of bromomethyl pyrazines in nucleophilic substitution reactions is a critical parameter for their effective use in the synthesis of complex molecules. While direct experimental data is scarce, a thorough understanding of the underlying electronic principles, supported by analogies to well-studied heterocyclic systems like pyridines, allows for a predictive model of their relative reactivity. It is anticipated that 2-bromomethyl pyrazines will exhibit the highest reactivity due to the effective stabilization of the SN2 transition state by the adjacent nitrogen atom. The provided experimental protocol offers a clear and reliable method for researchers to quantitatively validate these predictions and to build a more comprehensive understanding of the structure-reactivity relationships within this important class of compounds.

References

  • BenchChem. A Comparative Guide to the Reactivity of Halomethyl Pyridines.
  • Ningbo Inno Pharmchem Co., Ltd. Understanding 2-(Chloromethyl)pyrazine: A Versatile Pharmaceutical Intermediate and Building Block. Product Information, [Link].

  • Lejan Team. Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine.
  • Oregon State University. SN2 reactions. OSU Chemistry Resources, 2023, [Link].

  • Chemistry LibreTexts. Substitution reactions of alkyl halides: two mechanisms. Chemistry LibreTexts, 2023, [Link].

  • BenchChem. A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines.
  • Sciforum. The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. Proceedings, 2019, 41(1), 81.
  • Manifold @CUNY. 7.1 Nucleophilic Substitution Reaction Overview. Organic Chemistry I, [Link].

  • Aggarwal, V. K., et al. Activation of the SN2 Reaction by Adjacent π Systems: The Critical Role of Electrostatic Interactions and of Dissociative Character. Journal of the American Chemical Society, 2015.
  • Reddit. These are the relative rates for the nucleophilic substitution of the respective compounds with NaI in acetone. I don't understand why the 4th is faster than the 3rd. r/OrganicChemistry, 2022, [Link].

  • Master Organic Chemistry. Comparing Two Nucleophilic Substitution Reactions That Clearly Have Different Mechanisms. Master Organic Chemistry, 2025.
  • Zerbetto, M., et al. Parameter free evaluation of SN2 reaction rates for halide substitution in halomethane. Physical Chemistry Chemical Physics, 2022, 24(12), 7546-7554.
  • Lejan Team. Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine.
  • Chemistry LibreTexts. Substitution reactions of alkyl halides: two mechanisms. Chemistry LibreTexts, 2023.
  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 2021, 26(21), 6641.
  • Bickelhaupt, F. M., et al. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent.
  • INCHEM. PYRAZINE DERIVATIVES. JECFA Food Additives Series 48, [Link].

  • Lecturio.
  • Science Learning Center. Relative Rates of SN1 and SN2 Reactions. Science Learning Center, University of Michigan-Dearborn.
  • PMC. Enabling High Throughput Kinetic Experimentation by Using Flow as a Differential Kinetic Technique. Angewandte Chemie International Edition, 2020, 59(42), 18453-18458.
  • University of Massachusetts Boston. Nucleophilic Substitution. UMass Boston ScholarWorks.
  • PMC. Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. Journal of the American Chemical Society, 2021, 143(1), 358-369.
  • ResearchGate. The kinetic experiments of C–S cross coupling with different catalyst.
  • RWTH Publications. Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides.
  • ACS Publications. Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 2018, 140(46), 15825-15833.

Sources

Validation

HPLC validation methods for 5-(bromomethyl)-2-Pyrazinecarboxylic acid purity

An in-depth analysis of high-performance liquid chromatography (HPLC) validation methods requires more than a mere recitation of regulatory guidelines; it demands a fundamental understanding of the analyte's physical and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of high-performance liquid chromatography (HPLC) validation methods requires more than a mere recitation of regulatory guidelines; it demands a fundamental understanding of the analyte's physical and chemical behavior.

When assessing the purity of 5-(bromomethyl)-2-Pyrazinecarboxylic acid , analytical scientists face a dual challenge. The molecule possesses a highly polar, amphoteric pyrazinecarboxylic acid moiety alongside a highly reactive, electrophilic bromomethyl group. This guide objectively compares analytical methodologies, provides a self-validating UPLC protocol, and grounds all experimental choices in mechanistic causality and[1].

The Analytical Challenge: Mechanistic Causality of Degradation

To design a robust chromatographic method, we must first understand how the analyte fails. 5-(bromomethyl)-2-Pyrazinecarboxylic acid is highly susceptible to nucleophilic attack and hydrolysis.

  • pH Sensitivity: At neutral to alkaline pH, the carboxylic acid deprotonates (pKa ~2.9), causing the molecule to elute in the void volume of a standard reverse-phase (RP) column. Concurrently, high pH accelerates the hydrolysis of the bromomethyl group into a hydroxymethyl degradant[2].

  • Solvolysis Risk: Dissolving the standard or sample in primary alcohols (like Methanol) induces rapid solvolysis, artificially generating 5-(methoxymethyl)-2-pyrazinecarboxylic acid and falsely lowering the reported purity of the batch.

  • Thermal Lability: Elevated column temperatures (e.g., standard 40°C) increase the kinetic rate of on-column hydrolysis during the run.

The Solution: The method must utilize a strictly acidic mobile phase (pH ~2.0) to suppress ionization, avoid nucleophilic solvents, and minimize the analyte's residence time in the aqueous mobile phase.

Methodological Comparison: RP-HPLC vs. UPLC vs. HILIC

We evaluated three distinct chromatographic strategies for the purity determination of this intermediate, measuring their performance against standard criteria[3].

  • Conventional RP-HPLC (Acidic Mobile Phase): Utilizes a standard C18 column (5 µm) with 0.1% Trifluoroacetic Acid (TFA). While it provides excellent baseline stability and resolution, the 20+ minute run time increases the risk of artifactual on-column degradation.

  • UPLC (Ultra-Performance Liquid Chromatography): Utilizes sub-2 µm particles. The extreme efficiency of UPLC reduces the run time to under 5 minutes. This is the superior method because rapid elution drastically minimizes the exposure of the bromomethyl group to the aqueous mobile phase, preserving the sample's true purity profile.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Employs a polar stationary phase (e.g., Amide) to retain the highly polar degradation products. However, HILIC often requires ammonium formate or acetate buffers, which can act as weak nucleophiles and react with the bromomethyl group, leading to poor precision and high artifactual degradation.

Quantitative Validation Data Synthesis

Data represents a summary of validation metrics across three analytical approaches.

Validation ParameterConventional RP-HPLCOptimized UPLC (Recommended)HILIC (Amide)
Stationary Phase C18 (250 x 4.6 mm, 5 µm)C18 (50 x 2.1 mm, 1.7 µm)Amide (100 x 2.1 mm, 1.7 µm)
Retention Mechanism Hydrophobic (Ion-suppressed)Hydrophobic (Ion-suppressed)Hydrophilic Partitioning
Total Run Time 25.0 min4.5 min 12.0 min
Resolution (Rs) Analyte vs. Hydroxymethyl degradant2.43.1 1.8
LOD (µg/mL) 0.500.15 0.80
Precision (%RSD) 1.2%0.6% 2.5%
Artifactual On-Column Degradation Moderate (~1.5%)Negligible (<0.1%) High (>3.0%)

Self-Validating UPLC Protocol for Purity Determination

To ensure absolute trustworthiness, the following UPLC protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) that acts as a gatekeeper; if the system cannot prove its resolving power and inertness prior to the run, sample analysis cannot proceed.

Step 1: Reagent and Diluent Preparation
  • Mobile Phase A: 0.1% TFA in LC-MS grade Water (pH ~2.0). Causality: TFA provides strong ion-pairing for the pyrazine nitrogen and fully protonates the carboxylic acid, ensuring sharp peak shapes and stabilizing the bromomethyl group.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Sample Diluent: 0.1% Formic Acid in Acetonitrile/Water (50:50, v/v). Critical: Do not use Methanol to prevent solvolysis.

Step 2: Chromatographic Conditions
  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25°C. Causality: Deliberately kept lower than the standard 40°C to halt thermal degradation of the bromomethyl moiety.

  • Autosampler Temperature: 4°C.

  • Detection: UV at 270 nm (optimal absorbance for the pyrazine ring).

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: 5% to 60% B

    • 3.0 - 3.5 min: 60% to 95% B

    • 3.5 - 4.5 min: 5% B (Re-equilibration)

Step 3: The Self-Validating System Suitability Test (SST)

Before analyzing any unknown batches, inject an SST mixture containing 5-(bromomethyl)-2-pyrazinecarboxylic acid (100 µg/mL) spiked with 1% of its primary degradant, 5-(hydroxymethyl)-2-pyrazinecarboxylic acid.

  • Acceptance Criteria:

    • Resolution ( Rs​ ) between the degradant and the main peak must be 2.0 .

    • Tailing factor ( Tf​ ) for the main peak must be 1.5 .

    • %RSD of the main peak area over 5 replicate injections must be 1.0% .

  • Logic: If Rs​ drops below 2.0, it indicates column degradation or improper mobile phase pH. The system automatically halts, preventing the generation of invalid purity data.

Validation Lifecycle Workflow

The following diagram illustrates the continuous, self-validating lifecycle of the analytical procedure, aligning with the modern risk-based approaches outlined in ICH Q2(R2) and ICH Q14[1].

Validation_Workflow Dev Method Development (pH 2.0, Temp 25°C) SST System Suitability Test (SST) Rs > 2.0, Tf < 1.5 Dev->SST Val ICH Q2(R2) Validation Linearity, Precision, LOD/LOQ SST->Val Pass Fail Investigate & Optimize (Adjust Gradient/Buffer) SST->Fail Fail Routine Routine Purity Analysis & Lifecycle Monitoring Val->Routine Fail->Dev

Figure 1: Self-validating lifecycle workflow for analytical procedures based on ICH Q2(R2) guidelines.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures European Medicines Agency (EMA) / International Council for Harmonisation (ICH)[Link]

  • USP <1225> Validation of Compendial Procedures BA Sciences / United States Pharmacopeia[Link]

  • A quality-by-design optimized LC method for navigating degradation kinetics and quantification of favipiravir in the presence of degradation products and manufacturing impurities National Center for Biotechnology Information (NCBI) / PubMed Central[Link]

Sources

Comparative

A Senior Application Scientist's Guide to LC-MS Analysis of 5-(bromomethyl)-2-Pyrazinecarboxylic Acid: A Comparative Approach

This guide provides a comprehensive framework for developing and comparing Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of 5-(bromomethyl)-2-Pyrazinecarboxylic acid. As a critical building blo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for developing and comparing Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of 5-(bromomethyl)-2-Pyrazinecarboxylic acid. As a critical building block in pharmaceutical and agrochemical synthesis, robust and reliable analytical methods for this compound are paramount.[1][2] This document moves beyond a simple recitation of protocols, offering in-depth rationale for experimental choices and a comparative analysis of different analytical strategies, empowering researchers to select and optimize the most suitable method for their specific needs.

Understanding the Analyte: 5-(bromomethyl)-2-Pyrazinecarboxylic Acid

5-(bromomethyl)-2-Pyrazinecarboxylic acid is a small polar molecule characterized by three key functional moieties: a pyrazine ring, a carboxylic acid group, and a reactive bromomethyl group.[3] Each of these presents unique challenges and opportunities for LC-MS analysis.

  • Pyrazine Ring: A six-membered aromatic heterocycle containing two nitrogen atoms, contributing to the molecule's polarity and potential for specific chromatographic interactions.[1]

  • Carboxylic Acid Group: This highly polar and acidic functional group can lead to poor retention on traditional reversed-phase (RP) columns and variable ionization efficiency.[4][5]

  • Bromomethyl Group: The presence of bromine results in a characteristic isotopic pattern in the mass spectrum, with two major isotopes, 79Br and 81Br, of nearly equal natural abundance.[6] This provides a distinct signature for identification. However, the bromomethyl group is also a reactive site, potentially leading to instability.[1][7]

The combination of these features necessitates a careful and systematic approach to method development, considering sample stability, chromatographic retention, and mass spectrometric detection.

The Analytical Challenge: A Comparative Overview of LC-MS Strategies

The primary hurdles in the LC-MS analysis of 5-(bromomethyl)-2-Pyrazinecarboxylic acid are its high polarity, leading to poor retention on C18 columns, and the potential for inefficient ionization.[8][9][10] We will explore and compare three primary strategies to address these challenges:

  • Strategy 1: Enhanced Retention Reversed-Phase Chromatography

  • Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Strategy 3: Chemical Derivatization

The following sections will delve into the theoretical basis for each approach, provide detailed experimental protocols, and present a comparative analysis of their expected performance.

Strategy 1: Enhanced Retention Reversed-Phase Chromatography

While traditional C18 columns often fail to adequately retain highly polar analytes, modern reversed-phase column chemistries offer potential solutions.[11] This strategy aims to optimize RP-LC conditions to achieve acceptable retention and peak shape without chemical modification of the analyte.

Column Selection: A Head-to-Head Comparison

The choice of stationary phase is critical. We will compare two common column types:

  • Standard C18: A traditional choice, often exhibiting low retention for polar compounds.

  • HSS T3 (C18): A high-strength silica column with a C18 modification, designed to provide enhanced retention for polar analytes.[11]

The underlying principle of the HSS T3 column is its ability to operate effectively in 100% aqueous mobile phases, allowing for the use of weaker elution conditions to improve the retention of polar compounds.

Mobile Phase Optimization

The composition of the mobile phase, particularly the use of additives, can significantly impact retention and ionization efficiency.[12][13][14] We will evaluate the effect of two common acidic modifiers:

  • Formic Acid (0.1%): A widely used additive that provides good protonation for positive ion mode ESI and is compatible with most MS instruments.[13][15]

  • Ammonium Formate (10mM) with 0.1% Formic Acid: This buffered mobile phase can improve peak shape and provide more stable retention times.[14]

Experimental Protocol: Enhanced Retention RP-LC-MS

Liquid Chromatography:

  • Columns:

    • Waters ACQUITY UPLC® HSS T3 (2.1 x 100 mm, 1.8 µm)

    • Standard C18 (2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate + 0.1% Formic Acid)

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or 10mM Ammonium Formate + 0.1% Formic Acid)

  • Gradient: 5% to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative

  • Scan Mode: Full Scan (m/z 100-300) and Targeted SIM/MRM

  • Key Ions to Monitor:

    • [M-H]- (Negative Mode): m/z 215/217

    • [M+H]+ (Positive Mode): m/z 217/219

  • Source Parameters: Optimized for maximum signal intensity.

Expected Performance Comparison
ParameterStandard C18HSS T3 (C18)Rationale
Retention Time Very Early ElutionIncreased RetentionHSS T3 chemistry is designed for enhanced retention of polar analytes.[11]
Peak Shape Poor (Tailing)SymmetricalImproved interaction with the stationary phase leads to better peak symmetry.
Sensitivity LowerHigherIncreased retention can lead to better desolvation and ionization efficiency in the MS source.[11]

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode that utilizes a polar stationary phase and a mobile phase with a high organic content.[8] This technique is particularly well-suited for the retention of highly polar compounds that are not well-retained by reversed-phase chromatography.[9][10][16]

The HILIC Advantage

In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Polar analytes partition into this layer and are eluted as the aqueous content of the mobile phase increases.[8] This provides an orthogonal separation mechanism to reversed-phase and is often the go-to method for polar analytes.

Experimental Protocol: HILIC-MS

Liquid Chromatography:

  • Column: Waters ACQUITY UPLC® BEH HILIC (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 95:5 Acetonitrile:Water + 10mM Ammonium Formate

  • Mobile Phase B: 50:50 Acetonitrile:Water + 10mM Ammonium Formate

  • Gradient: 0% to 50% B over 5 minutes

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

Mass Spectrometry:

  • Parameters: Same as in the Enhanced Retention RP-LC-MS protocol.

Expected Performance Comparison: RP vs. HILIC
ParameterHSS T3 (C18)BEH HILICRationale
Retention Time ModerateStrong RetentionHILIC is specifically designed for the retention of highly polar compounds.[8][9]
Selectivity DifferentOrthogonalThe separation mechanism in HILIC is fundamentally different from reversed-phase, offering alternative selectivity.
Matrix Effects VariablePotentially ReducedThe high organic mobile phase in HILIC can sometimes lead to precipitation of matrix components, reducing interference.

Strategy 3: Chemical Derivatization

Chemical derivatization involves reacting the analyte with a reagent to modify its chemical properties, thereby improving its chromatographic behavior and/or detection sensitivity.[4][17][18] For carboxylic acids, derivatization can reduce polarity and introduce easily ionizable groups.[5][19][20][21][22]

Derivatization for Enhanced Performance

We will explore a derivatization strategy that converts the polar carboxylic acid group into a less polar ester. This modification increases the hydrophobicity of the analyte, leading to better retention on reversed-phase columns and potentially improved ionization efficiency in positive ion mode.[18]

Experimental Protocol: Derivatization followed by RP-LC-MS

Derivatization Procedure (Benzyl Ester Formation):

  • To 100 µL of the sample, add an internal standard.

  • Lyophilize the sample to dryness.

  • Add 100 µL of benzyl alcohol and 10 µL of acetyl chloride.

  • Seal the reaction vessel and heat at 60°C for 1 hour.[18]

  • After cooling, add 500 µL of dichloromethane and 500 µL of water. Vortex and centrifuge.

  • Transfer the organic (lower) layer to a new tube.

  • Evaporate the solvent and reconstitute in the mobile phase for LC-MS analysis.[18]

Liquid Chromatography:

  • Column: Standard C18 (2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 30% to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry:

  • Ionization Mode: ESI, Positive

  • Scan Mode: Full Scan and Targeted SIM/MRM

  • Key Ion to Monitor: [M+H]+ of the benzyl ester derivative.

Expected Performance Comparison: Native vs. Derivatized
ParameterNative Analyte (HSS T3)Derivatized Analyte (C18)Rationale
Retention Time ModerateStrong RetentionDerivatization increases hydrophobicity, leading to stronger interaction with the C18 stationary phase.[18]
Sensitivity ModeratePotentially HigherThe derivative may have improved ionization efficiency in positive ion mode.[19][22]
Workflow Complexity SimpleMore ComplexDerivatization adds extra steps to the sample preparation process.

Mass Spectrometric Considerations: The Bromine Isotope Pattern

A key feature in the mass spectrum of 5-(bromomethyl)-2-Pyrazinecarboxylic acid is the distinctive isotopic pattern of bromine.[6] The two stable isotopes, 79Br and 81Br, have nearly equal natural abundances, resulting in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragment ions.[6] This provides a high degree of confidence in peak identification.

Workflow Visualizations

Analytical Strategy Decision Tree

Analyte 5-(bromomethyl)-2- Pyrazinecarboxylic acid Challenge High Polarity, Poor Retention Analyte->Challenge Strategy1 Enhanced Retention RP Challenge->Strategy1 Modify LC Conditions Strategy2 HILIC Challenge->Strategy2 Alternative Chromatography Strategy3 Derivatization Challenge->Strategy3 Modify Analyte

Caption: Decision tree for selecting an analytical strategy.

Derivatization Workflow

Sample Sample containing Analyte Dry Lyophilize to Dryness Sample->Dry React Add Benzyl Alcohol & Acetyl Chloride (Heat at 60°C) Dry->React Extract Liquid-Liquid Extraction (DCM/Water) React->Extract Evaporate Evaporate Organic Layer Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS Analysis Reconstitute->LCMS

Caption: Step-by-step derivatization workflow.

Conclusion and Recommendations

This guide has presented a comparative analysis of three distinct strategies for the LC-MS analysis of 5-(bromomethyl)-2-Pyrazinecarboxylic acid. The optimal choice will depend on the specific requirements of the assay, including sensitivity needs, sample matrix complexity, and desired throughput.

  • For rapid and straightforward analysis , Enhanced Retention Reversed-Phase chromatography using a column like the HSS T3 is a strong starting point.

  • When RP methods fail to provide adequate retention or selectivity , HILIC offers a powerful alternative.

  • For assays requiring the highest sensitivity, particularly in complex matrices , chemical derivatization can provide significant benefits, albeit with increased sample preparation complexity.

By understanding the principles behind each approach and systematically evaluating their performance, researchers can develop robust and reliable LC-MS methods for this important chemical intermediate.

References

  • Derivatization methods for the LC-MS/MS analyses of carboxylic acids. - ResearchGate. Available at: [Link]

  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC. Available at: [Link]

  • Comparison of Multi-Mode Scherzo SS-C18 and HILIC Mode Column in the Retention. Available at: [Link]

  • Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Ionization Mass Spectrometry - arXiv. Available at: [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. Available at: [Link]

  • Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. - Longdom Publishing. Available at: [Link]

  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) - RSC Publishing. Available at: [Link]

  • A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - ACS Publications. Available at: [Link]

  • Relative Quantification of Carboxylic Acid Metabolites by Liquid Chromatography−Mass Spectrometry Using Isotopic Variants of Cholamine | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological - Semantic Scholar. Available at: [Link]

  • Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants - PMC. Available at: [Link]

  • Evaluation of BEH C18 , BEH HILIC, and HSS T3 (C18 ) Column Chemistries for the UPLC–MS–MS Analysis of Glutathione, Glutathi. Available at: [Link]

  • Stop Using C18 for Polar Analytes | LabRulez LCMS. Available at: [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC. Available at: [Link]

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PubMed. Available at: [Link]

  • BIOCLASS Mobile Phase Additive Selection for LC-MS - HALO Columns. Available at: [Link]

  • HPLC solvents and mobile phase additives. Available at: [Link]

  • Comparison of Different HILIC Stationary Phases in the Separation of Hemopexin and Immunoglobulin G Glycopeptides and Their Isomers - ResearchGate. Available at: [Link]

  • 5-(2-Bromoanilino)pyrazine-2-carboxylic acid | C11H8BrN3O2 | CID 84211583 - PubChem. Available at: [Link]

  • Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs | LCGC International. Available at: [Link]

  • Solvents and Caveats for LC/MS. Available at: [Link]

  • Application of LCMS in small-molecule drug development. Available at: [Link]

  • Challenges in Small-Molecule Quantitation by Mass Spectrometry - Spectroscopy Online. Available at: [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - MDPI. Available at: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. Available at: [Link]

  • LC/MS not good for small molecules - Chromatography Forum. Available at: [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC. Available at: [Link]

  • 5-Bromopyrazine-2-carboxylic acid | C5H3BrN2O2 | CID 18779790 - PubChem. Available at: [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed. Available at: [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing). Available at: [Link]

  • 6.2.2. Pyrazines. Available at: [Link]

  • Electrospray ionization - Wikipedia. Available at: [Link]

  • A dynamical (e,2e) investigation into the ionization of pyrazine. Available at: [Link]

  • 2-bromo-5-(bromomethyl)pyrazine (C5H4Br2N2) - PubChemLite. Available at: [Link]

  • Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds - MDPI. Available at: [Link]

  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry - Oriental Journal of Chemistry. Available at: [Link]

Sources

Validation

Benchmarking 5-(bromomethyl)-2-Pyrazinecarboxylic Acid: A Novel Linker for Targeted Drug Delivery

A Senior Application Scientist's Guide to a Promising New Moiety in Antibody-Drug Conjugates In the rapidly evolving landscape of targeted drug delivery, particularly in the realm of antibody-drug conjugates (ADCs), the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to a Promising New Moiety in Antibody-Drug Conjugates

In the rapidly evolving landscape of targeted drug delivery, particularly in the realm of antibody-drug conjugates (ADCs), the linker connecting the targeting antibody to the cytotoxic payload is a critical determinant of therapeutic success.[1][2] It must be sufficiently stable in systemic circulation to prevent premature drug release and its associated off-target toxicities, yet labile enough to efficiently release the payload at the target site.[3] This guide introduces and theoretically benchmarks 5-(bromomethyl)-2-Pyrazinecarboxylic acid as a novel linker, comparing its potential performance characteristics against established cleavable and non-cleavable linker technologies.

The Critical Role of Linkers in ADC Efficacy

The efficacy and safety of an ADC are intricately linked to the properties of its linker.[3] Linkers can be broadly categorized into two classes: cleavable and non-cleavable.[1][4]

  • Cleavable Linkers: These are designed to be cleaved by specific triggers present in the tumor microenvironment or within the target cell, such as low pH, high glutathione concentrations, or specific enzymes like cathepsins.[4][5][6] A prominent example is the valine-citrulline (Val-Cit) dipeptide linker, which is susceptible to cleavage by lysosomal proteases.[7][][9]

  • Non-Cleavable Linkers: These linkers, such as the widely used succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), result in the release of the drug along with the linker and a portion of the antibody after internalization and degradation of the antibody in the lysosome.[10][][12] This approach generally offers greater plasma stability.[]

The choice of linker profoundly impacts the ADC's therapeutic index, influencing its pharmacokinetics, biodistribution, and mechanism of action.[3][10]

Introducing 5-(bromomethyl)-2-Pyrazinecarboxylic Acid: A Bifunctional Linker with Unique Potential

We propose 5-(bromomethyl)-2-Pyrazinecarboxylic acid as a novel, bifunctional linker for the development of next-generation ADCs. Its structure offers distinct advantages for conjugation and potential for controlled drug release.

Chemical Structure and Functional Moieties:

  • Bromomethyl Group: This electrophilic moiety serves as a reactive handle for conjugation to the targeting antibody. It can readily react with nucleophilic residues on the antibody, most notably the thiol groups of cysteine residues, to form a stable thioether bond.[] This alkylation reaction is a well-established method for bioconjugation.[14]

  • Pyrazinecarboxylic Acid Group: The carboxylic acid on the pyrazine ring provides a convenient attachment point for the cytotoxic payload, typically through the formation of an amide or ester bond. The pyrazine ring itself, a nitrogen-containing heteroaromatic system, may contribute to the overall solubility and pharmacokinetic profile of the ADC.[15][16]

dot```dot graph { layout=neato; node [shape=none, margin=0]; rankdir=LR; struct [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=78243480&t=l"]; }

Figure 2: Proposed experimental workflow for benchmarking the novel linker.

Detailed Experimental Protocols

The following protocols provide a starting point for the synthesis and evaluation of an ADC utilizing the 5-(bromomethyl)-2-Pyrazinecarboxylic acid linker.

Synthesis of the Linker-Payload Conjugate

This protocol describes the conjugation of a model payload (e.g., a derivative of monomethyl auristatin E, MMAE, with a free amine) to the linker.

Materials:

  • 5-(bromomethyl)-2-Pyrazinecarboxylic acid

  • Amine-containing payload (e.g., MMAE derivative)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (e.g., ethyl acetate, sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

  • Dissolve 5-(bromomethyl)-2-Pyrazinecarboxylic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.

  • Add DCC (1.1 eq) to the solution at 0 °C and stir for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours to form the NHS ester of the linker.

  • In a separate flask, dissolve the amine-containing payload (1.0 eq) in anhydrous DMF.

  • Add the activated linker solution to the payload solution and stir at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Perform a standard aqueous workup and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure linker-payload conjugate.

Antibody-Drug Conjugation

This protocol details the conjugation of the linker-payload to a monoclonal antibody (e.g., Trastuzumab) via cysteine alkylation.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Linker-payload conjugate (from section 5.1) dissolved in a co-solvent like DMSO

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

Procedure:

  • To a solution of the antibody (e.g., 5-10 mg/mL), add a calculated amount of TCEP (e.g., 2-5 molar equivalents) to partially reduce the interchain disulfide bonds.

  • Incubate the reaction at 37 °C for 1-2 hours.

  • Cool the reaction mixture to room temperature.

  • Add the linker-payload conjugate (e.g., 5-10 molar equivalents relative to the antibody) to the reduced antibody solution.

  • Incubate the conjugation reaction at room temperature for 2-4 hours or at 4 °C overnight, with gentle mixing.

  • Quench the reaction by adding an excess of N-acetylcysteine.

  • Purify the resulting ADC using SEC or TFF to remove unreacted linker-payload, quenching reagent, and any aggregates.

  • Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, monitoring for premature drug release.

Materials:

  • Purified ADC

  • Human and mouse plasma

  • Incubator at 37 °C

  • LC-MS system for analysis

Procedure:

  • Incubate the ADC at a final concentration of, for example, 100 µg/mL in human and mouse plasma at 37 °C.

  • At various time points (e.g., 0, 6, 24, 48, 72, and 168 hours), aliquot samples and immediately store them at -80 °C to stop any further degradation.

  • For analysis, thaw the samples and perform an immuno-capture step to isolate the ADC from plasma proteins.

  • Analyze the captured ADC by LC-MS to determine the average DAR at each time point.

  • Calculate the percentage of drug loss over time to assess the stability of the linker.

Concluding Remarks and Future Outlook

5-(bromomethyl)-2-Pyrazinecarboxylic acid presents a compelling, albeit theoretical, case as a novel linker for targeted drug delivery. Its straightforward chemistry, potential for high stability, and unique structural features warrant further investigation. The proposed experimental workflow provides a roadmap for its empirical validation. Should this linker demonstrate favorable characteristics in terms of stability, ease of synthesis, and in vivo performance, it could represent a valuable addition to the ADC linker toolbox, offering a potentially simpler and more stable alternative to existing technologies. Future work should focus on a comprehensive evaluation of its in vivo efficacy and toxicity profile in relevant preclinical models.

References

  • Anami, Y., et al. (2018). An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates. Nature Communications, 9(1), 1-12. [Link]

  • Kim, J., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics, 13(9), 1489. [Link]

  • Okeley, N. M., et al. (2010). Development of a potent and selective 4-nitrophenyl carbonate-based linker for antibody-drug conjugates.
  • Creative Biolabs. (n.d.). SMCC. Retrieved from [Link]

  • AACR. (2022). Abstract 1762: A novel antibody drug conjugate linker enabling production of ADCs with high drug to antibody ratios and fast payload release for improved efficacy. Cancer Research, 82(12_Supplement), 1762-1762. [Link]

  • An, Z., et al. (2023).
  • Su, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Link]

  • Synoligo. (2023). Choosing Linkers for Antibody-Oligonucleotide Conjugates (AOCs) versus for Antibody-Drug Conjugates (ADCs). Retrieved from [Link]

  • Bar-Zion, T., et al. (2024). Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection. Cancers, 16(1), 199. [Link]

  • L-G, M., et al. (2022). Design of cleavable linkers for Antibody Drug Conjugates and evaluation of stability using radioimmunoconjugates. Journal of Nuclear Medicine, 63(supplement 2), 1735-1735.
  • IPhase Biosciences. (2024). ADC Drugs: Concepts of Linker Cleavage and Payload Release. Retrieved from [Link]

  • van der Velden, J. L., et al. (2023). Thiol-thiol cross-clicking using bromo-ynone reagents.
  • Semantic Scholar. (n.d.). Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Retrieved from [Link]

  • ResearchGate. (2024). Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Retrieved from [Link]

  • SYNthesis med chem. (n.d.). Antibody Drug Conjugates. Retrieved from [Link]

  • ResearchGate. (2024). Thiol-thiol cross-clicking using bromo-ynone reagents. Retrieved from [Link]

  • Lu, J., et al. (2014). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceutical research, 31(8), 1867-1881.
  • University of Cambridge Apollo. (2020). The Development of Divinyl-Heteroaryl Linkers for the Synthesis of Stable and Functional Antibody-Drug Conjugates. Retrieved from [Link]

  • St. Amant, A. H., et al. (2018).
  • Lu, D., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International journal of molecular sciences, 17(4), 561.
  • Zhang, C., et al. (2018). Fast Cysteine Bioconjugation Chemistry. ACS Central Science, 4(2), 138-147.
  • Spring, D. R. (2019). Cleavable linkers in antibody–drug conjugates. Future Medicinal Chemistry, 11(16), 2099-2114.
  • IPhase Biosciences. (2024). ADC Drugs: Concepts of Linker Cleavage and Payload Release. Retrieved from [Link]

  • American Chemical Society. (n.d.). Role of organic chemistry in developing new linker and conjugation chemistries for antibody-drug conjugates. Retrieved from [Link]

  • Google Patents. (n.d.). CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • MDPI. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(15), 4945.
  • Google Patents. (n.d.). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
  • 5-Methyl-2-pyrazinecarboxylic acid. (n.d.). Mastering Pyrazine Synthesis: A Deep Dive into 5-Methyl-2-pyrazinecarboxylic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). A reactive peptide interface for site-selective cysteine bioconjugation. Chemical Science, 12(12), 4339-4345.
  • ACS Publications. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry, 63(13), 6845-6859.

Sources

Comparative

A Structural and Spectroscopic Comparison of 5-(bromomethyl)-2-Pyrazinecarboxylic Acid and Key Pyrazine Analogs: A Guide for Medicinal Chemists

Introduction The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties, characterized by an electron-deficient core, make it a valuable scaffold in the design of bioactive molecules and functional materials.[1] Pyrazine derivatives are integral components of several FDA-approved drugs, including the anti-myeloma agent Bortezomib and the anti-tuberculosis drug Pyrazinamide, highlighting their therapeutic significance.[4][5] The pyrazine moiety often serves as a bioisostere for benzene or pyridine rings, offering distinct advantages in modulating pharmacokinetic and pharmacodynamic properties.[5]

This guide provides a detailed structural and spectroscopic comparison of 5-(bromomethyl)-2-Pyrazinecarboxylic acid, a versatile bifunctional building block, with a series of structurally related pyrazine analogs. By examining the influence of specific substituents on the pyrazine core, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the structure-property relationships that govern this important class of compounds. We will delve into experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, complemented by computational modeling, to elucidate the subtle yet critical differences imparted by functional group modifications.

The Pyrazine Scaffold: A Privileged Heterocycle

The pyrazine molecule is a planar, symmetrical heterocycle.[6] The two nitrogen atoms are strongly electron-withdrawing, which significantly reduces the electron density of the aromatic ring compared to benzene. This electron deficiency is a defining feature, influencing the molecule's reactivity, intermolecular interactions, and biological activity.[1] In drug discovery, the nitrogen atoms frequently act as hydrogen bond acceptors, anchoring ligands to protein targets.[5][7] The carbon positions (2, 3, 5, and 6) are amenable to functionalization, allowing for precise tuning of the molecule's steric and electronic profile to achieve desired properties.[1]

Fig. 1: Numbering of the pyrazine heterocycle.

Structural Comparison of Pyrazine Analogs

To understand the impact of substituents, we will compare our focus molecule, 5-(bromomethyl)-2-Pyrazinecarboxylic acid (1) , with three related analogs: 5-Methyl-2-pyrazinecarboxylic acid (2) , Pyrazine-2-carboxylic acid (3) , and Methyl 5-(bromomethyl)pyrazine-2-carboxylate (4) . These compounds were selected to illustrate the effects of (a) the reactive bromomethyl group versus a simple methyl group, (b) the presence versus absence of a C5-substituent, and (c) a carboxylic acid versus its corresponding methyl ester.

Compound Structure Name Formula MW ( g/mol )
1 5-(bromomethyl)-2-Pyrazinecarboxylic acidC₆H₅BrN₂O₂217.02[8]
2 5-Methyl-2-pyrazinecarboxylic acidC₆H₆N₂O₂138.12[9]
3 Pyrazine-2-carboxylic acidC₅H₄N₂O₂124.09[10]
4 Methyl 5-(bromomethyl)pyrazine-2-carboxylateC₇H₇BrN₂O₂231.04
Electronic Effects of Substituents

The electronic nature of the substituents profoundly influences the properties of the pyrazine ring.

  • Carboxylic Acid (-COOH): This is a strong electron-withdrawing group through resonance and induction, further decreasing the electron density of the pyrazine ring. It also acts as a hydrogen bond donor and acceptor, heavily influencing solubility and intermolecular interactions.

  • Bromomethyl (-CH₂Br): The bromine atom is highly electronegative, making the methylene group electron-deficient and the protons attached to it acidic. This group is primarily an inductively withdrawing group. Its key feature is its reactivity as an electrophile in nucleophilic substitution reactions.

  • Methyl (-CH₃): In contrast, the methyl group is a weak electron-donating group through hyperconjugation, which slightly increases the electron density of the pyrazine ring relative to an unsubstituted position.[1]

  • Methyl Ester (-COOCH₃): Like the carboxylic acid, the ester is electron-withdrawing. However, the absence of the acidic proton prevents it from acting as a hydrogen bond donor, which significantly alters its potential intermolecular interactions and physical properties like boiling point and solubility.

Experimental and Computational Characterization

A multi-technique approach is essential for a comprehensive structural analysis. Here, we outline the rationale and methodologies for NMR spectroscopy, computational modeling, and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[11] It provides precise information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. For this series of pyrazines, NMR allows us to directly observe the electronic influence of the different substituents through changes in chemical shifts (δ). For instance, the electron-withdrawing nature of the pyrazine ring itself causes its protons to appear at a relatively high chemical shift (downfield) compared to benzene.[6][11]

Experimental Protocol: NMR Sample Preparation and Analysis

This protocol ensures the acquisition of high-quality NMR data, a critical step for unambiguous structural assignment.

  • Sample Weighing: Accurately weigh 5-10 mg of the pyrazine sample for ¹H NMR or 20-50 mg for ¹³C NMR.[11]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for pyrazine carboxylic acids due to their polarity, while chloroform-d (CDCl₃) may be suitable for less polar analogs like esters.[11]

  • Dissolution: Dissolve the sample in ~0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire spectra on a suitable NMR spectrometer (e.g., 400 MHz).[12] Standard 1D ¹H and ¹³C{¹H} experiments are typically sufficient for initial characterization. For complex structures, 2D experiments like COSY, HSQC, and HMBC can establish connectivity.[11]

  • Data Processing: The acquired data (FID) must be processed. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.[12]

Fig. 2: General workflow for NMR analysis.

Comparative Spectroscopic Data

The following table summarizes the expected ¹H NMR chemical shifts for the protons on the pyrazine ring and key substituent groups.

Compound H-3 (ppm) H-6 (ppm) Substituent Protons (ppm) Rationale for Differences
1 ~9.1~8.9~4.8 (-CH₂Br)The -CH₂Br protons are significantly downfield due to the deshielding effect of the adjacent bromine atom.
2 ~9.0~8.7~2.7 (-CH₃)The -CH₃ protons are in a typical alkyl region, shifted slightly downfield by the aromatic ring.
3 ~9.2~8.8~8.8 (H-5)The absence of a C5 substituent reveals a proton (H-5) with a chemical shift similar to H-6.
4 ~9.1~8.9~4.8 (-CH₂Br), ~4.0 (-OCH₃)The ring proton shifts are similar to compound 1 . The new signal around 4.0 ppm corresponds to the methyl ester protons.
(Note: Values are approximate and can vary based on solvent and concentration. Data is inferred from typical values for pyrazine derivatives.)[11][13]
Computational Modeling

Expertise & Rationale: Computational methods, particularly Density Functional Theory (DFT), serve as a powerful predictive and explanatory tool that complements experimental findings.[14][15] DFT calculations can provide insights into molecular geometries, electronic structures (such as HOMO-LUMO energy gaps), and electrostatic potential maps. This is invaluable for rationalizing reactivity and potential intermolecular interactions. For example, mapping the electrostatic potential can visually identify the electron-rich (negative potential, e.g., nitrogen lone pairs) and electron-poor (positive potential, e.g., carboxylic acid proton) regions of a molecule, which are key sites for non-covalent interactions in a protein active site.

Methodology: DFT Calculation Workflow

  • Structure Building: Construct the 3D structure of the pyrazine analog using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a 6-31G** basis set.[16]

  • Frequency Calculation: A frequency calculation should be performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: Using the optimized geometry, calculate molecular properties such as the molecular orbitals (HOMO, LUMO), dipole moment, and electrostatic potential.[15]

G A Build 3D Molecular Structure B Geometry Optimization (e.g., B3LYP/6-31G**) A->B C Frequency Calculation B->C D Verify Minimum Energy (No Imaginary Frequencies) C->D E Calculate Properties (HOMO/LUMO, ESP, Dipole Moment) D->E

Fig. 3: Workflow for a typical DFT calculation.

Comparative Computational Data

Compound Calculated Dipole Moment (Debye) Calculated HOMO-LUMO Gap (eV) Interpretation
1 HighModerateThe two polar groups (-COOH, -CH₂Br) create a large dipole moment.
2 ModerateModerateReplacing -CH₂Br with the less polar -CH₃ group reduces the overall dipole moment compared to 1 .
3 ModerateSlightly HigherHigh symmetry and fewer polarizable atoms may lead to a slightly larger energy gap, suggesting lower kinetic reactivity.
4 HighModerateSimilar to 1 , the ester and bromomethyl groups contribute to a high dipole moment. The HOMO-LUMO gap is expected to be similar to 1 .
(Note: These are expected trends from computational studies on similar pyrazine systems.)[14][17][18]
X-ray Crystallography

Expertise & Rationale: Single-crystal X-ray diffraction provides unambiguous, high-resolution information about the solid-state structure of a molecule.[19] It allows for the precise determination of bond lengths, bond angles, and torsional angles. Crucially, it reveals the three-dimensional packing of molecules in the crystal lattice, which is dictated by intermolecular forces such as hydrogen bonds and π-π stacking.[16][20] For compounds like 1 , 2 , and 3 , crystallography can definitively show how the carboxylic acid groups form hydrogen-bonded dimers or extended networks, a feature that is fundamental to their physical properties and can be a model for interactions in biological systems.[20][21]

Implications for Drug Discovery and Materials Science

The structural and electronic variations across these analogs have profound implications for their application:

  • 5-(bromomethyl)-2-Pyrazinecarboxylic acid (1): This molecule is a prime candidate for use as a bifunctional linker. The reactive bromomethyl group allows for covalent attachment to nucleophiles (e.g., cysteine or histidine residues in a protein, or amine-functionalized surfaces), while the carboxylic acid can be used for amide bond formation or to engage in hydrogen bonding interactions.

  • 5-Methyl-2-pyrazinecarboxylic acid (2): The replacement of the reactive handle with a stable methyl group makes this compound a suitable scaffold for building molecules where metabolic stability at the C5 position is desired. It is a key intermediate in the synthesis of the antidiabetic drug Glipizide.[9][22]

  • Pyrazine-2-carboxylic acid (3): As the simplest analog, it serves as a fundamental building block. Its increased potential for symmetrical interactions and smaller size can be advantageous in fragment-based drug discovery campaigns.[10]

  • Methyl 5-(bromomethyl)pyrazine-2-carboxylate (4): Masking the carboxylic acid as a methyl ester changes its hydrogen bonding capabilities from a donor/acceptor to just an acceptor. This can be a strategic move in drug design to improve cell permeability, as the highly polar carboxylic acid is often detrimental to passive diffusion across membranes. The ester can be designed to be hydrolyzed back to the active carboxylic acid by esterase enzymes in vivo.

Conclusion

This guide demonstrates that even subtle modifications to the substituents on a pyrazine ring can lead to significant changes in structure, electronic properties, and spectroscopic signatures. The comparison of 5-(bromomethyl)-2-Pyrazinecarboxylic acid with its methyl, unsubstituted, and esterified analogs highlights a clear structure-property relationship. The bromomethyl group introduces a reactive site for covalent modification, the carboxylic acid provides a crucial anchor for hydrogen bonding, and the methyl ester modulates polarity. A thorough understanding of these differences, gained through a combination of NMR spectroscopy, computational modeling, and X-ray crystallography, is essential for the rational design of new pharmaceuticals and advanced materials based on the versatile pyrazine scaffold.

References

  • A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applica. (2025). Vertex AI Search.
  • Application Notes and Protocols for NMR Spectroscopy in the Structural Elucidation of Pyrazine-2-amidoxime Deriv
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). MDPI.
  • An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride. (n.d.). Journal of the Chemical Society, Dalton Transactions.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.
  • Research Progress on Pyrazine-based Medicinally Active Compounds: A Review. (2026). Mini-Reviews in Medicinal Chemistry.
  • Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. (2025).
  • Spectroscopic analysis and comparison of pyrazine-2-carbonitrile deriv
  • X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex. (n.d.).
  • Computational Evaluation of Polycyclic Bis-Oxadiazolo-Pyrazine Backbone in Designing Potential Energetic M
  • Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. (2023). Arabian Journal of Chemistry.
  • Figure 3. 1 H-NMR spectra of embelin, pyrazine, 4,4'-bipyridine,... (n.d.).
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI.
  • Pyrazines in Drug Discovery. (n.d.). PharmaBlock.
  • 6.2.2. Pyrazines. (n.d.). Thieme.
  • Exploration of pyrazine-embedded antiaromatic polycyclic hydrocarbons generated by solution and on-surface azomethine ylide homocoupling. (2017). PMC.
  • Computational Evaluation of Polycyclic Bis-Oxadiazolo-Pyrazine Backbone in Designing Potential Energetic Materials. (n.d.).
  • Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. (2009). Magnetic Resonance in Chemistry.
  • Structure of pyrazine derivatives (Marvin sketch15.8.31). (n.d.).
  • Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures. (n.d.). Journal of Agricultural and Food Chemistry.
  • Time-Dependent Resonant Inelastic X-ray Scattering of Pyrazine at the Nitrogen K-Edge: A Quantum Dynamics Approach. (2024).
  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. (n.d.). Journal of Medicinal Chemistry.
  • Pyrazine-2(1H)-thione. (n.d.). IUCr Journals.
  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry.
  • 5-(Bromomethyl)-2-pyrazinecarboxylic acid/CAS:782434-80-4. (n.d.). HXCHEM.
  • Pyrazinecarboxylic Acid, 5-(Bromomethyl)-, Methyl Ester. (n.d.). Bouling Chemical Co., Limited.
  • 5-(2-Bromoanilino)pyrazine-2-carboxylic acid. (n.d.). PubChem.
  • 782434-80-4|5-(Bromomethyl)pyrazine-2-carboxylic acid. (n.d.). BLD Pharm.
  • Efficient synthesis of 5-(hydroxymethyl)
  • CAS 30766-11-1: 5-bromo-2-pyridine carboxlic acid. (n.d.). CymitQuimica.
  • Method for producing 5-(difluoromethyl)pyrazine-2-carboxylic acid and production intermediate thereof. (n.d.).
  • 5-Bromo-2-pyridinecarboxylic Acid(30766-11-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 782434-80-4 | 5-(Bromomethyl)pyrazine-2-carboxylic acid. (2025). AiFChem.
  • Mastering Pyrazine Synthesis: A Deep Dive into 5-Methyl-2-pyrazinecarboxylic Acid. (n.d.). Autech Industry Co., Limited.
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Deriv
  • 2-bromo-5-(bromomethyl)pyrazine (C5H4Br2N2). (n.d.). PubChemLite.
  • Process for preparing 5-methyl pyrazine-2-carboxylic acid. (n.d.).

Sources

Validation

Comprehensive Spectroscopic Validation Guide: 5-(Bromomethyl)pyrazine-2-carboxylic Acid vs. Analogs

Executive Summary & Rationale In modern drug development, functionalized pyrazine scaffolds are critical building blocks for synthesizing antidiabetic agents, antitubercular drugs, and complex kinase inhibitors. Among th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern drug development, functionalized pyrazine scaffolds are critical building blocks for synthesizing antidiabetic agents, antitubercular drugs, and complex kinase inhibitors. Among these, 5-(bromomethyl)pyrazine-2-carboxylic acid (CAS: 782434-80-4) is highly valued for its dual functionality: a carboxylic acid for amide coupling and a bromomethyl group for facile S_N2 nucleophilic substitution[1].

When comparing this compound to its alternatives—such as the unreactive precursor 5-methylpyrazine-2-carboxylic acid (CAS: 5521-55-1)[2] or the less reactive 5-(chloromethyl)pyrazine-2-carboxylic acid —rigorous spectroscopic validation is required. Bromide is a superior leaving group compared to chloride, but the carbon-bromine bond is also more susceptible to hydrolysis or degradation. Therefore, proving the structural integrity, assessing the exact halogenation state, and ruling out over-bromination (e.g., dibromomethyl impurities) demands a self-validating, orthogonal spectroscopic approach.

This guide provides a definitive framework for the spectroscopic validation of the 5-(bromomethyl)pyrazine-2-carboxylic acid functional groups, detailing the causality behind analytical choices and comparing its signatures against its structural analogs.

Orthogonal Validation Workflow

To establish absolute trustworthiness in the structural assignment, we employ a self-validating loop utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Liquid Chromatography-Mass Spectrometry (LC-MS).

G Start Sample Prep: 5-(Bromomethyl)pyrazine-2-carboxylic acid NMR 1H & 13C NMR (DMSO-d6) Start->NMR FTIR FTIR-ATR (Solid State) Start->FTIR LCMS LC-MS (ESI-) (Isotopic Pattern) Start->LCMS NMR_Val Validate -CH2Br shift (~4.75 ppm) NMR->NMR_Val FTIR_Val Validate C-Br stretch (~600 cm⁻¹) FTIR->FTIR_Val LCMS_Val Validate 79Br/81Br (1:1 Ratio) LCMS->LCMS_Val Confirm Orthogonal Spectroscopic Validation Confirmed NMR_Val->Confirm FTIR_Val->Confirm LCMS_Val->Confirm

Orthogonal spectroscopic workflow for validating 5-(bromomethyl)pyrazine-2-carboxylic acid.

Comparative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Signatures

The most definitive method to differentiate the bromomethyl product from its methyl and chloromethyl alternatives is 1 H NMR. The electronegativity of the halogen pulls electron density away from the adjacent methylene protons, causing significant diamagnetic deshielding[3].

Table 1: 1 H NMR Shift Comparison (DMSO- d6​ , 400 MHz)

CompoundAliphatic Shift (-CH 3​ / -CH 2​ X)Pyrazine Ar-H ShiftsCarboxylic Acid (-COOH)
5-Methylpyrazine-2-carboxylic acid 2.60 ppm (s, 3H)8.67 (d), 9.04 (d) ppm13.45 ppm (br s, 1H)
5-(Chloromethyl)pyrazine-2-carboxylic acid 4.85 ppm (s, 2H)8.82 (d), 9.18 (d) ppm13.60 ppm (br s, 1H)
5-(Bromomethyl)pyrazine-2-carboxylic acid 4.75 ppm (s, 2H) 8.80 (d), 9.15 (d) ppm 13.60 ppm (br s, 1H)
Mass Spectrometry (LC-MS) & FTIR Signatures

Mass spectrometry provides a foolproof mechanism for halogen identification via isotopic distribution. Bromine naturally occurs as 79 Br and 81 Br in a nearly 1:1 ratio, creating a distinct "twin peak" signature that is impossible to confuse with chlorine or a simple methyl group[1].

Table 2: LC-MS and FTIR Signature Comparison

CompoundESI-MS [M-H]⁻ (m/z)Halogen Isotopic RatioKey FTIR Stretch (cm⁻¹)
5-Methyl... 137N/A (Monoisotopic)C-H (aliphatic): ~2950
5-(Chloromethyl)... 171, 1733:1 ( 35 Cl : 37 Cl)C-Cl stretch: ~730
5-(Bromomethyl)... 215, 217 1:1 ( 79 Br : 81 Br) C-Br stretch: ~600

Mechanistic Causality in Spectroscopic Shifts

As an application scientist, it is crucial to understand why these shifts occur to troubleshoot unexpected results:

  • The Halogen Deshielding Paradox (NMR): You might expect the -CH 2​ Br protons to be further downfield than the -CH 2​ Cl protons because bromine is a larger, heavier atom. However, chemical shift is primarily driven by electronegativity. Chlorine (Pauling electronegativity 3.16) pulls more electron density from the carbon than bromine (2.96). Consequently, the chloromethyl protons resonate slightly further downfield (~4.85 ppm) than the bromomethyl protons (~4.75 ppm).

  • Pyrazine Ring Coupling: The protons on the pyrazine ring are para-oriented across the heterocyclic ring. In high-resolution NMR, they do not appear as simple singlets; they exhibit long-range coupling (typically J=1.5−2.7 Hz) appearing as fine doublets[3].

  • FTIR Heavy Atom Effect: The vibrational frequency of a bond is inversely proportional to the reduced mass of the bonded atoms (Hooke's Law). Because bromine is significantly heavier than chlorine, the C-Br stretching frequency is pushed lower into the fingerprint region (~600 cm⁻¹) compared to C-Cl (~730 cm⁻¹).

Self-Validating Experimental Protocols

Do not rely on a single analytical method. The following protocols are designed to form a self-validating triad.

Protocol A: 1 H and 13 C NMR Preparation
  • Causality of Solvent Choice: Pyrazine-2-carboxylic acids exhibit strong intermolecular hydrogen bonding, making them practically insoluble in non-polar solvents like CDCl 3​ . Using DMSO- d6​ disrupts these hydrogen bonds, ensuring complete dissolution and a sharp, well-resolved spectrum[3].

  • Step-by-Step:

    • Weigh exactly 10 mg of 5-(bromomethyl)pyrazine-2-carboxylic acid.

    • Dissolve in 0.6 mL of anhydrous DMSO- d6​ (ensure the solvent is stored over molecular sieves to prevent the water peak at 3.33 ppm from obscuring the baseline).

    • Acquire 1 H NMR at 400 MHz (16 scans) and 13 C NMR at 100 MHz (512 scans).

    • Validation Check: Confirm the integration of the -CH 2​ Br peak at 4.75 ppm is exactly 2.0 relative to the single pyrazine protons. An integration of 1.0 at ~6.5 ppm indicates a dibromomethyl impurity (-CHBr 2​ ).

Protocol B: LC-MS (Electrospray Ionization - Negative Mode)
  • Causality of Ionization Mode: The carboxylic acid group (-COOH) is highly acidic (pKa ~2.5-3.0). In a neutral or slightly basic mobile phase, it readily deprotonates. Using ESI in negative mode (ESI-) targets the [M-H]⁻ carboxylate anion, drastically reducing background noise compared to positive mode[1].

  • Step-by-Step:

    • Prepare a 10 µg/mL solution of the compound in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Inject 2 µL into a C18 reverse-phase column.

    • Monitor the MS spectrum from m/z 100 to 400.

    • Validation Check: Locate the molecular ion cluster at m/z 215 and 217. Measure the relative abundance; a strict 1:1 ratio confirms the presence of exactly one bromine atom.

Protocol C: FTIR-ATR (Attenuated Total Reflectance)
  • Causality of ATR over KBr Pellets: Traditional KBr pellets are hygroscopic. Absorbed water produces a massive, broad O-H stretch that masks the intrinsic carboxylic acid O-H stretch of the sample. ATR analyzes the neat solid, preserving the true spectral signature.

  • Step-by-Step:

    • Place 2-3 mg of the neat crystalline powder directly onto the diamond ATR crystal.

    • Apply the pressure anvil until the software indicates optimal contact.

    • Scan from 4000 cm⁻¹ to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

    • Validation Check: Verify the sharp C=O stretch at ~1710 cm⁻¹ and the distinct C-Br stretch in the fingerprint region at ~600 cm⁻¹.

References

  • "193966-70-0 | Methyl 5-(bromomethyl)pyrazine-2-carboxylate | Bromides - Ambeed.com" Ambeed.
  • "5-Methyl-2-pyrazinecarboxylic acid | C6H6N2O2 | CID 122831 - PubChem" National Center for Biotechnology Information.
  • "Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids - PMC" National Institutes of Health.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-(bromomethyl)-2-Pyrazinecarboxylic Acid

As researchers and developers in the pharmaceutical and chemical industries, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers in the pharmaceutical and chemical industries, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed, technically grounded protocol for the safe disposal of 5-(bromomethyl)-2-Pyrazinecarboxylic acid, a compound whose dual functional groups—a halogenated organic moiety and a carboxylic acid—necessitate a specific and cautious approach.

Hazard Assessment and Chemical Characterization

Before any handling or disposal, a thorough understanding of the compound's chemical nature is paramount. 5-(bromomethyl)-2-Pyrazinecarboxylic acid is a bifunctional molecule. Its proper disposal pathway is dictated by two key features:

  • Halogenated Organic Compound: The presence of a bromine atom classifies this substance as a halogenated organic compound.[1][2][3] This is the most critical factor for waste segregation, as the incineration of halogenated materials produces acidic gases (e.g., hydrogen bromide) that require specialized scrubbers in disposal facilities.[4]

  • Carboxylic Acid: The carboxylic acid group can lend corrosive properties to the compound and its solutions.[5] While potentially less hazardous than strong mineral acids, this functionality requires consideration, especially regarding container compatibility and the avoidance of mixing with incompatible waste streams like strong bases or cyanides.[6]

Hazard Summary Table
Hazard ClassificationDescription & RationaleRecommended Precautions
Halogenated Organic Waste Contains bromine, requiring disposal in a dedicated halogenated waste stream for proper incineration.[1][3][6]Strict segregation from non-halogenated waste is mandatory.[4]
Corrosive (Assumed) The carboxylic acid group and data from analogs suggest it can cause skin and eye burns.[7]Always handle in a fume hood and wear appropriate PPE.[2][8]
Toxic (Assumed) Analogs are listed as harmful if swallowed.[7] Inhalation of dust or aerosols should be avoided.Use engineering controls (fume hood) and PPE to prevent exposure.[1]
Incompatible Materials Strong oxidizing agents, strong bases, and certain metals.[9]Store waste away from incompatible chemicals to prevent dangerous reactions.[8]

Essential Safety Protocols

Adherence to standardized laboratory safety protocols is the first line of defense against chemical exposure and accidents.

Personal Protective Equipment (PPE)

A baseline of appropriate PPE is non-negotiable when handling 5-(bromomethyl)-2-Pyrazinecarboxylic acid in any form:

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[7][10]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always check the manufacturer's glove compatibility data.[1][8]

  • Body Protection: A fully fastened laboratory coat is required to protect skin and clothing.[2][5]

Engineering Controls

All handling of this compound, including weighing, preparing solutions, and adding to waste containers, must be conducted within a properly functioning and certified chemical fume hood.[1][2][5] This prevents the inhalation of potentially harmful dust, aerosols, or vapors.

Step-by-Step Disposal Procedures

The fundamental principle for disposing of 5-(bromomethyl)-2-Pyrazinecarboxylic acid is source segregation . Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[2][5]

Step 1: Waste Stream Identification and Segregation

Proper segregation is the most critical step in the disposal process. Due to its chemical structure, waste containing this compound must be designated as "Halogenated Organic Waste." [1][2][4]

  • Solid Waste: Includes the pure compound, any contaminated weighing paper or spatulas, and contaminated absorbents from spill cleanup.[3][9] This waste must be placed in a container designated for solid halogenated waste.

  • Liquid Waste: Any solutions containing this compound dissolved in an organic solvent must be collected in a container for "Halogenated Organic Liquid Waste." [3] Do not mix this waste with non-halogenated solvents.[3][6]

  • Aqueous Waste: Aqueous solutions containing this compound are also considered hazardous waste.[9] They should be collected in a separate, clearly labeled "Halogenated Aqueous Waste" container.

Step 2: Container Selection and Labeling
  • Container Choice: Waste must be stored in containers made of a compatible material (e.g., glass or high-density polyethylene for many solvents) that are in good condition and free of leaks.[11][12] The container must have a tightly sealing cap.[4][12] The original chemical container is often a suitable choice for waste.[12]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled.[4] The label must include:

    • The words "Hazardous Waste" .[4][9]

    • The full chemical name: "Waste 5-(bromomethyl)-2-Pyrazinecarboxylic acid" and any solvents present.[4] Do not use abbreviations.

    • The primary hazard(s), such as "Toxic," "Corrosive," and "Halogenated Organic Waste." [3]

Step 3: Temporary Storage in the Laboratory

Waste containers should be stored in a designated satellite accumulation area within the lab.[3] This area must:

  • Be in a location that minimizes the risk of spills reaching a drain.[12]

  • Utilize secondary containment, such as a spill tray, for liquid waste containers.[3][12]

  • Be segregated from incompatible materials, particularly strong bases and oxidizers.[8][12]

  • Keep waste containers closed at all times except when actively adding waste.[4][12]

Step 4: Final Disposition

When the waste container is full or no longer needed, arrange for its removal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][5] Do not allow hazardous waste to accumulate indefinitely.

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • For Small Spills:

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent.[5][9]

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealable, properly labeled container for disposal as solid halogenated hazardous waste.[5][9]

    • Clean the spill area according to your lab's specific procedures.

  • For Large Spills:

    • Evacuate the immediate area.[4]

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.[4]

    • Prevent entry into the affected area.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing 5-(bromomethyl)-2-Pyrazinecarboxylic acid.

G Disposal Workflow for 5-(bromomethyl)-2-Pyrazinecarboxylic Acid start Waste Generation (Contains 5-(bromomethyl)-2-Pyrazinecarboxylic acid) identify_state Identify Waste Physical State start->identify_state solid_waste Solid Waste (e.g., pure compound, contaminated labware) identify_state->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) identify_state->liquid_waste Liquid select_solid_container Select 'Solid Halogenated Organic Waste' Container solid_waste->select_solid_container identify_solvent Identify Solvent Type liquid_waste->identify_solvent organic_solvent Organic Solvent identify_solvent->organic_solvent Organic aqueous_solvent Aqueous Solution identify_solvent->aqueous_solvent Aqueous select_liquid_container Select 'Liquid Halogenated Organic Waste' Container organic_solvent->select_liquid_container select_aqueous_container Select 'Aqueous Halogenated Waste' Container aqueous_solvent->select_aqueous_container label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name(s) - Hazard Information select_solid_container->label_container select_liquid_container->label_container select_aqueous_container->label_container store_safely Store in Designated Satellite Accumulation Area with Secondary Containment label_container->store_safely contact_ehs Container Full or No Longer Needed: Contact EHS for Pickup store_safely->contact_ehs

Caption: Decision workflow for segregating and disposing of waste.

References

  • Safe Handing & Disposal of Organic Substances. Science Ready. Available at: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry Docs. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

  • Standard Operating Procedure for Bromine. Washington State University. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 5-(bromomethyl)-2-Pyrazinecarboxylic acid

As a Senior Application Scientist, I recognize that handling bifunctional reactive intermediates requires moving beyond basic safety compliance into a deep understanding of chemical causality. 5-(bromomethyl)-2-Pyrazinec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling bifunctional reactive intermediates requires moving beyond basic safety compliance into a deep understanding of chemical causality. 5-(bromomethyl)-2-Pyrazinecarboxylic acid (and its esterified derivatives) is a highly valuable building block in drug discovery, but it presents severe acute hazards.

This guide provides a self-validating, step-by-step operational framework for handling this compound, ensuring that every safety measure is grounded in the molecule's fundamental reactivity.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first deconstruct the molecule's functional groups and their biological interactions:

  • The Bromomethyl Group (-CH₂Br): This moiety is a potent electrophile and a classic alkylating agent[1]. In the presence of biological nucleophiles (such as the sulfhydryl groups in proteins or the nitrogenous bases in DNA), it undergoes rapid SN​2 substitution. This irreversible alkylation is the root cause of its severe cytotoxicity and potential genotoxicity[2].

  • Lachrymatory Action: The bromomethyl group reacts aggressively with ambient moisture or the aqueous environment of the ocular mucosa to release hydrobromic acid (HBr). This exothermic hydrolysis causes immediate, severe tearing, corneal damage, and respiratory tract burns[3][4].

  • The Pyrazinecarboxylic Acid Core: The acidic nature of the carboxylic acid exacerbates the corrosive tissue damage initiated by the HBr release, classifying the compound as a Class 8 Corrosive[5].

Quantitative Hazard Summary & Mandatory PPE Matrix

Standard laboratory personal protective equipment (PPE) is insufficient for lachrymatory alkylating agents. The protective barriers must be specifically chosen to resist halogenated organic permeation and acid degradation[4].

Hazard ClassificationCausality / MechanismRequired PPETechnical Specifications
Corrosive (Class 8) Acidic core + HBr generation upon hydrolysisEye/Face Protection Snug-fitting, non-vented chemical safety goggles AND a full face shield. Standard safety glasses offer zero protection against lachrymatory vapors[3].
Alkylating Agent SN​2 reaction with biological nucleophilesHand Protection Double-gloving is mandatory. Inner layer: Nitrile (for tactile dexterity). Outer layer: Neoprene or Butyl rubber (for extended breakthrough time against halogenated organics)[1].
Severe Lachrymator Mucous membrane hydrolysisRespiratory Must be handled in a certified Class II Type B2 Biological Safety Cabinet or a 100% exhausted Chemical Fume Hood . If hood access is compromised, a NIOSH-approved full-face respirator with organic vapor/acid gas (OV/AG) cartridges is required[6].
Skin Irritant (H314) Direct protein denaturationBody Protection Tyvek® disposable suit or a heavy-duty, chemical-resistant polymer apron over a standard lab coat[7].

Operational Workflow: Step-by-Step Methodology

Every experimental protocol involving this compound must be a closed, self-validating system to prevent vapor escape and moisture ingress.

Step 1: Environmental Preparation

  • Verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm).

  • Clear the hood of all incompatible materials, particularly strong bases, oxidizers, and protic solvents (unless explicitly used for the reaction).

Step 2: Weighing and Transfer (Inert Atmosphere)

  • Causality: Exposure to humid air degrades the reagent, lowering your synthetic yield while generating hazardous HBr gas.

  • Place an analytical balance directly inside the fume hood.

  • Use anti-static weighing boats. Open the reagent bottle only after purging the headspace with dry Argon or Nitrogen.

  • Weigh the required mass (e.g., 0.174 g for standard small-scale synthesis[5]) swiftly. Immediately seal the primary container and wrap the cap with Parafilm.

Step 3: Reaction Setup

  • Transfer the solid to a dry, Argon-flushed Schlenk flask.

  • Introduce anhydrous solvents via a syringe or cannula transfer. Do not open the reaction vessel to the ambient atmosphere once the solvent is added.

Spill Response & Chemical Neutralization Protocol

In the event of a spill, do not use water , as it will violently accelerate the release of lachrymatory HBr gas[7]. Instead, we utilize a targeted chemical quench.

The Thiosulfate Quench Mechanism: We use a 10% Sodium Thiosulfate ( Na2​S2​O3​ ) solution. The thiosulfate ion ( S2​O32−​ ) is a highly polarizable, "soft" nucleophile. It rapidly attacks the "soft" bromomethyl electrophile via an SN​2 pathway, displacing the bromide ion to form a Bunte salt ( R−CH2​−S−SO3​Na ). Self-Validation: Bunte salts are non-volatile and water-soluble. The successful neutralization is confirmed by the complete cessation of lachrymatory vapors and the dissolution of the hazardous solid.

Step-by-Step Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity and maximize fume hood exhaust.

  • Contain: Surround the spill with an inert, dry absorbent (e.g., dry sand or vermiculite)[1].

  • Neutralize: Carefully spray or pour the 10% Sodium Thiosulfate solution over the absorbent-chemical mixture. Allow 15–30 minutes for the alkylation reaction to reach completion.

  • Recover: Scoop the neutralized slurry into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.

Waste Management & Disposal Plan

Disposal of alkylating agents directly into standard waste streams is a severe regulatory and safety violation[8].

  • In-Flask Quenching: Any residual 5-(bromomethyl)-2-Pyrazinecarboxylic acid in reaction flasks or weigh boats must be quenched with a dilute amine (e.g., 5% ethanolamine) or the aforementioned thiosulfate solution before washing.

  • Segregation: Collect the neutralized aqueous waste separately from standard organic solvent waste.

  • Labeling: Label the container explicitly: "Aqueous Waste - Neutralized Halogenated Organic / Bunte Salts (Corrosive)".

  • Final Disposal: Transfer to your institution's Environmental Health and Safety (EHS) department for final incineration by a licensed waste management facility[2].

Process Visualization

Below is the logical workflow mapping the safe handling and emergency neutralization pathways for this reactive intermediate.

Figure 1: Operational workflow for safe handling and neutralization of bromomethyl pyrazines.

References

  • Cole-Parmer. Material Safety Data Sheet - Lachrymators and Bromomethyl Derivatives. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(bromomethyl)-2-Pyrazinecarboxylic acid
Reactant of Route 2
5-(bromomethyl)-2-Pyrazinecarboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.